Product packaging for 2-Methoxy-3-nitrobenzamide(Cat. No.:CAS No. 722538-98-9)

2-Methoxy-3-nitrobenzamide

Cat. No.: B2888476
CAS No.: 722538-98-9
M. Wt: 196.162
InChI Key: VGIYIBRECHOFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.162. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B2888476 2-Methoxy-3-nitrobenzamide CAS No. 722538-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-5(8(9)11)3-2-4-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIYIBRECHOFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Methoxy-3-nitrobenzamide Scaffold

This compound is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern on the benzene ring, featuring a methoxy, a nitro, and a carboxamide group, provides a versatile scaffold for the development of novel therapeutics. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group, influences the molecule's reactivity and potential biological interactions. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, offering a detailed, field-proven protocol and insights into the underlying chemical principles.

The Predominant Synthetic Pathway: From Carboxylic Acid to Amide

The most established and efficient route for the synthesis of this compound commences with its corresponding carboxylic acid precursor, 2-Methoxy-3-nitrobenzoic acid. The transformation is a classic amidation reaction, which, due to the relative stability of carboxylic acids, necessitates an activation step to facilitate the nucleophilic attack by ammonia.

The conversion of the carboxylic acid to the primary amide is typically achieved in a two-step sequence:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride derivative.

  • Amidation: The resulting acyl chloride is then reacted with a source of ammonia to form the desired benzamide.

Mechanistic Insights: The "Why" Behind the Chemistry

The direct reaction between a carboxylic acid and ammonia to form an amide is generally unfavorable as it primarily results in an acid-base reaction, forming a stable ammonium carboxylate salt. To circumvent this, the carboxylic acid's hydroxyl group must be transformed into a better leaving group.

Thionyl chloride (SOCl₂) is the reagent of choice for this activation step. The reaction proceeds through a nucleophilic acyl substitution mechanism where the lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making this a highly efficient process.[1]

Once the highly electrophilic acyl chloride is formed, it readily reacts with a nucleophile, in this case, ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields the stable this compound.

Synthesis Pathway Diagram

Synthesis_Pathway A 2-Methoxy-3-nitrobenzoic Acid B 2-Methoxy-3-nitrobenzoyl Chloride A->B SOCl2 (Thionyl Chloride) DCM, Reflux C This compound B->C NH4OH (aq.) DCM, 0°C to rt

Caption: Synthesis of this compound from 2-Methoxy-3-nitrobenzoic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of substituted benzamides from their corresponding benzoic acids.[2][3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
2-Methoxy-3-nitrobenzoic acid197.1414933-12-3Starting material
Thionyl chloride (SOCl₂)118.977719-09-7Reagent, handle in a fume hood
Dichloromethane (DCM)84.9375-09-2Anhydrous solvent
Ammonium hydroxide (NH₄OH)35.041336-21-628-30% aqueous solution, nucleophile
Saturated sodium bicarbonate (NaHCO₃)--For workup
Brine--For workup
Anhydrous magnesium sulfate (MgSO₄)120.377487-88-9Drying agent
Procedure

Step 1: Synthesis of 2-Methoxy-3-nitrobenzoyl Chloride

  • To a solution of 2-Methoxy-3-nitrobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thionyl chloride (1.5 eq.) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-Methoxy-3-nitrobenzoyl chloride is a yellow solid or oil and is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-Methoxy-3-nitrobenzoyl chloride in anhydrous DCM (approx. 10 mL per gram of starting acid).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution (28-30%, approx. 5 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a light yellow to yellow solid.[4]

Quantitative Data Summary

ParameterValue/Condition
Step 1: Acyl Chloride Formation
Molar Ratio (Acid:SOCl₂)1 : 1.5
SolventAnhydrous Dichloromethane (DCM)
TemperatureReflux (~40°C)
Reaction Time2-3 hours
Step 2: Amidation
Molar Ratio (Acyl Chloride:NH₃)1 : 5 (excess)
SolventDichloromethane (DCM)
Temperature0°C to Room Temperature
Reaction Time1-2 hours
Product Information
Molecular FormulaC₈H₈N₂O₄
Molecular Weight196.16 g/mol
AppearanceLight yellow to yellow solid
Purity (typical)≥98.0% (HPLC)[4]

Conclusion

The synthesis of this compound via the activation of 2-Methoxy-3-nitrobenzoic acid with thionyl chloride followed by amidation is a robust and efficient method. This guide provides a comprehensive framework for its preparation, grounded in established chemical principles and supported by analogous procedures from the scientific literature. Adherence to the detailed protocol and safety precautions will enable researchers and drug development professionals to reliably produce this valuable intermediate for their synthetic endeavors.

References

A Technical Guide to the Physicochemical Properties of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-3-nitrobenzamide is a substituted aromatic amide whose relevance in the pharmaceutical industry has grown, notably as a known impurity and intermediate in the synthesis of complex therapeutic agents like Deucravacitinib. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for developing robust analytical methods, ensuring drug product purity, and controlling manufacturing processes.

The benzamide scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. For instance, the related 2-methoxybenzamide skeleton is integral to the design of potent Hedgehog (Hh) signaling pathway inhibitors, which are explored as anticancer agents[1]. This highlights the importance of characterizing substituted benzamides to understand their behavior, from solubility and stability to spectroscopic identity.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It moves beyond a simple data sheet to offer context, explain the causality behind analytical approaches, and provide a detailed, field-proven protocol for a critical experimental determination.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical and biological work. The fundamental identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound[2]
Synonyms Benzamide, 2-methoxy-3-nitro-; Deucravacitinib Impurity 4[3][4]
CAS Number 722538-98-9[2][3][4][5][6]
Molecular Formula C₈H₈N₂O₄[3][4][5]
Molecular Weight 196.16 g/mol [2][4][5]
InChI Key VGIYIBRECHOFLC-UHFFFAOYSA-N[2][5]

The molecule's structure, featuring an amide, a methoxy group, and a nitro group on a benzene ring, dictates its chemical behavior, including its polarity, potential for hydrogen bonding, and spectroscopic signature.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and bioavailability.

PropertyValue / Description
Appearance Light yellow to yellow solid.[3]
Melting Point 124 °C.[3]
Boiling Point 326.5 ± 27.0 °C (Predicted).[3]
Storage Recommended to be sealed in a dry environment at room temperature or under refrigeration (2-8°C).[2][4]
Solubility Profile: An Insight

This low aqueous solubility is a critical factor in drug development. It directly impacts the dissolution rate and, consequently, the absorption and bioavailability of a potential drug candidate or the behavior of an impurity during formulation and analysis.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques.[3] While spectra are often proprietary, the expected features can be reliably predicted based on the compound's structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. This includes three signals in the aromatic region (typically 7-8.5 ppm) with coupling patterns dictated by their ortho and meta relationships. A sharp singlet around 3.9-4.1 ppm would correspond to the three protons of the methoxy (-OCH₃) group. The two protons of the amide (-CONH₂) group would likely appear as a broad singlet further downfield, with a chemical shift that can be sensitive to solvent and concentration.

  • Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint based on molecular vibrations. Key expected absorption bands include:

    • N-H Stretching : Two bands in the 3400-3100 cm⁻¹ region from the primary amide.

    • C-H Stretching : Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

    • C=O Stretching (Amide I) : A strong, sharp absorption around 1650-1680 cm⁻¹.

    • N-O Stretching (Nitro group) : Two strong bands corresponding to asymmetric (~1520-1550 cm⁻¹) and symmetric (~1340-1370 cm⁻¹) stretching.

    • C-O Stretching : A distinct band for the aryl-alkyl ether linkage around 1250 cm⁻¹.

  • Mass Spectrometry : In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 196.16. Common fragmentation patterns would involve the loss of the amide group (-NH₂), the methoxy group (-OCH₃), or the nitro group (-NO₂), providing structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for assessing purity. A typical purity specification for this compound is ≥98.0%, which is determined by HPLC with UV detection.[3] The method is crucial for quantifying the compound in reaction mixtures and for identifying it as an impurity in final drug products.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale and Expertise: Determining aqueous solubility is fundamental in drug development. The shake-flask method, as described by regulatory bodies like the OECD, remains the "gold standard" for its simplicity and reliability. Its core principle is to allow a compound to reach thermodynamic equilibrium in a solvent, ensuring the measured concentration represents its true maximum solubility under the specified conditions. The choice of a physiologically relevant buffer (e.g., PBS at pH 7.4) is a deliberate step to mimic conditions in the body, providing data that is more predictive of in vivo behavior.

Methodology:

  • Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • Sample Addition: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed, clear glass vial. The excess solid is critical to ensure that equilibrium is established with the undissolved compound. A visual confirmation of solid material at the end of the experiment serves as a self-validating check.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 to 48 hours. This extended period is necessary for slowly dissolving compounds to reach a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. To ensure no solid particles are transferred, the aliquot must be filtered through a chemically inert syringe filter (e.g., 0.22 µm PVDF) or centrifuged at high speed (e.g., >10,000 g for 15 minutes). This step is the most critical for accuracy.

  • Quantification: Prepare a series of calibration standards of this compound in a suitable organic solvent (like acetonitrile or methanol) and dilute them into the same PBS buffer. Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.

  • Data Analysis: Construct a calibration curve from the standards. Use the peak area of the supernatant sample to determine its concentration from the curve, accounting for any dilution factors. The resulting concentration is the equilibrium solubility.

Experimental Workflow Diagram:

G A 1. Add Excess Solid to PBS (pH 7.4) B 2. Equilibrate (Shaker bath, 25°C, 48h) A->B Establish Equilibrium C 3. Phase Separation (Centrifuge or Filter 0.22µm) B->C Isolate Saturated Solution D 4. Dilute Supernatant (if necessary) C->D E 5. Quantify by HPLC-UV (vs. Calibration Curve) D->E

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

This compound is a compound of significant interest, particularly within the context of pharmaceutical development and quality control. Its physicochemical profile—characterized by its solid, yellow appearance, a melting point of 124°C, and presumed low aqueous solubility—defines its behavior in both synthetic and analytical settings. The structural features give rise to a predictable and verifiable spectroscopic fingerprint via NMR, IR, and mass spectrometry, which, alongside HPLC, forms the basis for its robust identification and purity assessment. Understanding these properties and the protocols used to measure them is essential for any scientist working with this molecule or related chemical entities.

References

2-Methoxy-3-nitrobenzamide CAS number 722538-98-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-3-nitrobenzamide (CAS: 722538-98-9): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound, identified by CAS number 722538-98-9, is a substituted aromatic amide that serves as a specialized building block in organic synthesis. While not a household name, this compound holds significant relevance for researchers in pharmaceutical development due to its role as a known impurity and potential synthetic intermediate of Deucravacitinib, a selective TYK2 inhibitor. This guide provides a comprehensive technical overview of its chemical properties, outlines a plausible and detailed synthetic pathway, discusses methods for its analytical characterization, explores its applications, and summarizes critical safety and handling protocols. The content is tailored for chemists, researchers, and drug development professionals who require a practical, in-depth understanding of this important molecule.

Chemical Identity and Physicochemical Properties

This compound is a solid, typically appearing as a light yellow to yellow crystalline powder.[1] Its structure features a benzene ring substituted with a methoxy group, a nitro group, and a carboxamide group, leading to a specific set of chemical characteristics.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 722538-98-9[1][2][3][4][5]
Molecular Formula C₈H₈N₂O₄[2][3][4]
Molecular Weight 196.16 g/mol [2][3][4]
IUPAC Name This compound[2]
Synonyms Benzamide, 2-methoxy-3-nitro-; o-Anisamide, 3-nitro-[3]
InChI Key VGIYIBRECHOFLC-UHFFFAOYSA-N[2][4]

| SMILES | COc1c(cccc1--INVALID-LINK--[O-])C(=O)N |

The physical properties of the compound are critical for its handling, storage, and application in synthetic protocols.

Table 2: Physicochemical Properties of this compound

Property Value Source
Physical Form Light yellow to yellow solid [1]
Melting Point 124 °C (in water) [1]
Boiling Point 326.5 ± 27.0 °C (Predicted) [1]
Density 1.362 ± 0.06 g/cm³ (Predicted) [1]
Purity ≥98.0% (Commercial Grade) [1][4]

| Storage | Sealed in a dry place at room temperature or 2-8°C. |[2][3] |

Synthesis and Purification

While specific proprietary synthesis routes may vary, this compound can be reliably prepared from its corresponding carboxylic acid, 2-methoxy-3-nitrobenzoic acid, a readily available chemical intermediate.[6] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, typically proceeding through a more reactive acyl intermediate.

Expert Rationale for Synthetic Design

The chosen two-step pathway is a classic and robust method. The conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is highly efficient. Thionyl chloride is preferred over other reagents like oxalyl chloride for this scale of synthesis due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The subsequent reaction with an ammonia source (in this case, aqueous ammonium hydroxide) is a standard amidation. The use of a biphasic system with an organic solvent like dichloromethane (DCM) allows for easy extraction of the product and separation from inorganic salts.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Methoxy-3-nitrobenzoyl chloride

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere in a fume hood.

  • To the flask, add 2-methoxy-3-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-methoxy-3-nitrobenzoyl chloride, typically a yellow oil or low-melting solid, is used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-methoxy-3-nitrobenzoyl chloride from Step 1 in an anhydrous organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a new flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated aqueous ammonium hydroxide (NH₄OH, ~3-5 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

  • Transfer the mixture to a separatory funnel. Add water to dissolve any inorganic salts.

  • Separate the organic layer. Wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain pure this compound.

G cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 2-Methoxy-3-nitrobenzoic Acid B Add SOCl₂ + cat. DMF Reflux (80°C, 2-4h) A->B Reagents C Intermediate: 2-Methoxy-3-nitrobenzoyl chloride B->C Reaction D Dissolve in DCM Add NH₄OH (aq) at 0°C C->D Process E Crude Product: This compound D->E Reaction F Recrystallization (e.g., Ethanol/Water) E->F Process G Pure this compound F->G Final Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic methods provides a comprehensive characterization of the molecular structure. While specific spectra for this compound are not publicly available, its features can be reliably predicted based on its structure and data from analogous compounds.[7][8]

Table 3: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR ~8.0-7.4 ppm: Multiplets, 3H (Aromatic protons).~7.5-8.5 ppm: Broad singlets, 2H (Amide -NH₂ protons, may exchange with D₂O).~3.9 ppm: Singlet, 3H (Methoxy -OCH₃ protons).
¹³C NMR ~167 ppm: C=O (Amide carbonyl).~155-120 ppm: 6 signals (Aromatic carbons).~56 ppm: -OCH₃ (Methoxy carbon).
IR (cm⁻¹) 3400-3200: Two bands (N-H stretch of primary amide).~1660: Strong (C=O stretch, Amide I band).~1580: (N-H bend, Amide II band).~1530 & ~1350: Strong (Asymmetric and symmetric NO₂ stretch).~1260: (Aryl-O-CH₃ stretch).

| MS (EI) | m/z 196: M⁺ (Molecular ion peak).m/z 180: [M-NH₂]⁺.m/z 150: [M-NO₂]⁺. |

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical industry.

Key Intermediate and Impurity in Deucravacitinib Synthesis

The most significant documented relevance of this compound is its association with Deucravacitinib.[5] Deucravacitinib is a first-in-class oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of plaque psoriasis. In the synthesis of such complex active pharmaceutical ingredients (APIs), intermediates and impurities must be carefully characterized and controlled. This compound is listed as "Deucravacitinib Impurity 2" and "Deucravacitinib Impurity 4" by chemical suppliers, indicating its emergence during the manufacturing process.[5] For process chemists and quality control scientists, understanding the properties and synthesis of this compound is essential for developing robust manufacturing processes and ensuring the purity of the final drug product.

G cluster_impurity Impurity Profile A 2-Methoxy-3-nitrobenzoic Acid (Precursor) B This compound (CAS 722538-98-9) A->B Amidation C Further Synthetic Steps B->C Intermediate D Deucravacitinib (Final API) C->D B_imp This compound (as Impurity) C->B_imp Formation in side-reaction or as unreacted starting material B_imp->D Impacts Purity

Caption: Role of this compound as an intermediate and impurity in API synthesis.

Scaffold in Medicinal Chemistry

Beyond its specific role in Deucravacitinib synthesis, the nitrobenzamide scaffold is of broad interest in medicinal chemistry.

  • Anticancer Activity: Various substituted nitrobenzamides have been designed and synthesized, with many exhibiting potent anti-tumor activity against human cancer cell lines.[9]

  • Enzyme Inhibition: The benzamide moiety is a common feature in enzyme inhibitors. For example, derivatives have been developed as potent PI3K inhibitors, which are crucial in cell signaling pathways related to cancer.[10]

  • PROTACs: More recently, benzamide derivatives have been explored as novel, non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN), a key component in the design of Proteolysis-Targeting Chimeras (PROTACs).[11] PROTACs are an emerging therapeutic modality designed to degrade specific disease-causing proteins.

  • The Nitro Group: The nitroaromatic group is a well-known functional group in medicinal chemistry. It can act as a bioisostere for other groups and is often a key pharmacophore, but it can also be a toxicophore due to its potential for metabolic reduction to reactive intermediates.[12] Its electron-withdrawing nature significantly influences the electronic properties of the molecule, affecting receptor binding and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from closely related nitrobenzamides provide a reliable basis for assessing its hazards and required handling precautions.[13][14][15]

Table 4: GHS Hazard and Precautionary Statements (Inferred)

Category Statement
Hazard Statements H302: Harmful if swallowed.[13][14]H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation.[13]
Prevention P261: Avoid breathing dust.P264: Wash hands and exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.[13]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national regulations. |

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Conclusion

This compound (CAS 722538-98-9) is more than just a catalog chemical; it is a molecule of significant interest to the pharmaceutical industry. Its critical role as an intermediate and process impurity in the manufacture of Deucravacitinib underscores the importance of a thorough technical understanding of its properties. This guide has provided a detailed overview of its chemical identity, a plausible and robust synthetic protocol, predicted analytical characteristics, and essential safety information. For researchers in drug discovery and development, this compound represents both a practical synthetic building block and a case study in the rigorous chemical control required to bring modern therapeutics to market.

References

2-Methoxy-3-nitrobenzamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-3-nitrobenzamide

Introduction

This compound is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring methoxy, nitro, and carboxamide groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, and essential safety protocols, tailored for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its application and handling. The molecule consists of a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 2 with a methoxy group (-OCH₃), and at position 3 with a nitro group (-NO₂).

Key Identifiers and Properties

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O₄[1][2][3]
Molecular Weight 196.16 g/mol [2][3]
IUPAC Name This compound[4]
CAS Number 722538-98-9[1][2][3]
Appearance Solid[1]
Melting Point 124 °C[5]
Boiling Point 326.5 ± 27.0 °C (Predicted)[5]
Purity Typically ≥98%[1]
Synonyms Benzamide, 2-methoxy-3-nitro-[1][2][3]

Synthesis and Characterization

The synthesis of this compound can be achieved through standard organic chemistry transformations. A logical and common approach involves the amidation of the corresponding carboxylic acid, 2-methoxy-3-nitrobenzoic acid, which is a commercially available starting material.

Representative Synthetic Protocol: Amidation of 2-Methoxy-3-nitrobenzoic Acid

This protocol describes a two-step process involving the formation of an acyl chloride followed by amination. The conversion of the carboxylic acid to the more reactive acyl chloride facilitates a high-yield reaction with ammonia.

Step 1: Acyl Chloride Formation

  • In a fume hood, add 2-methoxy-3-nitrobenzoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add thionyl chloride (SOCl₂, ~2-3 equivalents) dropwise to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude 2-methoxy-3-nitrobenzoyl chloride.

Step 2: Amination

  • Cool the crude acyl chloride in an ice bath.

  • Slowly and carefully add the acyl chloride to a cooled, concentrated aqueous solution of ammonium hydroxide (~5-10 equivalents), while stirring vigorously. This reaction is exothermic.

  • Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash it with cold water to remove any remaining salts, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

G start Start: 2-Methoxy-3-nitrobenzoic Acid step1 Step 1: Acyl Chloride Formation (Reflux, 2-3h) start->step1 reagent1 Reagent: Thionyl Chloride (SOCl₂) reagent1->step1 intermediate Intermediate: 2-Methoxy-3-nitrobenzoyl Chloride step1->intermediate step2 Step 2: Amination (Ice Bath → RT, 1-2h) intermediate->step2 reagent2 Reagent: Conc. Ammonium Hydroxide (NH₄OH) reagent2->step2 product Final Product: this compound step2->product purification Purification: Filtration & Recrystallization product->purification

Caption: Proposed workflow for the synthesis of this compound.

Structural Elucidation and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. These techniques provide a self-validating system to confirm the successful synthesis.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

  • Accurately weigh approximately 5-10 mg of the dried this compound sample.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer the solution into a standard 5 mm NMR tube.

  • Place the NMR tube into the spectrometer for analysis.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all hydrogen atoms in their unique chemical environments. Expected signals would include:

    • A singlet for the methoxy (-OCH₃) protons.

    • Distinct signals in the aromatic region for the three protons on the benzene ring.

    • Two broad singlets corresponding to the non-equivalent protons of the primary amide (-CONH₂).

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the key functional groups.[6] Characteristic absorption bands would be observed for:

    • N-H stretching of the amide group (typically two bands around 3100-3500 cm⁻¹).

    • C=O stretching of the amide carbonyl (around 1650-1680 cm⁻¹).

    • Asymmetric and symmetric stretching of the nitro (NO₂) group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

    • C-O stretching of the methoxy group (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 196.16 g/mol .

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety. This compound is classified with several hazards that necessitate careful management.

Hazard Identification [7]

  • GHS Pictograms: GHS07 (Exclamation Mark)[4][7]

  • Signal Word: Warning[4][7]

  • Hazard Statements:

    • H302: Harmful if swallowed[4][7]

    • H315: Causes skin irritation[4][7]

    • H319: Causes serious eye irritation[4][7]

    • H335: May cause respiratory irritation[4][7]

Safe Handling Protocols

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[8] Eyewash stations and safety showers should be readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and change them immediately if contaminated.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Keep it away from strong oxidizing agents. The recommended storage temperature is typically room temperature or refrigerated at 2-8°C.[3]

Potential Applications

This compound is primarily utilized as an intermediate in organic synthesis. Its functional groups can be selectively modified to create a variety of derivatives. For instance, the nitro group can be reduced to an amine, which can then undergo further reactions to build complex heterocyclic systems. This makes it a key component in the synthesis of novel pharmaceutical compounds and other specialty chemicals. It has been identified as an impurity in the synthesis of Deucravacitinib, highlighting its relevance in pharmaceutical process chemistry.[2][5]

References

An In-Depth Technical Guide to the Solubility of 2-Methoxy-3-nitrobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methoxy-3-nitrobenzamide. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive guide and a practical manual for researchers. It outlines the theoretical principles governing its solubility, provides a predicted solubility profile based on its molecular structure, and presents field-proven, step-by-step experimental protocols for the accurate determination of both thermodynamic and kinetic solubility. This guide is intended to empower researchers, scientists, and drug development professionals to generate reliable solubility data and make informed decisions in their work.

Introduction: The Critical Role of Solubility

This compound (C₈H₈N₂O₄, M.W. 196.16 g/mol ) is a substituted aromatic compound whose utility in pharmaceutical and chemical synthesis is intrinsically linked to its solubility. Understanding how this compound behaves in various organic solvents is paramount for:

  • Reaction Kinetics and Synthesis: The choice of solvent directly impacts reaction rates, yield, and purity by ensuring that reactants are in the same phase.[1]

  • Crystallization and Purification: Knowledge of solubility in a range of solvents is essential for developing effective crystallization and purification strategies to isolate the final product with high purity.[1]

  • Preformulation and Drug Delivery: For potential therapeutic applications, solubility is a key determinant of bioavailability and dictates the formulation strategies required for effective drug delivery.[2]

  • Analytical Method Development: Accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC), rely on the complete dissolution of the analyte in a suitable solvent.[1]

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide robust, validated protocols for its experimental determination.

Physicochemical Profile and Predicted Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3][4][5] The structure of this compound features several key functional groups that dictate its interactions with solvents.

Molecular Structure:

  • Benzene Ring: A nonpolar, hydrophobic core.

  • Amide Group (-CONH₂): A highly polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

  • Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

The combination of these groups results in a molecule with significant polarity. Based on these features and data from structurally related nitroaromatic compounds, a solubility profile can be predicted.[1][6][7][8]

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh Strong dipole-dipole interactions between the solvent and the nitro and amide groups of the solute will drive dissolution. These solvents effectively solvate the polar regions of the molecule.[1][7]
Polar Protic Methanol, EthanolGood to Moderate The solvent's hydroxyl group can form hydrogen bonds with the solute's amide, nitro, and methoxy groups, facilitating solubility. However, the solvent's own hydrogen-bonding network must be disrupted, which can temper the overall solubility compared to polar aprotic solvents.[1]
Moderate Polarity Acetone, Ethyl AcetateModerate These solvents can engage in dipole-dipole interactions, but lack the hydrogen-bonding capability of protic solvents, leading to moderate solubility.
Nonpolar Hexane, TolueneLow to Insoluble The significant polarity mismatch between the nonpolar solvent and the polar functional groups of this compound will result in poor solvation and very limited solubility. The principle of "like dissolves like" suggests poor compatibility.[5][9]

Theoretical Framework: Intermolecular Forces in Solution

The dissolution of a solid solute in a liquid solvent is an equilibrium process governed by the free energy change of the system. This process involves overcoming two sets of forces: the lattice energy holding the solute's crystal structure together and the intermolecular forces within the solvent. New, favorable solute-solvent interactions must be formed to promote solubility.[3]

Caption: Enthalpy changes during the dissolution process.

For this compound, the key intermolecular forces are:

  • Hydrogen Bonding: The amide group is a potent hydrogen bond donor and acceptor. Polar protic solvents like methanol will readily engage in hydrogen bonding, promoting solubility.

  • Dipole-Dipole Interactions: The highly polar nitro and amide groups create a significant molecular dipole, leading to strong attractive forces with polar solvents like DMSO and acetonitrile.[10]

  • London Dispersion Forces: These weak, transient forces exist between all molecules and will be the primary mode of interaction in nonpolar solvents like hexane, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.[10]

Experimental Determination of Solubility

It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[11][12]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pressure). It is a fundamental, intrinsic property of the compound. The gold-standard for its determination is the shake-flask method .[2][13]

  • Kinetic Solubility is determined by measuring the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). This method is faster, uses less material, and is amenable to high-throughput screening.[14][15][16] However, it often overestimates the true thermodynamic solubility due to the formation of supersaturated, metastable solutions.[11][12][17]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is the definitive method for determining the equilibrium solubility and is recommended for late-stage development and formulation.[13][18][19]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[20][21] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been achieved; the concentration should not change between the later time points.[20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid temperature changes or solvent evaporation.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the standards and the diluted sample using a validated analytical method, typically HPLC-UV, monitoring at the compound's λmax.

    • Construct a calibration curve by plotting absorbance (or peak area) versus concentration for the standards.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final thermodynamic solubility, typically expressed in µg/mL or mM.

Protocol 2: High-Throughput Kinetic Solubility via Nephelometry

This method is ideal for early-stage discovery, where rapid screening of many compounds is required.[14][22][23] It measures the light scattered by insoluble particles (precipitate) formed when a DMSO stock solution is diluted into an aqueous or organic medium.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Plate Setup: Using a multichannel pipette or an automated liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.[24] To generate a concentration curve, perform serial dilutions of the stock solution directly in the plate.

  • Solvent Addition: Add the desired organic solvent to each well to achieve the final target concentrations. The final percentage of DMSO should be kept low (typically ≤5%) to minimize its co-solvent effects.

  • Incubation: Mix the plate on a plate shaker for a defined period, typically 1 to 2 hours, at a controlled temperature.[24]

  • Measurement: Place the microplate into a laser nephelometer and measure the light scattering in each well, expressed in Nephelometric Turbidity Units (NTU).

  • Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the onset of precipitation.[25]

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 2: Example Data Table for Experimental Solubility of this compound at 25°C

SolventMethodSolubility (µg/mL)Solubility (mM)
MethanolThermodynamic (Shake-Flask)Experimental ValueCalculated Value
AcetonitrileThermodynamic (Shake-Flask)Experimental ValueCalculated Value
DMSOThermodynamic (Shake-Flask)Experimental ValueCalculated Value
Ethyl AcetateThermodynamic (Shake-Flask)Experimental ValueCalculated Value
TolueneThermodynamic (Shake-Flask)Experimental ValueCalculated Value
HexaneThermodynamic (Shake-Flask)Experimental ValueCalculated Value
Solvent XKinetic (Nephelometry)Experimental ValueCalculated Value

Conclusion

While specific published data on the solubility of this compound is limited, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its solubility profile. It is expected to exhibit high solubility in polar aprotic solvents, moderate to good solubility in polar protic solvents, and poor solubility in nonpolar solvents. For definitive quantitative data, this guide provides robust, field-proven protocols for determining both thermodynamic and kinetic solubility. The choice of method—the rigorous shake-flask technique or a high-throughput nephelometric screen—should be guided by the specific requirements and the stage of the research or development process. By applying these methodologies, researchers can generate the critical data needed to advance their work in synthesis, purification, and formulation.

References

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-3-nitrobenzamide is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its use in further research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize high-quality predicted spectroscopic data, supported by established principles of spectroscopy and comparative analysis with structurally related compounds. This approach provides a robust framework for researchers to understand and verify the structure and purity of this compound.

The molecular structure of this compound, with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , forms the basis for the interpretation of its spectroscopic signatures.[1][2][3] The strategic placement of the methoxy, nitro, and benzamide functionalities on the aromatic ring gives rise to a unique and predictable set of spectral features that will be explored in detail in the subsequent sections.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data MultiplicityIntegrationAssignmentRationale
~ 8.2 - 7.8 ppmMultiplet2HAmide (-CONH₂)Amide protons are typically broad and their chemical shift can be solvent and concentration dependent.
~ 7.8 ppmDoublet of Doublets1HAr-HThis proton is ortho to the electron-withdrawing nitro group and the amide group, leading to a downfield shift.
~ 7.6 ppmTriplet1HAr-HThis proton is situated between two other aromatic protons.
~ 7.3 ppmDoublet of Doublets1HAr-HThis proton is ortho to the electron-donating methoxy group, resulting in a more upfield shift compared to the other aromatic protons.
~ 4.0 ppmSinglet3HMethoxy (-OCH₃)The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.

Note: Predicted chemical shifts are estimates and may vary from experimental values.

The predicted downfield shift of the aromatic proton ortho to the nitro group is consistent with the strong electron-withdrawing nature of this group. Conversely, the upfield shift of the proton ortho to the methoxy group is expected due to its electron-donating character.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized below.

Predicted ¹³C NMR Data AssignmentRationale
~ 168 ppmC=O (Amide)The carbonyl carbon of an amide typically resonates in this downfield region.
~ 155 ppmAr-C (C-OCH₃)The carbon attached to the electron-donating methoxy group is shifted downfield.
~ 148 ppmAr-C (C-NO₂)The carbon bearing the electron-withdrawing nitro group is also significantly deshielded.
~ 135 ppmAr-CHAromatic carbon chemical shifts are influenced by the substitution pattern.
~ 130 ppmAr-C (C-CONH₂)The carbon attached to the amide group.
~ 125 ppmAr-CHAromatic carbon.
~ 118 ppmAr-CHAromatic carbon.
~ 56 ppm-OCH₃The chemical shift is characteristic for a methoxy carbon.

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for the identification of functional groups within a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted IR Absorption Bands (cm⁻¹) Functional GroupVibrational Mode
3400-3200Amide (N-H)N-H stretch (two bands for primary amide)
3100-3000Aromatic C-HC-H stretch
2950-2850Methoxy (C-H)C-H stretch
~1680Amide (C=O)C=O stretch (Amide I band)
~1600Amide (N-H)N-H bend (Amide II band)
1550-1500 & 1350-1300Nitro (NO₂)Asymmetric and symmetric N-O stretch
~1250Aryl ether (C-O)Asymmetric C-O-C stretch
~1050Aryl ether (C-O)Symmetric C-O-C stretch

The presence of strong absorption bands for the amide N-H and C=O stretches, along with the characteristic bands for the nitro and methoxy groups, would provide strong evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₈H₈N₂O₄), the expected molecular ion peak [M]⁺ would be at m/z 196.

The fragmentation of aromatic amides is well-documented.[4][5] Key fragmentation pathways for this compound would likely involve:

  • Loss of the amide group (-NH₂): [M - NH₂]⁺ leading to a fragment at m/z 180.

  • Loss of the nitro group (-NO₂): [M - NO₂]⁺ resulting in a fragment at m/z 150.

  • Formation of the benzoyl cation: Cleavage of the C-C bond between the aromatic ring and the amide carbonyl can lead to a substituted benzoyl cation.

  • Further fragmentation: Subsequent loss of small neutral molecules like CO from fragment ions.

MS_Fragmentation_Workflow Molecule This compound (m/z 196) Fragment1 [M - NH₂]⁺ (m/z 180) Molecule->Fragment1 - NH₂ Fragment2 [M - NO₂]⁺ (m/z 150) Molecule->Fragment2 - NO₂ Fragment3 Substituted Benzoyl Cation Molecule->Fragment3 Amide Cleavage Further_Fragments Further Fragments (e.g., loss of CO) Fragment1->Further_Fragments Fragment2->Further_Fragments Fragment3->Further_Fragments

Caption: Plausible Mass Spectrometry Fragmentation Pathways

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[7][8]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[6]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[9]

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]

    • Filter the solution to remove any particulates.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion (m/z 196) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Processing:

    • Analyze the full scan mass spectrum to identify the molecular ion peak.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General Experimental Workflow for Spectroscopic Characterization

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging predicted NMR and IR data, and by understanding the established fragmentation patterns in mass spectrometry, researchers can confidently identify and characterize this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. The combination of these spectroscopic techniques provides a powerful and self-validating system for the unequivocal confirmation of the structure of this compound, which is a critical step in its journey from synthesis to application.

References

discovery and history of substituted benzamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Benzamides

Foreword

The trajectory of the substituted benzamides, from their origins in the pursuit of improved local anesthetics to their current standing as a cornerstone of psychopharmacology, represents a paradigm of modern drug discovery. This journey is characterized by serendipitous clinical observations, meticulous chemical refinement, and the progressive unraveling of complex neurochemical pathways. This technical guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the pivotal discoveries, mechanistic insights, and foundational experimental methodologies that have defined this versatile class of therapeutic agents. We will explore not just what was discovered, but how these discoveries were made and validated, providing a robust, technically-grounded narrative of scientific advancement.

Part 1: The Genesis - From Procainamide to a New Class of Neuroleptics

The story of substituted benzamides begins not with a targeted effort to treat psychosis, but with attempts to enhance the therapeutic properties of procainamide, a cardiac anti-arrhythmic agent.[1][2] In the mid-1950s and early 1960s, researchers at Laboratoires Delagrange in France, notably Louis Justin-Besançon and Charles Laville, were working to modify the procainamide structure.[1][3] This research led to the synthesis of metoclopramide in 1964.[3] Initially recognized for its potent anti-emetic and gastroprokinetic properties, clinical use soon revealed an interesting side-effect profile: mild sedative and extrapyramidal symptoms, hinting at an unforeseen activity within the central nervous system.[4][5]

This serendipitous observation was the critical inflection point. It spurred a focused investigation into the neuroleptic potential of this chemical scaffold. The subsequent refinement of metoclopramide's structure led to the development of sulpiride in the mid-1960s.[2][6] Sulpiride emerged as a compound with a distinct clinical profile; it demonstrated clear antipsychotic efficacy but with a notably lower tendency to induce the severe movement disorders commonly associated with the typical antipsychotics of the era, such as phenothiazines.[6] This discovery firmly established the substituted benzamides as a novel and distinct class of dopamine antagonists.[7]

Part 2: Unraveling the Mechanism - The Dopamine D₂/D₃ Receptor Hypothesis

The atypical clinical profile of sulpiride and its successors demanded a deeper mechanistic understanding. At the time, the dopamine hypothesis of schizophrenia—positing that hyperactive dopamine signaling underpinned psychotic symptoms—was gaining traction. The primary mechanism of action for existing antipsychotics was understood to be the blockade of dopamine receptors.[8]

Substituted benzamides proved to be highly specific tools for dissecting this system. They were found to be selective antagonists for a specific population of dopamine receptors that were not linked to the stimulation of adenylate cyclase.[8] Through pioneering radioligand binding studies, it was conclusively shown that these drugs exhibit high affinity and selectivity for dopamine D₂ and D₃ receptors.[9][10][11] This selectivity was a breakthrough, helping to explain their "atypical" nature and reduced risk of extrapyramidal side effects compared to less selective typical agents.[6]

Further research into compounds like amisulpride revealed a more nuanced, dose-dependent mechanism of action.[9][10][12]

  • At low doses (e.g., 50 mg/day) , amisulpride preferentially blocks presynaptic D₂/D₃ autoreceptors.[9][10] These autoreceptors normally act as a negative feedback mechanism, inhibiting dopamine synthesis and release. By blocking them, low-dose amisulpride actually increases dopaminergic transmission, an effect hypothesized to alleviate depressive symptoms and the negative symptoms of schizophrenia.[12][13][14]

  • At higher doses (e.g., 400-1200 mg/day) , the drug's action is dominated by the blockade of postsynaptic D₂/D₃ receptors in the mesolimbic system.[9][10] This inhibitory action on dopamine signaling is responsible for its potent antipsychotic effects on positive symptoms like hallucinations and delusions.[11][12]

This dualistic, dose-dependent pharmacology is a hallmark of the modern substituted benzamides and underpins their broad therapeutic utility.[9][14]

Part 3: Foundational Experimental Methodologies

The characterization of substituted benzamides relied on robust and reproducible experimental techniques that remain pillars of neuropharmacology research today.

Experimental Protocol 1: Radioligand Binding Assay for D₂ Receptor Affinity

This competitive binding assay is the gold standard for determining a compound's affinity for a specific receptor target.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., amisulpride) for the human dopamine D₂ receptor.

Core Principle: The assay measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the target receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK-293 or CHO cells) recombinantly expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a substituted benzamide itself), a high-affinity D₂ antagonist.

  • Test Compound: Amisulpride, prepared in a series of dilutions.

  • Non-Specific Control: A high concentration of an unlabeled D₂ antagonist (e.g., 10 µM Haloperidol or unlabeled Sulpiride) to determine background binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Instrumentation: 96-well microplates, a cell harvester with glass fiber filters, and a liquid scintillation counter.

Step-by-Step Methodology:

  • Assay Plate Preparation: To each well of a 96-well plate, add the following in sequence:

    • Assay Buffer.

    • The test compound at various concentrations (typically in a logarithmic series) or the non-specific control or buffer alone (for total binding).

    • A fixed concentration of the radioligand (e.g., 0.2 nM [³H]-Spiperone).

    • The cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to minimize non-specific binding to the filter itself.

  • Scintillation Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding DPM) - (Non-Specific Binding DPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Data Presentation: Comparative Binding Affinities

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)
Sulpiride~10-20~5-15
Amisulpride2.83.2
Raclopride1.83.5
Note: Kᵢ values are representative and can vary based on specific experimental conditions and radioligand used.[12]
Visualization: D₂ Receptor Signaling and Benzamide Antagonism

The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o inhibitory pathway. Its activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). Substituted benzamides act as antagonists, blocking this inhibitory signal.

D2_Signaling cluster_membrane Cellular Membrane D2R Dopamine D₂ Receptor G_protein Gαi Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Competitively Blocks ATP ATP ATP->AC Substrate

Caption: Antagonism of the D₂ receptor signaling pathway by a substituted benzamide.

Part 4: The Modern Era and Future Horizons

The foundational discoveries of metoclopramide and sulpiride paved the way for a new generation of agents. Amisulpride, introduced in the 1990s, exemplifies the clinical maturation of this class, with proven efficacy for both positive and negative symptoms of schizophrenia as well as depressive disorders.[13][15] The unique pharmacology of substituted benzamides has also made them invaluable as research tools, particularly in positron emission tomography (PET) imaging, where radiolabeled versions like [¹¹C]raclopride are used to visualize and quantify D₂ receptors in the living human brain.[16]

The field continues to evolve. While the primary focus has been on dopamine receptor antagonism, research has expanded to explore other potential applications. Benzamide derivatives are being investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and even as allosteric modulators for other receptor systems like the Follicle-Stimulating Hormone Receptor (FSHR).[17][18][19][20]

The history of substituted benzamides is a powerful illustration of how keen clinical observation, coupled with rational drug design and robust pharmacological validation, can transform a chemical curiosity into a vital therapeutic arsenal. Their story underscores a fundamental principle in drug development: that even unexpected side effects can, with rigorous scientific inquiry, open the door to entirely new and beneficial therapeutic pathways.

References

An In-depth Technical Guide to the Theoretical Properties of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally-derived properties of 2-Methoxy-3-nitrobenzamide, a substituted aromatic amide of interest in pharmaceutical development and chemical research. While direct and extensive experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from closely related analogs, and presents a robust theoretical framework for its molecular characteristics. The document covers its chemical identity, a plausible synthetic pathway, expected spectroscopic signatures, and insights into its molecular and electronic properties derived from computational chemistry principles. This guide is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

This compound is a small organic molecule with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1] It is also known by its synonyms, Benzamide, 2-methoxy-3-nitro-, and o-Anisamide, 3-nitro-. Notably, it has been identified as "Deucravacitinib Impurity 4," indicating its relevance in the quality control of the pharmaceutical agent Deucravacitinib.[1][2]

PropertyValueSource
CAS Number 722538-98-9[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol
Appearance Light yellow to yellow solid[1]
Melting Point 124 °C[1]
Boiling Point (Predicted) 326.5±27.0 °C[1]
Density (Predicted) 1.362±0.06 g/cm³[1]
pKa (Predicted) 14.46±0.50[1]

Plausible Synthetic Pathway

A potential synthesis could involve the following steps:

  • Nitration of m-toluic acid: The synthesis could commence with the nitration of m-toluic acid to produce 2-methyl-3-nitrobenzoic acid. This reaction is typically carried out using a nitrating agent such as fuming nitric acid at low temperatures.[3]

  • Oxidation of the methyl group: The methyl group of 2-methyl-3-nitrobenzoic acid would then need to be oxidized to a carboxylic acid. However, a more direct route starting from a precursor that already contains the desired substitution pattern is more likely.

  • Amidation of 2-methoxy-3-nitrobenzoic acid: A more probable direct precursor is 2-methoxy-3-nitrobenzoic acid. This acid can be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with ammonia (NH₃) to yield this compound.

Experimental Protocol: Proposed Amidation of 2-methoxy-3-nitrobenzoic acid

  • Acyl Chloride Formation: To a solution of 2-methoxy-3-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is typically heated under reflux until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2-methoxy-3-nitrobenzoyl chloride.

  • Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A solution of concentrated aqueous ammonia or a stream of ammonia gas is then slowly introduced into the reaction mixture with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction mixture is then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Properties (Theoretical and Comparative)

Detailed, publicly available experimental spectra for this compound are scarce. However, based on the known functional groups and the principles of spectroscopic analysis, we can predict the key features of its NMR, Mass, and IR spectra. Where available, data from closely related compounds will be used for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons.

  • Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the benzene ring will appear in the aromatic region. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (doublets and triplets). The electron-withdrawing nitro group will deshield the adjacent protons, shifting them downfield.

  • Amide Protons (δ 7.5-8.5 ppm): The two protons of the primary amide group (-CONH₂) will likely appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. Their chemical shift can be highly dependent on the solvent and concentration.

  • Methoxy Protons (δ 3.8-4.0 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon (δ 165-170 ppm): The carbon of the amide carbonyl group will be the most downfield signal.

  • Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will appear in this range. The carbons attached to the methoxy and nitro groups will have characteristic chemical shifts. The carbon bearing the methoxy group will be shifted downfield, while the carbon attached to the nitro group will also be significantly deshielded.

  • Methoxy Carbon (δ 55-60 ppm): The carbon of the methoxy group will appear in the upfield region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z 196. The fragmentation pattern will be dictated by the stability of the resulting fragments. Key fragmentation pathways would likely involve:

  • Loss of the amide group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to fragments corresponding to the benzoyl cation and the amide radical.

  • Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is characteristic of nitroaromatic compounds.[4]

  • Loss of the methoxy group: Cleavage of the ether bond can lead to the loss of a methyl radical (CH₃, 15 Da) or a methoxy radical (OCH₃, 31 Da).

Fragmentation_Pathway M [C8H8N2O4]+• m/z = 196 frag1 [M - NH2]+• m/z = 180 M->frag1 - •NH2 frag2 [M - NO2]+ m/z = 150 M->frag2 - •NO2 frag3 [M - OCH3]+ m/z = 165 M->frag3 - •OCH3 frag4 [M - CONH2]+ m/z = 152 M->frag4 - •CONH2 MEP_Concept Molecule This compound (Electron Density Surface) Nitro_O Negative Potential (Red) (Nucleophilic Site) Molecule->Nitro_O around O atoms of NO2 and C=O Amide_H Positive Potential (Blue) (Electrophilic Site) Molecule->Amide_H around N-H protons Aromatic_Ring Intermediate Potential (Modulated by Substituents) Molecule->Aromatic_Ring

References

Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling and Management of 2-Methoxy-3-nitrobenzamide

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 722538-98-9). Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data and established safety principles to ensure the well-being of laboratory personnel and the integrity of research.

This compound is a nitroaromatic compound used in chemical synthesis.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 722538-98-9 [1][3]
Molecular Formula C₈H₈N₂O₄ [1][2][3]
Molecular Weight 196.16 g/mol [1][2][4]
Synonyms Benzamide, 2-methoxy-3-nitro- [1][3]
Appearance Solid [3]
Purity Typically ≥98% [3]
Predicted Boiling Point 326.5 ± 27.0 °C [5]
Predicted Density 1.362 ± 0.06 g/cm³

| Storage Temperature | Room Temperature / 2-8°C Refrigerator |[2] |

Section 2: Hazard Identification and Risk Assessment

As of this writing, comprehensive, peer-reviewed toxicological data specifically for this compound is limited. Therefore, a conservative risk assessment must be performed based on the known hazards of structurally similar compounds, such as other nitrobenzamide and methoxy-nitrobenzamide isomers. The presence of the nitroaromatic functional group warrants careful handling.

The primary anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[6]

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[8][9]

Combustion of this compound is expected to produce hazardous byproducts, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7][10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach, prioritizing engineering controls over personal reliance on PPE, is mandatory. This hierarchy minimizes the risk of exposure.

Hierarchy of Controls cluster_main Hierarchy of Safety Controls node_elim Elimination (Most Effective) node_sub Substitution node_elim->node_sub Not feasible for specific compound node_eng Engineering Controls node_sub->node_eng Not feasible for specific compound node_admin Administrative Controls node_eng->node_admin Implement for all procedures node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->node_ppe Mandatory for all personnel

Caption: Hierarchy of controls for managing chemical exposure.

3.1 Engineering Controls

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood to control the potential inhalation of dust particles.[11]

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations.[12]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][13]

3.2 Personal Protective Equipment (PPE) Appropriate PPE is the final barrier against exposure and must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Safety goggles with side shields or a full-face shield.[11][13] Protects against dust particles and potential splashes, addressing the risk of serious eye irritation.[8]
Hand Chemical-resistant nitrile gloves.[6][11] Prevents direct skin contact, mitigating the risk of skin irritation.[7] Gloves should be inspected before use and disposed of properly after handling.
Body A flame-resistant laboratory coat, fully buttoned.[11][12] Protects skin and personal clothing from contamination.

| Respiratory | A NIOSH/MSHA-approved respirator.[6][13] | Recommended if there is a potential for dust generation outside of a fume hood. |

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is critical for minimizing risk during routine laboratory operations.

4.1 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all engineering controls are operational. Confirm the location of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as specified in Table 2.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within a chemical fume hood to contain dust.[11] Use non-sparking tools.

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Post-Handling: After use, decontaminate the work surface. Remove gloves using the proper technique to avoid contaminating your skin, and wash hands thoroughly with soap and water.[6]

Lab Handling Workflow cluster_workflow Safe Handling Workflow for this compound node_receive Receive & Verify Compound node_store Log & Store Appropriately node_receive->node_store node_prep Pre-Experiment Safety Check (Fume Hood, PPE, Spill Kit) node_store->node_prep node_handle Handle in Fume Hood (Weighing, Transfer) node_prep->node_handle node_use Use in Experiment node_handle->node_use node_cleanup Decontaminate & Clean Up node_use->node_cleanup node_dispose Dispose of Waste node_cleanup->node_dispose

Caption: Standard laboratory workflow for handling the compound.

4.2 Storage Requirements

  • Store in a tightly sealed container to prevent moisture uptake and contamination.[6][7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

  • Vendor recommendations vary from room temperature to refrigerated (2-8°C); for long-term stability, refrigeration is advisable.[2]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

5.1 First Aid Measures

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][13][14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][14][15] If irritation persists, seek medical attention.

  • Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][15]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and call a physician or poison control center immediately.[6][14]

5.2 Spill Response A minor spill of solid material should be handled as follows:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE (including respiratory protection), carefully sweep or vacuum the solid material into a labeled, sealed container for hazardous waste disposal.[7][16] Avoid actions that create dust.

  • Dampen the solid spill material with a suitable solvent like acetone to prevent airborne dust before transferring to a container.[10]

  • Wash the spill area thoroughly with soap and water.[10]

Spill Response cluster_spill Spill Response Decision Tree node_spill Spill Occurs node_assess Assess Risk (Size, Location) node_spill->node_assess node_ppe Don Appropriate PPE node_assess->node_ppe node_contain Contain Spill (Prevent Spread & Dust) node_ppe->node_contain node_clean Clean Up Spill (Sweep/Dampen) node_contain->node_clean node_dispose Package for Disposal node_clean->node_dispose node_decon Decontaminate Area node_dispose->node_decon

Caption: Decision tree for responding to a minor chemical spill.

5.3 Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire involving this material.[7][12][17]

  • Specific Hazards: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx).[7]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[7][13][17]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent paper) in a sealed, properly labeled container.

  • Waste disposal must be conducted through a licensed waste management company.[6]

  • Adhere strictly to all federal, state, and local environmental regulations regarding chemical waste disposal.[6][16] Do not empty into drains.[16]

Section 7: Toxicological and Ecological Information

  • Toxicology: The toxicological properties of this compound have not been fully investigated.[16] The hazard assessment is based on structural analogs which indicate potential for irritation and harm if swallowed.[6][7][8]

  • Ecology: Specific ecological data is not available. To prevent environmental contamination, this chemical should not be released into the environment.[7][16] Avoid discharge into drains or watercourses.[18][19]

This guide provides a framework for the safe handling of this compound based on available data and established safety principles. It is incumbent upon all users to review this information and integrate it into their specific laboratory safety protocols.

References

An In-depth Technical Guide to 2-Methoxy-3-nitrobenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methoxy-3-nitrobenzamide, a chemical compound of interest to professionals in the fields of chemical research and pharmaceutical development. By detailing its commercial availability, physicochemical properties, a plausible synthetic route, and potential applications, this document serves as a crucial resource for leveraging this molecule in laboratory and development settings.

Introduction to this compound

This compound (CAS No. 722538-98-9) is a substituted aromatic amide.[1][2] Its structure, featuring a methoxy group, a nitro group, and a benzamide core, makes it a versatile intermediate for organic synthesis. The interplay of these functional groups—the electron-donating methoxy group and the electron-withdrawing nitro and amide groups—creates a unique electronic landscape that can be exploited for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Benzamide derivatives are known to possess a wide range of pharmacological activities, and nitro-containing compounds have been extensively studied for their biological effects, making this compound a valuable building block for drug discovery programs.[3][4]

Commercial Availability

This compound is available from various chemical suppliers, catering to needs ranging from research and development quantities to potential scale-up operations. The compound is typically offered as a solid with purity levels suitable for laboratory use.[2] Below is a summary of its availability from select vendors.

SupplierAvailable QuantitiesPurityNotes
Sigma-Aldrich Inquire for detailsNot specifiedDistributed by BLD Pharmatech.
CymitQuimica 100mg, 250mg, 1g, 5g, 10g98%Intended for lab use only.[2]
BLD Pharm Inquire for bulkNot specifiedAvailable for online orders.[5]
Pharmaffiliates Inquire for detailsNot specifiedReference standards supplier.[6]
ChemicalBook Lists multiple suppliersVaries by supplierAggregates information from various sources.[1]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 722538-98-9[2][6]
Molecular Formula C8H8N2O4[2][6]
Molecular Weight 196.16 g/mol [2][6]
Appearance Solid[2]
Purity Typically ≥98%[2]
Storage Sealed in a dry, room temperature environment.[5]
InChI Key VGIYIBRECHOFLC-UHFFFAOYSA-N[2]

Synthesis of this compound: A Plausible Experimental Protocol

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in readily available literature, a logical synthetic route can be devised based on established organic chemistry principles. The following protocol outlines a plausible method starting from the commercially available 2-methoxybenzamide. This process involves the nitration of the aromatic ring, a common electrophilic aromatic substitution reaction.

Causality Behind Experimental Choices:

The choice of a nitrating agent (a mixture of nitric and sulfuric acid) is standard for achieving nitration of an aromatic ring. The methoxy group is an ortho-, para-director; however, the presence of the amide group at the ortho position will sterically hinder the ortho position relative to the methoxy group, and the meta-directing nature of the amide will favor nitration at the 3- and 5-positions. The reaction temperature is kept low to control the exothermic reaction and prevent over-nitration or side reactions. Acetic acid can be used as a solvent to ensure the homogeneity of the reaction mixture.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation start Dissolve 2-Methoxybenzamide in Glacial Acetic Acid cool Cool to 0-5 °C in an Ice Bath start->cool addition Slow, Dropwise Addition of Nitrating Agent cool->addition nitrating_agent Prepare Nitrating Agent (HNO3 in H2SO4) nitrating_agent->addition stir Stir at 0-5 °C for 2-4 hours addition->stir quench Quench Reaction on Crushed Ice stir->quench precipitate Collect Precipitate by Filtration quench->precipitate wash Wash with Cold Water precipitate->wash dry Dry the Product wash->dry Final Product:\nthis compound Final Product: This compound dry->Final Product:\nthis compound

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Step-by-Step Methodology:
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzamide (1 equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Agent: In a separate, cooled beaker, carefully and slowly add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents). Caution: This is a highly exothermic process and should be done with extreme care and appropriate personal protective equipment (PPE).

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating agent dropwise to the cooled solution of 2-methoxybenzamide over 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is deemed complete by TLC, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water.

  • Isolation: The product should precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with copious amounts of cold water to remove any residual acid.

  • Drying: Dry the purified product under a vacuum to yield this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. The presence of three distinct functional groups provides multiple avenues for further chemical modification.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 3-amino-2-methoxybenzamide. This resulting amino group can then be used in a variety of coupling reactions to build larger molecular scaffolds.

  • Modification of the Amide Group: The amide functionality can be hydrolyzed to a carboxylic acid or be involved in various condensation reactions.

  • Building Block for Heterocycles: The ortho-relationship of the methoxy and nitro (or resulting amino) groups can be exploited for the synthesis of various heterocyclic systems, which are prevalent in many pharmacologically active compounds.

The benzamide moiety itself is a well-established pharmacophore found in a wide array of approved drugs with diverse biological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects.[4] Furthermore, nitroaromatic compounds have a long history in medicinal chemistry, with applications ranging from antimicrobial to anti-parasitic agents.[3] The unique substitution pattern of this compound makes it an attractive starting point for the exploration of novel chemical space in the pursuit of new therapeutic agents. Recent studies have also highlighted the use of benzamide derivatives as ligands for cereblon (CRBN), which is of significant interest in the design of PROTACs (Proteolysis Targeting Chimeras).[7]

Safety and Handling

  • Hazard Statements: Similar compounds are often labeled as harmful if swallowed, and can cause skin and serious eye irritation.[8][9]

  • Precautionary Measures:

    • Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid creating dust. Use in a well-ventilated area.[8][10]

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a commercially available chemical intermediate with significant potential for researchers, scientists, and drug development professionals. Its unique combination of functional groups offers a versatile platform for the synthesis of novel compounds with potential biological activity. This guide has provided a comprehensive overview of its availability, properties, a plausible synthetic route, and potential applications, serving as a foundational resource for its effective utilization in a laboratory setting.

References

Methodological & Application

The Strategic Utility of 2-Methoxy-3-nitrobenzamide in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic choice of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methoxy-3-nitrobenzamide, a seemingly unassuming substituted benzene derivative, emerges as a valuable and versatile building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds. Its true potential is unlocked through a key transformation: the reduction of its nitro group to an amine, which then serves as a nucleophilic handle for a variety of cyclization reactions. This application note provides a comprehensive guide to the synthetic utility of this compound, detailing its transformation into a key intermediate and subsequent application in the construction of medicinally relevant heterocyclic scaffolds, such as quinazolinones.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 722538-98-9
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%

Core Application: A Gateway to 3-Amino-2-methoxybenzamide

The primary and most significant application of this compound in organic synthesis is its role as a precursor to 3-amino-2-methoxybenzamide. The strategic positioning of the methoxy, nitro, and benzamide functionalities on the aromatic ring makes this transformation highly valuable. The resulting ortho-amino benzamide is a classic precursor for the synthesis of a wide array of fused heterocyclic systems due to the proximal arrangement of the amino and amide groups, which are poised for intramolecular cyclization.

The reduction of the nitro group is a critical step and can be achieved through various established methods. The choice of reducing agent and conditions is crucial to ensure high yield and chemoselectivity, avoiding the reduction of the amide functionality.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Amino-2-methoxybenzamide

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[2] Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction flask equipped with a magnetic stirrer and a port for gas inlet/outlet

Procedure:

  • In a suitable reaction flask, dissolve this compound in a minimal amount of methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-methoxybenzamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers good activity and selectivity.[5]

  • Solvent: Methanol and ethanol are common solvents for catalytic hydrogenation as they readily dissolve the starting material and are inert under the reaction conditions.

  • Hydrogen Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can accelerate the reaction rate.

  • Inert Atmosphere: Purging with an inert gas before introducing hydrogen is a crucial safety measure to prevent the formation of explosive mixtures.

Application in Heterocyclic Synthesis: The Construction of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6] 3-Amino-2-methoxybenzamide, derived from this compound, is an excellent precursor for the synthesis of quinazolinone derivatives.

Protocol 2: Synthesis of 8-Methoxy-2-substituted-quinazolin-4(3H)-one

The cyclization of 3-amino-2-methoxybenzamide with aldehydes or their synthetic equivalents is a common strategy to construct the quinazolinone core.[7]

Reaction Scheme:

Materials:

  • 3-Amino-2-methoxybenzamide

  • An appropriate aldehyde (e.g., benzaldehyde)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • A catalytic amount of an acid or base (optional, depending on the specific procedure)

Procedure:

  • In a round-bottom flask, dissolve 3-amino-2-methoxybenzamide in a suitable solvent like ethanol or acetic acid.

  • Add the desired aldehyde (1-1.2 equivalents) to the solution.

  • The reaction can be performed at room temperature or with heating (reflux), depending on the reactivity of the aldehyde. A catalyst, such as a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base, can be added to facilitate the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reactants: The ortho-disposed amino and amide groups in 3-amino-2-methoxybenzamide are perfectly positioned for a condensation reaction with an aldehyde, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring system.

  • Solvent: Ethanol and acetic acid are commonly used solvents that facilitate the dissolution of the reactants and can also participate in the reaction mechanism (e.g., acetic acid can act as a catalyst and a solvent).

  • Catalyst: The addition of an acid or base catalyst can accelerate the initial imine formation between the amino group and the aldehyde, which is often the rate-determining step.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of 3-Amino-2-methoxybenzamide

G start This compound intermediate 3-Amino-2-methoxybenzamide start->intermediate H₂, Pd/C Methanol

Caption: Reduction of this compound.

Diagram 2: Synthesis of 8-Methoxy-2-phenylquinazolin-4(3H)-one

G start 3-Amino-2-methoxybenzamide product 8-Methoxy-2-phenylquinazolin-4(3H)-one start->product reagent Benzaldehyde reagent->product Ethanol, Reflux

Caption: Cyclization to form a quinazolinone.

Conclusion and Future Perspectives

This compound serves as a strategically valuable starting material in organic synthesis, primarily as a precursor for 3-amino-2-methoxybenzamide. This key intermediate opens the door to the efficient synthesis of a variety of heterocyclic compounds, most notably quinazolinones, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. Future research may explore the development of one-pot procedures for the reduction and cyclization steps, as well as the expansion of the synthetic scope to access a wider range of complex and biologically active heterocyclic scaffolds.

References

Application Notes: 2-Methoxy-3-nitrobenzamide as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzamide

2-Methoxy-3-nitrobenzamide is a highly functionalized aromatic compound that serves as a pivotal intermediate in the multi-step synthesis of complex organic molecules. Its strategic substitution pattern—featuring a methoxy group, a nitro group, and a primary amide—offers a rich platform for sequential and selective chemical transformations. The ortho-methoxy group influences the electronic properties of the benzene ring, while the nitro and amide functionalities provide orthogonal handles for reduction and coupling reactions, respectively. This unique arrangement makes it an invaluable building block, particularly in the synthesis of targeted therapeutics in modern drug discovery.

The primary application of this compound, and the focus of these notes, is its role as a precursor to key amine intermediates required for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways, a concept known as synthetic lethality, to selectively kill cancer cells, especially those with BRCA mutations.[2][3][4] The blockbuster drug Olaparib is a prime example where intermediates derived from this molecule are critical for constructing the final active pharmaceutical ingredient (API).[1][5][6][7]

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.

PropertyValue
IUPAC Name This compound
CAS Number 722538-98-9
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Solid
Purity Typically ≥98%

Core Application: Synthesis of PARP Inhibitor Precursors

The most critical transformation of this compound in pharmaceutical synthesis is the selective reduction of its nitro group to form 2-Methoxy-3-aminobenzamide. This transformation "unlocks" the molecule's potential, converting the electron-withdrawing nitro group into a nucleophilic amino group, ready for subsequent coupling reactions to build the complex scaffolds of PARP inhibitors.[8][9]

The causality for this strategic choice is clear: performing the reduction at a specific stage of the synthesis prevents unwanted side reactions and allows for the precise and high-yield formation of a crucial amide bond later in the sequence. Catalytic hydrogenation is the premier industrial method for this conversion due to its high efficiency, clean reaction profile, and the ease of catalyst removal.[10][11][12]

Workflow: From Nitro precursor to Amino Intermediate

The diagram below illustrates the key transformation that establishes this compound as a valuable intermediate.

G cluster_0 Step 1: Selective Reduction Start This compound (Starting Material) Product 2-Methoxy-3-aminobenzamide (Key Intermediate) Start->Product Catalytic Hydrogenation Reagents H₂ (gas) Pd/C (catalyst) Solvent (e.g., Methanol) Reagents->Start

Caption: Key reduction of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks and clear endpoints to ensure reproducibility and high purity.

Protocol 1: Synthesis of 2-Methoxy-3-aminobenzamide via Catalytic Hydrogenation

This protocol details the selective reduction of the nitro group using a standard palladium on carbon (Pd/C) catalyst. This method is widely used for its high chemoselectivity, meaning it reduces the nitro group without affecting the amide or the aromatic ring.[10][11]

1. Materials and Reagents:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.1 w/w of starting material)

  • Methanol (ACS Grade, ~10-15 volumes)

  • Nitrogen (gaseous, for inerting)

  • Hydrogen (gaseous, high purity)

  • Celite™ (for filtration)

2. Equipment:

  • Parr-type hydrogenation apparatus or a suitable glass pressure vessel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask assembly

  • Rotary evaporator

3. Step-by-Step Methodology:

  • Reactor Setup (Self-Validation Checkpoint 1): To a clean, dry hydrogenation vessel, add this compound and a magnetic stir bar. This initial step ensures all components are ready before introducing flammable solvents and catalysts.

  • Inerting the Atmosphere: Seal the vessel and purge the system with nitrogen gas for 5-10 minutes. This is a critical safety step to remove all oxygen, which could form an explosive mixture with hydrogen gas.

  • Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add methanol. Allow the starting material to fully dissolve with stirring. Subsequently, add the 10% Pd/C catalyst. The catalyst is added last and under an inert atmosphere to prevent it from becoming pyrophoric upon contact with the solvent in the presence of air.

  • Hydrogenation (Self-Validation Checkpoint 2): Purge the vessel carefully with hydrogen gas (3-5 cycles) to replace the nitrogen atmosphere. Pressurize the reactor to the desired pressure (typically 40-50 psi or ~3 bar). Begin vigorous stirring. The reaction is exothermic; for larger scales, initial cooling may be required.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen from the source. A stable pressure reading indicates the reaction is complete. Alternatively, thin-layer chromatography (TLC) can be used on small, carefully depressurized and purged samples to check for the disappearance of the starting material.

  • Work-up and Filtration: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous palladium catalyst. The Celite pad prevents the fine catalyst particles from passing through the filter paper. Wash the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.

  • Isolation and Purification (Self-Validation Checkpoint 3): Combine the filtrate and washes. Remove the solvent using a rotary evaporator. The resulting crude solid, 2-Methoxy-3-aminobenzamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) if required to achieve >99% purity. The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[13]

4. Typical Reaction Parameters:

ParameterRecommended ValueRationale
Temperature 25-40 °CProvides a sufficient reaction rate without promoting side reactions.
Hydrogen Pressure 40-50 psi (3 bar)Ensures adequate hydrogen concentration for efficient reduction.
Reaction Time 2-6 hoursTypically sufficient for full conversion at this scale.
Expected Yield >90%This is a high-yielding transformation.
Purity (crude) >95%The reaction is generally very clean.
Application of the Intermediate: The Next Step

With the highly pure 2-Methoxy-3-aminobenzamide in hand, it now serves as a nucleophilic building block for constructing the core of a PARP inhibitor. The next logical step is an amide coupling reaction, demonstrating its utility.

G cluster_1 Step 2: Amide Bond Formation Intermediate 2-Methoxy-3-aminobenzamide (from Protocol 1) FinalProduct Complex Amide Product (PARP Inhibitor Scaffold) Intermediate->FinalProduct BuildingBlock Activated Carboxylic Acid (e.g., an Acid Chloride or a pre-activated ester) BuildingBlock->FinalProduct Amide Coupling (e.g., Schotten-Baumann or using coupling agents)

References

Application Notes and Protocols for 2-Methoxy-3-nitrobenzamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature explicitly detailing the biological activities and established experimental protocols for 2-Methoxy-3-nitrobenzamide (CAS: 722538-98-9) is currently limited. The following application notes and protocols are constructed based on the documented activities of structurally related nitrobenzamide and methoxybenzamide derivatives. These are intended to serve as a foundational guide for researchers to design and optimize their own investigations into the potential therapeutic effects of this compound.

Introduction: The Therapeutic Potential of Substituted Benzamides

Nitrobenzamide scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile chemical properties and broad spectrum of biological activities.[1] The presence of an electron-withdrawing nitro group and a hydrogen-bonding amide moiety endows these molecules with unique reactivity and potential for targeted biological interactions.[1] Research into substituted nitrobenzamides has revealed promising activities, including anticancer, antimycobacterial, and anti-inflammatory effects.[2][3][4][5][6]

The introduction of a methoxy group, as seen in this compound, can further modulate the compound's lipophilicity, metabolic stability, and target engagement, potentially refining its therapeutic window and efficacy. This document outlines hypothetical, yet scientifically grounded, applications and detailed experimental protocols for the preliminary investigation of this compound in cancer and mycobacterial research, drawing parallels from its chemical relatives.

Physicochemical Properties of this compound

A solid understanding of the compound's physical and chemical characteristics is paramount for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 722538-98-9[7][8][9]
Molecular Formula C₈H₈N₂O₄[7]
Molecular Weight 196.16 g/mol [7][9]
Appearance Solid[7]
Purity Typically ≥98%[7]
Solubility Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely low.Inferred from related compounds

Part 1: Application in Oncology Research

The nitroaromatic and benzamide moieties are present in numerous compounds investigated for their anticancer properties.[10][11] Studies on related nitrobenzamide derivatives have demonstrated their ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis.[3][12] Therefore, a primary application for this compound would be as a candidate for in vitro screening against various cancer cell lines.

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on the activities of similar compounds, this compound could potentially induce apoptosis through the inhibition of key survival pathways or the activation of pro-apoptotic proteins. One plausible target, given the benzamide structure, is the Poly (ADP-ribose) polymerase (PARP) enzyme, which is critical for DNA repair.[12] Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects, can lead to synthetic lethality.

Diagram 1: Postulated Apoptotic Pathway

G cluster_0 This compound This compound PARP Inhibition PARP Inhibition This compound->PARP Inhibition DNA Damage Accumulation DNA Damage Accumulation PARP Inhibition->DNA Damage Accumulation Bax/Bak Activation Bax/Bak Activation DNA Damage Accumulation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Protocol 1.1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol details a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a panel of human cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete growth medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 1.2: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to investigate if this compound induces cell cycle arrest.

Materials:

  • Cancer cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations)

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 2: Application in Antimycobacterial Research

Nitrobenzamide derivatives have shown significant promise as antimycobacterial agents, with some acting as inhibitors of essential enzymes in Mycobacterium tuberculosis (Mtb).[4][5] The structural similarity of this compound to known antitubercular compounds suggests its potential as a lead for novel anti-TB drug discovery.

Hypothesized Target: DprE1 Enzyme

A key target for many nitro-group-containing anti-TB drugs is the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) enzyme.[4] This enzyme is crucial for the synthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts this synthesis, leading to bacterial death.

Diagram 2: General Experimental Workflow for Antimycobacterial Screening

G cluster_1 Compound Preparation Compound Preparation MIC Determination (Mtb H37Rv) MIC Determination (Mtb H37Rv) Compound Preparation->MIC Determination (Mtb H37Rv) Cytotoxicity Assay (e.g., Vero cells) Cytotoxicity Assay (e.g., Vero cells) Compound Preparation->Cytotoxicity Assay (e.g., Vero cells) Selectivity Index Calculation Selectivity Index Calculation MIC Determination (Mtb H37Rv)->Selectivity Index Calculation Cytotoxicity Assay (e.g., Vero cells)->Selectivity Index Calculation Mechanism of Action Studies (e.g., DprE1 inhibition) Mechanism of Action Studies (e.g., DprE1 inhibition) Selectivity Index Calculation->Mechanism of Action Studies (e.g., DprE1 inhibition) Lead Compound Lead Compound Mechanism of Action Studies (e.g., DprE1 inhibition)->Lead Compound

Caption: Workflow for evaluating this compound as an anti-TB agent.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol outlines the determination of the MIC of this compound against the H37Rv strain of M. tuberculosis using a microplate-based assay.

Materials:

  • This compound

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin sodium salt

  • Positive control drug (e.g., Isoniazid)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

  • Bacterial Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

  • Cytotoxicity and Selectivity: To assess the therapeutic potential, determine the cytotoxicity of the compound against a mammalian cell line (e.g., Vero cells) using the MTT assay described in Protocol 1.1. The selectivity index (SI) is then calculated as the ratio of the IC₅₀ in the mammalian cell line to the MIC against M. tuberculosis. A higher SI value indicates greater selectivity for the bacteria.

Conclusion

While direct experimental data for this compound is not yet prevalent, the rich body of research on related nitrobenzamide compounds provides a strong rationale for its investigation as a potential therapeutic agent. The protocols outlined in this guide offer a starting point for researchers to explore its efficacy in oncology and antimycobacterial applications. As with any novel compound, careful optimization of experimental conditions and a thorough investigation into its mechanism of action will be crucial for uncovering its full potential.

References

Application Notes and Protocols: The Emerging Role of 2-Methoxy-3-nitrobenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of 2-Methoxy-3-nitrobenzamide. This document provides in-depth insights into its potential as a key building block in the synthesis of targeted therapeutics, supported by detailed experimental protocols.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound (CAS No: 722538-98-9) is a substituted benzamide that has garnered increasing interest in the field of medicinal chemistry.[1][2] Its unique trifunctionalized aromatic ring, featuring a methoxy group, a nitro group, and a benzamide moiety, presents a rich chemical scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, making it an ideal starting point for creating molecules with high affinity and selectivity for various biological targets.[3]

The benzamide functional group is a common feature in many approved drugs and clinical candidates, often contributing to crucial hydrogen bonding interactions with protein targets.[4] The electron-withdrawing nitro group can be a key pharmacophoric element or a precursor for an amino group, which can then be further functionalized.[5] The methoxy group can influence the compound's lipophilicity, metabolic stability, and binding orientation within a target's active site.[6][7]

This guide will explore the prominent applications of this compound as a foundational scaffold for two critical classes of cancer therapeutics: Poly(ADP-ribose) polymerase (PARP) inhibitors and Hedgehog (Hh) signaling pathway inhibitors.

Application I: A Novel Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[8] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. The core structure of many potent PARP inhibitors features a benzamide moiety, which mimics the nicotinamide portion of the NAD+ cofactor, competing for the enzyme's active site.[9]

The this compound scaffold can be strategically utilized to develop novel PARP inhibitors. The benzamide group provides the necessary interaction with the enzyme's active site, while the methoxy and nitro groups can be modified to enhance potency and selectivity.

Workflow for Developing this compound-based PARP Inhibitors

cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization Start This compound Reduction Reduction of Nitro Group to Amine Start->Reduction e.g., Fe/NH4Cl Amidation Amide Coupling with Substituted Carboxylic Acids Reduction->Amidation e.g., HATU, DIPEA Library Library of Novel Benzamide Derivatives Amidation->Library Enzyme_Assay PARP-1 Enzyme Inhibition Assay Library->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., BRCA-mutant cell lines) Enzyme_Assay->Cell_Assay Confirm cellular activity Hit_ID Hit Identification Cell_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: Workflow for the development of PARP inhibitors.

Protocol 1: Synthesis of a 3-Amino-2-methoxybenzamide Intermediate

This protocol details the reduction of the nitro group of this compound to an amine, a crucial step for further derivatization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of EtOH and H2O (e.g., 4:1 v/v), add NH4Cl (1.2 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with EtOH.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the EtOH.

  • To the remaining aqueous solution, add EtOAc to extract the product.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-amino-2-methoxybenzamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against PARP-1.

Materials:

  • Synthesized benzamide derivatives

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARP-1)

  • NAD+ (biotinylated)

  • Activated DNA (commercially available)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated microplates

  • HRP-conjugated anti-poly(ADP-ribose) antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coat the streptavidin-coated microplate with histones and incubate overnight at 4°C. Wash the plate to remove unbound histones.

  • In a separate plate, prepare serial dilutions of the test compounds (and a known PARP inhibitor as a positive control) in the assay buffer.

  • To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compounds at various concentrations.

  • Initiate the enzymatic reaction by adding PARP-1 enzyme and biotinylated NAD+ to each well.

  • Incubate the plate at room temperature for 1 hour to allow for poly(ADP-ribosyl)ation of the histones.

  • Wash the plate to remove unreacted components.

  • Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate for 1 hour.

  • Wash the plate again and add the TMB substrate.

  • After a suitable color development period, add the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Compound Scaffold Hypothetical IC50 (nM)
Olaparib (Reference)Phthalazinone5
Derivative 13-(Phenylacetamido)-2-methoxybenzamide50
Derivative 23-(Cyclohexanecarboxamido)-2-methoxybenzamide120
Derivative 33-(4-Fluorobenzamido)-2-methoxybenzamide25

Application II: A Building Block for Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is aberrantly reactivated in several types of cancer.[6][7] The Smoothened (Smo) receptor is a key component of this pathway and a validated drug target.[6] Several 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway by targeting the Smo receptor.[6][7]

Logical Framework for Hh Pathway Inhibitor Development

cluster_assays Biological Evaluation Start This compound Amide_Formation Amide formation with a primary or secondary amine Start->Amide_Formation Synthetic Route A Suzuki_Coupling Suzuki coupling at a halogenated precursor Start->Suzuki_Coupling Requires prior modification to introduce a halogen Library_Gen Diverse library of 2-methoxybenzamide analogs Amide_Formation->Library_Gen Suzuki_Coupling->Library_Gen Gli_Luc Gli-Luciferase Reporter Assay Library_Gen->Gli_Luc Smo_Binding Smoothened Receptor Binding Assay Gli_Luc->Smo_Binding Confirm target engagement Cell_Prolif Cancer Cell Proliferation Assay (e.g., Daoy medulloblastoma cells) Smo_Binding->Cell_Prolif Assess functional outcome

Caption: Development of Hedgehog pathway inhibitors.

Protocol 3: Synthesis of N-substituted 2-Methoxy-3-nitrobenzamides

This protocol describes the direct amidation of a 2-methoxy-3-nitrobenzoyl chloride intermediate with various amines to generate a library of N-substituted benzamides.

Materials:

  • 2-Methoxy-3-nitrobenzoic acid (can be synthesized from this compound by hydrolysis)

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Various primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Acid Chloride Formation: To a solution of 2-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the solution to 0°C and add oxalyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours until the evolution of gas ceases. The completion of the reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by quenching a small aliquot with methanol and analyzing by LC-MS).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-methoxy-3-nitrobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting N-substituted this compound by flash column chromatography or recrystallization.

Protocol 4: Gli-Luciferase Reporter Assay for Hh Pathway Inhibition

This cell-based assay is a standard method to screen for inhibitors of the Hh signaling pathway.

Materials:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or purified Shh protein

  • Synthesized benzamide derivatives

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Seed Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.

  • The next day, replace the medium with low-serum medium (e.g., 0.5% FBS) and add the synthesized compounds at various concentrations.

  • After a 1-hour pre-incubation with the compounds, stimulate the Hh pathway by adding Shh conditioned medium. Include wells with no Shh (negative control) and wells with Shh but no compound (positive control).

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • Measure the luciferase activity using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

  • Normalize the firefly luciferase signal (Gli-dependent) to the Renilla luciferase signal (constitutive) for each well.

  • Calculate the percent inhibition of Hh pathway signaling for each compound concentration relative to the positive control and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising and versatile starting material for the synthesis of novel therapeutic agents. Its utility as a scaffold for both PARP and Hedgehog signaling pathway inhibitors highlights its potential in oncology drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop potent and selective inhibitors for these and other important biological targets. Future work could involve exploring its use in the development of kinase inhibitors, anti-inflammatory agents, or as a component in proteolysis-targeting chimeras (PROTACs), further expanding its role in medicinal chemistry.[10]

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-3-nitrobenzamide is a valuable and versatile starting material for the synthesis of a diverse array of molecular structures, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the strategic placement of three key functional groups on the aromatic ring: a nitro group, a methoxy group, and a primary amide. The nitro group, in particular, serves as a latent amino group, which, upon reduction, provides a nucleophilic handle for a wide range of subsequent chemical transformations. This unlocks a synthetic pathway to a core scaffold, 3-amino-2-methoxybenzamide , which is a gateway to numerous derivatives including N-acyl, N-sulfonyl, and N-aryl compounds. Benzamide derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides detailed, field-proven protocols for the key transformations starting from this compound, explains the chemical reasoning behind the experimental choices, and offers a framework for the development of novel derivatives.

Core Synthetic Strategy: The Gateway Intermediate

The cornerstone of derivatization from this compound is the reduction of the nitro group to a primary amine. This transformation is pivotal as it converts an electron-withdrawing group into a versatile electron-donating and nucleophilic group, dramatically altering the molecule's reactivity and enabling a host of coupling and substitution reactions. Two robust and widely applicable methods for this reduction are presented below: chemical reduction with Tin(II) chloride and catalytic hydrogenation.

Protocol 1: Chemical Reduction to 3-Amino-2-methoxybenzamide using Tin(II) Chloride

This protocol describes the reduction of the aromatic nitro group using stannous chloride (SnCl₂) in an acidic medium. This method is a classic and reliable choice, particularly effective in laboratory settings where high-pressure hydrogenation equipment may not be available.

Expertise & Experience: The "Why"

The SnCl₂/HCl system is a potent reducing agent for aromatic nitro compounds. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protons from the acidic medium participating in the formation of water from the oxygen atoms of the nitro group.[2] Using concentrated HCl as the solvent ensures the tin salts remain in solution and provides the necessary acidic environment. The large excess of SnCl₂·2H₂O is required to provide the six electrons needed for the complete reduction of the nitro group to the amine. The final basic workup is critical to neutralize the excess acid and precipitate tin salts as tin hydroxides, allowing for the extraction of the free amine product.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in concentrated hydrochloric acid.

  • To this stirring suspension, add Tin(II) chloride dihydrate (5.0 eq) portion-wise. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~8. This will result in the formation of a thick, white precipitate (tin hydroxides).

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-2-methoxybenzamide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Trustworthiness: A Self-Validating System

  • Expected Outcome: The product, 3-amino-2-methoxybenzamide, is expected to be a solid.

  • Characterization (Expected): While specific literature data for this exact compound is sparse, based on isomeric compounds like 3-amino-4-methoxybenzamide[3], one would expect the following key signals:

    • ¹H NMR: A singlet for the methoxy group (~3.9 ppm), aromatic protons in the range of 6.5-7.5 ppm, and broad singlets for the amide (-CONH₂) and amine (-NH₂) protons.

    • MS (ESI): [M+H]⁺ at m/z = 167.08.

Protocol 2: Catalytic Hydrogenation to 3-Amino-2-methoxybenzamide

Catalytic hydrogenation is a clean and efficient alternative for nitro group reduction, often providing high yields with a simpler workup as the only by-product is water. This method utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).

Expertise & Experience: The "Why"

Palladium on carbon is an excellent catalyst for the hydrogenation of various functional groups, including aromatic nitro groups.[4] The reaction occurs on the surface of the catalyst, where molecular hydrogen (H₂) is adsorbed and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise reduction to the amine. Methanol or ethanol are common solvents as they readily dissolve the starting material and are compatible with the reaction conditions. This method is often preferred for its high efficiency and cleaner reaction profile compared to dissolving metal reductions.[5]

Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Three-necked flask, magnetic stirrer, vacuum/inert gas manifold

  • Celite®

Procedure:

  • Add this compound (1.0 eq) and a magnetic stir bar to a three-necked flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add methanol or ethanol as the solvent.

  • Carefully add 10% Pd/C catalyst (5-10 mol % by weight).

  • Evacuate the flask gently until the solvent begins to bubble, then backfill with hydrogen gas from a balloon. Repeat this hydrogen backfill cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, carefully evacuate the flask and backfill with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-2-methoxybenzamide. The product is often pure enough for subsequent steps without further purification.

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of solvents and hydrogen. Handle with care in an inert atmosphere and never allow the dry catalyst to come into contact with flammable solvents in the air.[5]

Derivatization of the Gateway Intermediate

With 3-amino-2-methoxybenzamide in hand, a multitude of derivatives can be accessed. The following protocol details a common and fundamental transformation: N-acylation.

Protocol 3: N-Acylation of 3-Amino-2-methoxybenzamide

This protocol describes the formation of an amide bond by reacting the newly formed amino group with an acylating agent, such as benzoyl chloride.

Expertise & Experience: The "Why"

This is a standard nucleophilic acyl substitution reaction. The amino group of 3-amino-2-methoxybenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane (DCM) is a good solvent choice as it is relatively inert and dissolves both reactants. The reaction is typically run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.[6]

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 3-Amino-2-methoxybenzamide

  • Benzoyl chloride (or other desired acyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve 3-amino-2-methoxybenzamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, N-(3-carbamoyl-2-methoxyphenyl)benzamide, by recrystallization or column chromatography.

Data and Workflow Visualization

Table 1: Summary of Key Transformations
TransformationStarting MaterialKey ReagentsProductTypical Yield
Nitro ReductionThis compoundSnCl₂·2H₂O, HCl3-Amino-2-methoxybenzamideGood to Excellent
Nitro ReductionThis compoundH₂, 10% Pd/C3-Amino-2-methoxybenzamideExcellent
N-Acylation3-Amino-2-methoxybenzamideBenzoyl Chloride, PyridineN-(3-carbamoyl-2-methoxyphenyl)benzamideGood to Excellent

Diagrams

G SM This compound INT 3-Amino-2-methoxybenzamide (Gateway Intermediate) SM->INT Reduction (Protocol 1 & 2) D1 N-Acyl Derivatives INT->D1 Acylation (Protocol 3) D2 N-Sulfonyl Derivatives INT->D2 D3 N-Aryl Derivatives (e.g., Buchwald-Hartwig) INT->D3 D4 Other Derivatives INT->D4 BuchwaldHartwig Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NHR'(L₂)]⁺X⁻ Pd_complex->Amine_complex Amine Coordination (R'NH₂) Amido_complex Ar-Pd(II)-NR'(L₂) Amine_complex->Amido_complex Deprotonation (-Base-H⁺) Product Ar-NHR' Amido_complex->Product Catalyst_regen Pd(0)L₂ Amido_complex->Catalyst_regen Reductive Elimination

References

Application Notes and Protocols: 2-Methoxy-3-nitrobenzamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Methoxy-3-nitrobenzamide as a Precursor for Biologically Active Heterocycles

In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities. This compound (CAS No: 722538-98-9, Molecular Formula: C₈H₈N₂O₄, Molecular Weight: 196.16) has emerged as a valuable and versatile starting material for the synthesis of various nitrogen-containing heterocycles. Its strategic placement of a nitro group ortho to a methoxy-substituted benzamide functionality provides a unique chemical handle for a variety of cyclization strategies, primarily through the reductive transformation of the nitro group.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems, with a focus on quinazolinones and benzimidazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: The Power of Reductive Cyclization

The primary pathway for leveraging this compound in heterocyclic synthesis involves the reduction of the aromatic nitro group to a reactive amino functionality. This in situ generated ortho-amino benzamide is then poised for intramolecular or intermolecular cyclization with a suitable electrophile, leading to the formation of the desired heterocyclic ring system. The choice of reducing agent and the cyclizing partner dictates the final heterocyclic scaffold.

Application 1: Synthesis of 5-Methoxy-Substituted Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules, including hypnotic, sedative, analgesic, and anticancer agents. The methoxy substituent at the 5-position, derived from the starting material, can significantly influence the pharmacological profile of the resulting quinazolinone derivatives. We present two robust, one-pot protocols for the synthesis of 5-methoxy-quinazolin-4(3H)-ones from this compound.

Protocol 1.1: Sodium Dithionite-Mediated Reductive Cyclization with Aldehydes

This protocol offers a simple, efficient, and environmentally benign approach using the readily available and inexpensive reducing agent, sodium dithionite (Na₂S₂O₄).

Causality of Experimental Choices:

  • Sodium Dithionite (Na₂S₂O₄): This reagent serves a dual purpose. It is a powerful and selective reducing agent for the aromatic nitro group, converting it to an amine under mild conditions. Crucially, in an aqueous DMF medium, it decomposes to generate sulfur dioxide (SO₂), which acts as a dehydrogenating agent in the final step to aromatize the dihydroquinazolinone intermediate to the stable quinazolinone.[1][2]

  • DMF/Water Solvent System: The presence of water is essential for the decomposition of sodium dithionite and accelerates the reduction of the nitro group.[1] DMF serves as an excellent solvent for both the organic starting materials and the inorganic reducing agent.

  • One-Pot Procedure: This approach streamlines the synthesis by avoiding the isolation of the intermediate 2-amino-3-methoxybenzamide, which can be unstable. This improves overall yield and reduces operational complexity.

Reaction Mechanism:

G cluster_0 Reductive Cyclization for Quinazolinone Synthesis This compound This compound 2-Amino-3-methoxybenzamide 2-Amino-3-methoxybenzamide This compound->2-Amino-3-methoxybenzamide Na2S2O4, H2O (Reduction) Dihydroquinazolinone Intermediate Dihydroquinazolinone Intermediate 2-Amino-3-methoxybenzamide->Dihydroquinazolinone Intermediate Aldehyde (R-CHO) (Condensation) 5-Methoxy-quinazolin-4(3H)-one 5-Methoxy-quinazolin-4(3H)-one Dihydroquinazolinone Intermediate->5-Methoxy-quinazolin-4(3H)-one SO2 (from Na2S2O4) (Dehydrogenation)

Caption: Synthesis of 5-Methoxy-quinazolin-4(3H)-ones.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 196.16 mg) and the desired aryl aldehyde (1.1 mmol).

  • Solvent Addition: Add a mixture of N,N-dimethylformamide (DMF) and water (9:1 v/v, 10 mL). Stir the mixture to dissolve the starting materials.

  • Addition of Reducing Agent: To the stirred solution, add sodium dithionite (3.5 mmol, 609.35 mg) in one portion.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and maintain this temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 5-methoxy-2-substituted-quinazolin-4(3H)-one.

Data Presentation:

EntryAldehyde (R-CHO)ProductExpected Yield (%)
1Benzaldehyde5-Methoxy-2-phenylquinazolin-4(3H)-one85-92
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-methoxyquinazolin-4(3H)-one82-90
34-Methoxybenzaldehyde5-Methoxy-2-(4-methoxyphenyl)quinazolin-4(3H)-one88-95
Protocol 1.2: Palladium-Catalyzed Reductive Cyclization with Alcohols

This protocol utilizes a palladium catalyst to facilitate a one-pot synthesis from this compound and various primary alcohols. This method is advantageous as it avoids the use of a stoichiometric reducing agent.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): The palladium catalyst is crucial for the hydrogen transfer process. It catalyzes the oxidation of the alcohol to the corresponding aldehyde, generating palladium hydride species which then reduce the nitro group of the benzamide to an amine.[3][4]

  • High-Boiling Solvent (e.g., Chlorobenzene): The reaction is typically carried out at elevated temperatures (e.g., 140 °C) to facilitate both the alcohol oxidation and the subsequent cyclization and dehydrogenation steps.

  • Inert Atmosphere (Argon): An inert atmosphere is necessary to prevent the oxidation of the palladium catalyst and other reaction components.

Reaction Mechanism:

G cluster_1 Palladium-Catalyzed Quinazolinone Synthesis Alcohol (R-CH2OH) Alcohol (R-CH2OH) Aldehyde (R-CHO) Aldehyde (R-CHO) Alcohol (R-CH2OH)->Aldehyde (R-CHO) Pd Catalyst (Oxidation) This compound This compound 2-Amino-3-methoxybenzamide 2-Amino-3-methoxybenzamide This compound->2-Amino-3-methoxybenzamide [Pd-H] (Hydrogen Transfer) Dehydrogenated Intermediate Dehydrogenated Intermediate 2-Amino-3-methoxybenzamide->Dehydrogenated Intermediate Aldehyde (R-CHO) (Condensation) 5-Methoxy-quinazolin-4(3H)-one 5-Methoxy-quinazolin-4(3H)-one Dehydrogenated Intermediate->5-Methoxy-quinazolin-4(3H)-one Pd Catalyst (Dehydrogenation)

Caption: Pd-Catalyzed Synthesis of Quinazolinones.

Experimental Protocol:

  • Reaction Setup: To a sealed tube, add this compound (1.0 mmol, 196.16 mg), the primary alcohol (2.5 mmol), and Pd(dppf)Cl₂ (5 mol%, 40.8 mg).

  • Solvent Addition: Add anhydrous chlorobenzene (1 mL).

  • Inert Atmosphere: Seal the tube and purge with argon for 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 140 °C in an oil bath and stir for 8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 5-methoxy-2-substituted-quinazolin-4(3H)-one.

Data Presentation:

EntryAlcohol (R-CH₂OH)ProductExpected Yield (%)
1Benzyl alcohol5-Methoxy-2-phenylquinazolin-4(3H)-one75-85
24-Methylbenzyl alcohol5-Methoxy-2-(p-tolyl)quinazolin-4(3H)-one70-80
3Cyclohexylmethanol2-(Cyclohexyl)-5-methoxyquinazolin-4(3H)-one60-70

Application 2: Synthesis of 5-Methoxy-Substituted Benzimidazoles

Benzimidazoles are another class of privileged heterocyclic structures found in a variety of pharmaceuticals, including proton pump inhibitors and anthelmintics. The synthesis of 5-methoxybenzimidazoles can be achieved from this compound through a multi-step sequence involving hydrolysis, reduction, and cyclization. A more direct, one-pot approach from a related nitroaniline is also presented as a highly efficient alternative.

Protocol 2.1: Reductive Cyclocondensation of the Corresponding 4-Methoxy-2-nitroaniline with Aldehydes

While not a direct use of this compound, this protocol outlines the synthesis of the target benzimidazoles from the corresponding aniline, which can be conceptually derived from the starting benzamide. This method is highly efficient and proceeds in a one-pot fashion.

Causality of Experimental Choices:

  • Hydrolysis of Benzamide (Conceptual Step): The initial step would involve the hydrolysis of this compound to 2-methoxy-3-nitrobenzoic acid, followed by a Curtius, Hofmann, or similar rearrangement to yield 3-methoxy-2-nitroaniline. This aniline is the direct starting material for the efficient benzimidazole synthesis.

  • Sodium Dithionite (Na₂S₂O₄): As in the quinazolinone synthesis, sodium dithionite is an effective reducing agent for the nitro group of the aniline.[2]

  • Aldehyde: The aldehyde serves as the source of the C2 carbon of the benzimidazole ring.

Reaction Mechanism:

G cluster_2 Benzimidazole Synthesis via Reductive Cyclization 3-Methoxy-2-nitroaniline 3-Methoxy-2-nitroaniline 3-Methoxy-1,2-phenylenediamine 3-Methoxy-1,2-phenylenediamine 3-Methoxy-2-nitroaniline->3-Methoxy-1,2-phenylenediamine Na2S2O4 (Reduction) Intermediate Intermediate 3-Methoxy-1,2-phenylenediamine->Intermediate Aldehyde (R-CHO) (Condensation) 5-Methoxy-2-substituted-benzimidazole 5-Methoxy-2-substituted-benzimidazole Intermediate->5-Methoxy-2-substituted-benzimidazole Oxidative Cyclization

Caption: Synthesis of 5-Methoxybenzimidazoles.

Experimental Protocol (starting from 3-methoxy-2-nitroaniline):

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-2-nitroaniline (1.0 mmol, 168.15 mg) and an aldehyde (1.2 mmol) in a mixture of DMF and water (9:1 v/v, 10 mL).

  • Addition of Reducing Agent: Add sodium dithionite (4.0 mmol, 696.4 mg) to the solution.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the 5-methoxy-2-substituted-benzimidazole.

Data Presentation:

EntryAldehyde (R-CHO)ProductExpected Yield (%)
14-Hydroxybenzaldehyde2-(4-Hydroxyphenyl)-5-methoxy-1H-benzo[d]imidazole75-85
2Furan-2-carbaldehyde2-(Furan-2-yl)-5-methoxy-1H-benzo[d]imidazole70-80
3Cyclohexanecarbaldehyde2-Cyclohexyl-5-methoxy-1H-benzo[d]imidazole65-75

Advanced Applications: A Glimpse into Cinnoline Synthesis

Cinnolines are another important class of nitrogen-containing heterocycles with a range of biological activities. The synthesis of cinnolines from this compound is a more challenging endeavor that would require significant functional group transformations of the starting material. For instance, reduction of the benzamide to a benzylamine, followed by further synthetic manipulations, could potentially lead to precursors for cinnoline synthesis. While a detailed protocol is beyond the scope of this application note due to the multi-step nature of such a transformation, it highlights the potential for this compound to serve as a foundational building block for a diverse array of complex heterocyclic systems.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The strategic positioning of its functional groups allows for efficient construction of quinazolinone and benzimidazole scaffolds through well-established reductive cyclization strategies. The protocols detailed in this guide are robust, scalable, and utilize readily available reagents, providing researchers with a practical toolkit for the synthesis of novel heterocyclic derivatives. The insights into the causality of experimental choices and the underlying reaction mechanisms are intended to facilitate further exploration and innovation in the field of heterocyclic chemistry and drug discovery.

References

Application Notes & Protocols: A Roadmap for Investigating the Potential Biological Activity of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity

The quest for novel therapeutic agents is a cornerstone of modern drug discovery.[1][2] Small molecules with unique chemical structures, such as 2-Methoxy-3-nitrobenzamide, represent a vast and largely untapped resource for identifying new drug candidates. While the specific biological activities of this compound are not yet characterized in publicly available literature, its structure warrants a systematic investigation into its potential as a therapeutic agent, particularly in the context of oncology. The presence of a nitrobenzamide moiety suggests several plausible avenues for biological interaction that merit exploration.

This document serves as a comprehensive guide for researchers, providing a logical, stepwise framework for the initial biological evaluation of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies, offering a robust starting point for any laboratory equipped for cell-based assays. We will proceed with the hypothesis that this compound may possess anticancer properties, a common and critical starting point in the characterization of novel chemical entities.[1] Our investigation will follow a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

Part 1: Initial Assessment of Cytotoxic Activity

The first crucial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines.[3][4] These assays measure the concentration-dependent ability of a compound to inhibit cell growth or induce cell death.[5] A compound exhibiting potent and selective cytotoxicity against cancer cells is a promising candidate for further development.[1] We will describe two widely used and reliable colorimetric assays: the MTT and SRB assays.[6][7]

Rationale for Cytotoxicity Screening

The primary goal of initial screening is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[8] This value provides a quantitative measure of a drug's potency.[6] By screening against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line, we can assess both the breadth of activity and the potential for selective toxicity towards cancer cells.[3]

Experimental Workflow: A General Overview

The general workflow for in vitro cytotoxicity testing provides a systematic approach to assessing the efficacy of a novel compound.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Cell Line Culture Cell Line Culture Cell Seeding Cell Seeding Cell Line Culture->Cell Seeding Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT or SRB Assay MTT or SRB Assay Incubation->MTT or SRB Assay Absorbance Measurement Absorbance Measurement MTT or SRB Assay->Absorbance Measurement Calculate % Viability Calculate % Viability Absorbance Measurement->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: General workflow for in vitro cytotoxicity testing.[6]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[10]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the % viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.[7][13] The amount of bound dye is proportional to the total cellular protein mass.[14]

Materials:

  • This compound

  • Human cancer cell lines and a non-cancerous cell line

  • 96-well plates

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with deionized water to remove TCA and unbound dye. Air-dry the plates completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.[13]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[15]

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.[7][14]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Part 2: Investigating the Mechanism of Cell Death: Apoptosis Induction

If this compound demonstrates significant cytotoxic activity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[16] A key hallmark of apoptosis is the activation of a family of proteases called caspases, which cleave specific cellular substrates, leading to the dismantling of the cell.[17][18]

Rationale for Apoptosis Assessment

Detecting the biochemical markers of apoptosis provides strong evidence that the compound's cytotoxic effect is mediated through a controlled, programmed pathway rather than necrotic cell death. Key markers include the cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), and the cleavage of caspase substrates such as Poly (ADP-ribose) polymerase (PARP).[18][19] Western blotting is a robust technique for detecting these specific protein cleavage events.[19]

Apoptosis Signaling Pathway

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a host of cellular proteins, including PARP, to execute cell death.[20][21]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands (e.g., TNF, FasL) Death Ligands (e.g., TNF, FasL) Death Receptors Death Receptors Death Ligands (e.g., TNF, FasL)->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress (e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress (e.g., DNA Damage)->Bcl-2 Family Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.[20][21]

Protocol: Western Blot for Apoptosis Markers

This protocol details the detection of pro-caspase-3, cleaved caspase-3, and cleaved PARP-1 as indicators of apoptosis.[22]

Materials:

  • Cancer cells treated with this compound (at its IC50 concentration) and a vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with this compound for a predetermined time (e.g., 24 or 48 hours). Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[23]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again with TBST. Incubate with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Interpretation: An increase in the levels of cleaved caspase-3 and cleaved PARP-1 in the treated samples compared to the control indicates the induction of apoptosis.[19][22]

Part 3: Exploring a Potential Mechanism of Action: PARP Inhibition

The chemical structure of this compound, containing a benzamide group, is reminiscent of known inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.[24] Therefore, it is a logical hypothesis to test whether this compound can inhibit PARP activity.

Rationale for PARP Activity Assay

Directly measuring the effect of this compound on PARP enzyme activity can provide valuable mechanistic insight. A colorimetric PARP assay is a straightforward method to quantify the inhibitory potential of the compound in a cell-free system.[25][26] This assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.[27]

Protocol: Colorimetric PARP Inhibition Assay

This protocol is based on the principle of an ELISA-like assay to measure PARP activity.[27]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • This compound

  • A known PARP inhibitor as a positive control (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 0.2 N HCl)

  • Assay buffer

  • Wash buffer

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. Include a vehicle control (DMSO).

  • Reaction Setup: In the histone-coated plate, add the assay buffer, activated DNA, and the diluted compound or vehicle control to the respective wells.

  • Enzyme Addition: Add the recombinant PARP-1 enzyme to each well to initiate the reaction.

  • Substrate Addition: Add biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[27]

  • Detection:

    • Wash the plate four times with wash buffer.[27]

    • Add diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature.[27]

    • Wash the plate again four times.

    • Add the colorimetric HRP substrate and incubate in the dark until sufficient color develops (10-30 minutes).[27]

    • Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm (or the appropriate wavelength for the chosen substrate) using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value for PARP inhibition by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in a clear and concise format.

Table 1: Hypothetical Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma12.5 ± 1.8
A549Lung Carcinoma25.1 ± 3.2
HCT116Colon Carcinoma8.9 ± 1.1
HEK293Normal Kidney> 100

Interpretation: The hypothetical data in Table 1 would suggest that this compound exhibits potent cytotoxic activity against several cancer cell lines while showing significantly lower toxicity to non-cancerous cells, indicating a favorable therapeutic window.[8][28] The varying IC50 values across different cancer cell lines suggest differential sensitivity, which could be explored further.

Conclusion and Future Directions

This document outlines a foundational experimental strategy to begin characterizing the biological activity of this compound. The successful execution of these protocols will establish whether the compound possesses cytotoxic activity, if it induces apoptosis, and if it functions as a PARP inhibitor. Positive results from this initial screening would provide a strong rationale for more advanced preclinical studies, including in vivo efficacy studies in animal models, further mechanism of action studies, and computational modeling to understand its interaction with potential targets.[29][30][31] This systematic approach is fundamental to the process of translating a novel chemical entity into a potential therapeutic candidate.[2]

References

The Strategic Utility of 2-Methoxy-3-nitrobenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 2-Methoxy-3-nitrobenzamide, a substituted aromatic amide, represents a key starting material for the construction of complex molecular architectures, particularly in the realm of oncology. Its strategic placement of a methoxy, a nitro, and a benzamide group provides a unique combination of reactivity and structural features that medicinal chemists can exploit to develop potent and selective inhibitors of crucial cellular targets like Poly(ADP-ribose) polymerase (PARP) and various protein kinases. This application note will detail the synthetic transformations of this compound and provide protocols for its application in the synthesis of targeted therapies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 722538-98-9[1][2]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1][2]
Appearance Solid[1]
Purity ≥98% (typical)[1]

The Chemical Rationale: Unlocking Synthetic Potential

The synthetic utility of this compound is primarily centered around two key functional groups: the nitro group and the benzamide moiety. The ortho-methoxy group plays a significant role in modulating the electronic properties of the aromatic ring and can influence the conformation of the final drug molecule, which is crucial for target binding.

The most critical transformation of this compound in a synthetic workflow is the reduction of the 3-nitro group to a 3-amino group. This conversion yields the highly valuable intermediate, 2-Methoxy-3-aminobenzamide. This amino group serves as a key nucleophilic handle for subsequent coupling reactions, allowing for the introduction of diverse chemical fragments to build a library of potential drug candidates.

Core Synthetic Workflow: From Nitro to Amino Intermediate

The transformation of this compound to 2-Methoxy-3-aminobenzamide is a pivotal step. The resulting aminobenzamide is a versatile precursor for a variety of coupling reactions to generate pharmacologically active molecules.

Synthetic Workflow Start This compound Intermediate 2-Methoxy-3-aminobenzamide Start->Intermediate Nitro Group Reduction Product Target Molecule (e.g., PARP/Kinase Inhibitor) Intermediate->Product Amide Coupling / Cyclization

Caption: General synthetic workflow starting from this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Methoxy-3-aminobenzamide

This protocol describes a standard and clean method for the reduction of the nitro group using catalytic hydrogenation.

Rationale: Catalytic hydrogenation is a widely used method for nitro group reduction due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a sufficient volume of methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent used in the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Methoxy-3-aminobenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of the reduction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the amine. Mass spectrometry will show a decrease in mass corresponding to the conversion of a nitro group (NO₂) to an amino group (NH₂).

Application in Drug Discovery: Building Potent Inhibitors

The 2-Methoxy-3-aminobenzamide intermediate is a cornerstone for synthesizing targeted therapies, particularly PARP and kinase inhibitors. The primary amide of the benzamide moiety often plays a crucial role in binding to the target protein, while the newly formed amino group provides the attachment point for the rest of the pharmacophore.

Case Study: Synthesis of PARP Inhibitors (Niraparib Analogs)

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in DNA repair pathways.[3] The synthesis of the potent PARP inhibitor Niraparib involves an indazole-carboxamide core. While the exact patented synthesis of Niraparib may start from a different benzoic acid derivative, 2-Methoxy-3-aminobenzamide is an excellent starting point for generating Niraparib analogs or other novel PARP inhibitors with a similar pharmacophore. The synthesis of Niraparib often starts from 3-methyl-2-nitrobenzoic acid.[4]

The general strategy involves the coupling of the aminobenzamide with a suitable heterocyclic core.

PARP_Inhibitor_Synthesis cluster_0 Core Synthesis cluster_1 Final Product Intermediate 2-Methoxy-3-aminobenzamide PARP_Inhibitor PARP Inhibitor Analog Intermediate->PARP_Inhibitor Amide Bond Formation (e.g., HATU, EDCI) Coupling_Partner Activated Heterocyclic Carboxylic Acid (e.g., Indazole derivative) Coupling_Partner->PARP_Inhibitor

Caption: Synthetic approach to PARP inhibitors using the aminobenzamide intermediate.

Protocol 2: Amide Coupling for the Synthesis of a Model PARP Inhibitor Precursor

This protocol outlines a general procedure for the coupling of 2-Methoxy-3-aminobenzamide with a representative carboxylic acid, a key step in forming the final inhibitor.

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activating agent like HOBt (Hydroxybenzotriazole) are commonly used to facilitate this reaction under mild conditions with high yields.

Materials:

  • 2-Methoxy-3-aminobenzamide

  • A suitable carboxylic acid (e.g., a substituted indazole-7-carboxylic acid for a Niraparib analog)

  • HATU or EDCI/HOBt

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling reagent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of 2-Methoxy-3-aminobenzamide (1.05 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Self-Validation: The formation of the amide bond can be confirmed by ¹H NMR, where the appearance of a new amide N-H signal and characteristic shifts in the aromatic protons will be observed. Mass spectrometry will show the expected molecular ion peak for the coupled product.

Application in Kinase Inhibitor Synthesis

Substituted benzamides are also prevalent scaffolds in the design of kinase inhibitors.[5] The 2-methoxy-3-aminobenzamide intermediate can be utilized in similar coupling strategies to synthesize inhibitors of various kinases, such as Bcr-Abl.[5] The core principle remains the same: the aminobenzamide serves as a versatile anchor to which different pharmacophoric elements can be attached to achieve desired potency and selectivity against specific kinase targets.

Conclusion and Future Perspectives

This compound is a valuable and strategically important building block in drug discovery. Its straightforward conversion to the corresponding aminobenzamide opens up a vast chemical space for the synthesis of complex and biologically active molecules. The protocols and applications detailed in this note provide a framework for researchers and scientists to leverage this versatile scaffold in the development of next-generation PARP and kinase inhibitors. The continued exploration of novel coupling partners and synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-3-nitrobenzamide (CAS No: 722538-98-9) is a vital intermediate in the landscape of pharmaceutical and medicinal chemistry.[1][2] Its unique trifunctional arrangement—a methoxy group, a nitro group, and a primary amide on an aromatic scaffold—offers a versatile platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems of significant biological interest. The strategic placement of these functional groups dictates the primary reaction pathways available to this molecule, making a thorough understanding of its reactivity crucial for researchers in drug discovery and development.

This technical guide provides an in-depth exploration of the key reaction mechanisms involving this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its principal transformations, and offer insights into its application in the synthesis of valuable molecular frameworks.

Core Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is dominated by the interplay of its three functional groups. The nitro group, being a strong electron-withdrawing group, is the primary site for chemical transformation, most notably through reduction. The resulting amine then becomes a powerful nucleophile, poised for subsequent intramolecular reactions. The amide and methoxy groups, while more stable, play crucial roles in modulating the electronic properties of the aromatic ring and can participate in reactions under specific conditions.

The principal reaction pathways for this molecule, which we will explore in detail, are:

  • Reduction of the Nitro Group: The gateway to a host of synthetic possibilities.

  • Post-Reduction Intramolecular Cyclization: The formation of valuable heterocyclic scaffolds.

  • Nucleophilic Aromatic Substitution (SNAr): A less common but potential pathway under forcing conditions.

  • Reactions of the Amide Moiety: Exploring the stability and potential transformations of the benzamide group.

The Gateway Transformation: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is the most fundamental and widely utilized reaction of this compound. This transformation is critical as it unmasks a nucleophilic amino group, which is the linchpin for subsequent cyclization reactions. The choice of reducing agent is paramount and depends on factors such as functional group tolerance, scalability, and cost.

Causality of Reagent Selection:

  • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): This is often the cleanest and most efficient method, producing water as the only byproduct.[3] It is highly effective for simple nitroarene reductions. However, the catalyst can be sensitive to poisoning by impurities, such as sulfur-containing compounds, and may sometimes reduce other functional groups if not carefully controlled.[4] Vanadium-doped catalysts have been shown to prevent the accumulation of hazardous hydroxylamine intermediates, leading to purer products and safer reactions.[5][6]

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl2/HCl): These are robust, cost-effective, and well-established methods that are tolerant of a wider range of functional groups compared to some catalytic methods.[7][8] Iron in the presence of an acid (like HCl or acetic acid) or a salt (like NH4Cl) is a very common choice.[4] Stannous chloride (SnCl2) is also highly effective but can be more expensive and generates tin-based waste streams.[8] These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or selectivity issues.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general and high-yielding method for the reduction of aromatic nitro groups.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen gas (H2)

  • Parr hydrogenator or a balloon setup

  • Celite®

Procedure:

  • In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system with nitrogen gas 3-5 times to remove any residual air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 bar or 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed. Reaction progress can also be monitored by observing the cessation of hydrogen uptake.[3]

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3-methoxybenzamide. The product is often of sufficient purity for the next step, but can be purified by crystallization or column chromatography if necessary.

Protocol 2: Metal-Mediated Reduction using Iron Powder

This is a classic, robust, and scalable method for nitro group reduction.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH4Cl) or Acetic Acid

  • Ethanol/Water solvent mixture

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 or 5:1 mixture).

  • Add iron powder (3-5 eq) and ammonium chloride (4-6 eq).[4] Alternatively, acetic acid can be used instead of NH4Cl.[7]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through Celite® while hot to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If the reaction was run under acidic conditions, carefully neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude 2-Amino-3-methoxybenzamide.

Method Reagents Typical Conditions Advantages Disadvantages
Catalytic HydrogenationH2, Pd/C or Pt/CRT-50°C, 1-4 bar H2High yield, clean byproducts (H2O)Catalyst poisoning, potential for over-reduction, requires pressure equipment
Metal Reduction (Fe)Fe, NH4Cl or acidReflux (80-100°C)Cost-effective, robust, tolerant of many functional groupsStoichiometric metal waste, sometimes requires harsh workup
Metal Reduction (SnCl2)SnCl2·2H2O, HClRefluxHigh yields, effective for sterically hindered groupsGenerates tin waste, requires acidic conditions

The Main Event: Post-Reduction Intramolecular Cyclization

The synthetic utility of this compound is fully realized in the reactions of its reduced form, 2-Amino-3-methoxybenzamide. The proximate amino and amide groups are perfectly positioned to undergo intramolecular cyclization to form quinazolinone derivatives, a core scaffold in many biologically active compounds.[9][10]

The general mechanism involves the reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile. This amine can attack an electrophilic partner that is either introduced in a subsequent step or generated from the amide itself.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A This compound B 2-Amino-3-methoxybenzamide A->B [Reduction] (e.g., H2, Pd/C or Fe/NH4Cl) D Quinazolin-4(3H)-one derivative B->D C Electrophile (e.g., Aldehyde, Orthoester) C->D

Protocol 3: One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol demonstrates a one-pot reduction and cyclization sequence, which is an efficient strategy for synthesizing quinazolinone libraries. This method is adapted from procedures that utilize 2-nitrobenzamides for quinazolinone synthesis.[9]

Materials:

  • This compound

  • Sodium dithionite (Na2S2O4)

  • Aromatic or aliphatic aldehyde (1.1 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of DMF and water (e.g., 2:1).

  • Add the desired aldehyde (1.1 eq) to the suspension.

  • Add sodium dithionite (3.0-4.0 eq) portion-wise to the stirred mixture. An exotherm may be observed.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC for the consumption of the starting material and the formation of the product.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • A precipitate of the crude quinazolinone product should form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol or diethyl ether.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Causality of the One-Pot Method: Sodium dithionite serves as the reducing agent for the nitro group. In the same pot, the newly formed 2-amino-3-methoxybenzamide condenses with the aldehyde to form a Schiff base (imine) intermediate. The amide nitrogen then attacks the imine carbon in an intramolecular fashion. Subsequent oxidation (often by air or another component in the reaction mixture) leads to the aromatic quinazolinone ring system. This one-pot procedure is highly atom-economical and efficient.

Exploring the Boundaries: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for this compound. The SNAr mechanism requires the presence of a good leaving group and strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[5][11]

"Aryl Halide" [label=<

Ar-X + Nu⁻

];

"Meisenheimer Complex" [label=<

[Ar(X)(Nu)]⁻ Resonance Stabilized

];

"Product" [label=<

Ar-Nu + X⁻

];

"Aryl Halide" -> "Meisenheimer Complex" [label="Addition"]; "Meisenheimer Complex" -> "Product" [label="Elimination"]; } dot Caption: The addition-elimination mechanism of SNAr.

In the case of this compound, neither the methoxy group nor the amide group are good leaving groups under standard nucleophilic conditions. The methoxy group is a poor leaving group, and while it can be displaced in some activated systems, it generally requires harsh conditions.[12] Furthermore, the methoxy group is an electron-donating group by resonance, which deactivates the ring towards nucleophilic attack, counteracting the activating effect of the nitro group. The nitro group is meta to the methoxy group, which is not an ideal arrangement for activating its displacement via resonance stabilization of the Meisenheimer complex.

Therefore, SNAr reactions on this compound are not commonly reported and would likely require:

  • A very strong nucleophile.

  • High reaction temperatures.

  • Activation of the methoxy group to improve its leaving group ability.

This pathway is generally considered less synthetically useful for this specific substrate compared to the reduction-cyclization sequence.

The Stable Pillar: Reactivity of the Amide Moiety

The primary amide group in this compound is generally the least reactive functional group on the molecule under typical synthetic conditions. The amide bond is exceptionally stable due to resonance delocalization, which decreases the electrophilicity of the carbonyl carbon and makes the amine portion a very poor leaving group.[13][14]

Significant transformations involving the amide group typically require harsh conditions or specific activation:

  • Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (2-Methoxy-3-nitrobenzoic acid) under strong acidic or basic conditions with prolonged heating.

  • Dehydration: Treatment with strong dehydrating agents (e.g., POCl3, SOCl2) can convert the primary amide to a nitrile (2-Methoxy-3-nitrobenzonitrile).

  • Reduction: The amide can be reduced to a primary amine (2-methoxy-3-nitrobenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH4). This would, however, also reduce the nitro group.

In the context of the primary synthetic route (reduction followed by cyclization), the amide group's role is not as a point of transformation, but as a crucial internal nucleophile precursor that participates in the ring-forming step.

Conclusion

This compound is a strategically designed synthetic intermediate whose reaction pathways are primarily dictated by the facile reduction of its nitro group. This initial transformation unlocks the potential for intramolecular cyclization, providing efficient access to quinazolinone scaffolds that are of high value in drug discovery. While other reaction pathways such as nucleophilic aromatic substitution and direct modification of the amide are mechanistically possible, they are less favorable and require more forcing conditions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and scientists to effectively harness the synthetic potential of this versatile building block.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 2-Methoxy-3-nitrobenzamide, a valuable building block in medicinal chemistry and drug discovery. The presented methodology emphasizes a reliable and regioselective approach, starting from commercially available materials. This document is designed to offer not just a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a prominent class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The specific arrangement of functional groups on the benzamide scaffold is critical for target engagement and pharmacological effect. This compound, with its methoxy, nitro, and amide functionalities, presents a versatile platform for the synthesis of more complex molecules, including potential therapeutic agents. The protocol detailed herein follows a robust two-step synthesis starting from 2-methoxy-3-nitrobenzoic acid, ensuring high purity and yield of the desired product.

Strategic Approach: Amidation of 2-Methoxy-3-nitrobenzoic Acid

The chosen synthetic route involves the conversion of 2-methoxy-3-nitrobenzoic acid to its corresponding acid chloride, followed by amidation. This strategy is superior to the direct nitration of 2-methoxybenzamide due to the challenges in controlling regioselectivity in the latter. The electron-donating methoxy group and the amide group are both ortho-, para-directing, which would likely lead to a mixture of isomers upon nitration, complicating purification and reducing the yield of the desired 3-nitro isomer. By starting with the correctly substituted 2-methoxy-3-nitrobenzoic acid, the regiochemistry is pre-determined, leading to a more efficient and predictable synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Methoxy-3-nitrobenzoic acid≥98%Commercially AvailableStarting material
Thionyl chloride (SOCl₂)Reagent GradeCommercially AvailableUsed for acid chloride formation
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent for acid chloride formation
N,N-Dimethylformamide (DMF)Catalytic amountCommercially AvailableCatalyst for acid chloride formation
Ammonium hydroxide (NH₄OH)28-30% solutionCommercially AvailableAmine source for amidation
Diethyl ether (Et₂O)AnhydrousCommercially AvailableSolvent for amidation
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-houseFor workup
Brine (saturated NaCl solution)Prepared in-houseFor workup
Anhydrous magnesium sulfate (MgSO₄)Commercially AvailableFor drying organic phase
EthanolReagent GradeCommercially AvailableFor recrystallization
Equipment
  • Round-bottom flasks

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Fume hood

Experimental Workflow

The synthesis is a two-step process, which is outlined in the diagram below.

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 2-Methoxy-3-nitrobenzoic acid B 2-Methoxy-3-nitrobenzoyl chloride A->B  SOCl₂, cat. DMF, DCM, Reflux   C 2-Methoxy-3-nitrobenzoyl chloride D This compound C->D  NH₄OH, Et₂O, 0°C to RT   E Crude Product F Pure this compound E->F  Recrystallization (Ethanol)  

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

PART 1: Synthesis of 2-Methoxy-3-nitrobenzoyl chloride

  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Addition of Reagents: To the flask, add 2-methoxy-3-nitrobenzoic acid (5.0 g, 25.4 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Initiation of Reaction: While stirring, carefully add thionyl chloride (3.7 mL, 50.8 mmol, 2.0 equiv.) to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 40°C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-methoxy-3-nitrobenzoyl chloride, a yellow oil or low-melting solid, is used in the next step without further purification.

PART 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, dissolve the crude 2-methoxy-3-nitrobenzoyl chloride in anhydrous diethyl ether (30 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0°C.

  • Amidation: In a separate dropping funnel, place concentrated ammonium hydroxide solution (28-30%, ~10 mL). Add the ammonium hydroxide solution dropwise to the stirred solution of the acid chloride over 15-20 minutes. A white precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1 hour.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

PART 3: Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[1]

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance Light yellow to yellow solid.[2]
Purity (HPLC) ≥98.0%.[2]
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methoxy protons, and the amide protons. The chemical shifts and coupling patterns will be consistent with the this compound structure.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the aromatic, methoxy, and carbonyl carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, and the asymmetric and symmetric stretching of the nitro group should be observed.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₈N₂O₄, MW: 196.16 g/mol ).[3]

Safety Precautions

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Ammonium hydroxide is corrosive and has a pungent odor. Handle with care in a fume hood.

  • The reaction of thionyl chloride with the carboxylic acid produces HCl and SO₂ gases , which are toxic and corrosive. Ensure the reaction is performed in a fume hood with a proper gas trap.

Troubleshooting

Issue Possible Cause Solution
Low yield in acid chloride formation Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Extend the reflux time and monitor the reaction until gas evolution ceases.
Low yield in amidation Incomplete reaction; hydrolysis of the acid chloride.Ensure the acid chloride is added to the ammonia solution at a low temperature. Use a sufficient excess of ammonium hydroxide.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product by column chromatography on silica gel before attempting recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. The described method, proceeding through an acid chloride intermediate, offers a regioselective and high-yielding route to this valuable synthetic building block. By adhering to the outlined procedures and safety precautions, researchers can confidently prepare this compound for their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Methoxy-3-nitrobenzamide. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. Achieving high purity and yield is critical, and this often hinges on understanding and mitigating the formation of common side products. This guide provides in-depth troubleshooting advice, mechanistic explanations, and preventative strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Side Products

Q1: My post-nitration analysis (NMR/LC-MS) shows multiple isomeric impurities. What are they, and why did they form?

A1: This is the most common issue and arises from the regioselectivity of the electrophilic aromatic substitution (nitration) on your starting material, 2-methoxybenzoic acid. While the desired product is 2-methoxy-3-nitrobenzoic acid, several other isomers can form due to the competing directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups.

  • The Chemistry Behind Isomer Formation:

    • The methoxy group is a powerful activating, ortho, para-director due to its ability to donate electron density through resonance.

    • The carboxylic acid group is a deactivating, meta-director.

    • The strong activating nature of the methoxy group typically dominates the reaction's regioselectivity. The positions ortho and para to the methoxy group are C3 and C5, and C6 respectively (C1 being the carbon attached to the carboxylic acid). The position meta to the carboxylic acid is C3 and C5. Therefore, substitution is heavily favored at the C3 and C5 positions. Steric hindrance from the adjacent carboxylic acid group at C2 can influence the ratio of substitution at C3 versus C5.

  • Common Isomeric Side Products:

    • 2-Methoxy-5-nitrobenzoic acid: Often the most significant isomeric impurity. The C5 position is electronically activated by the methoxy group (para) and is also meta to the deactivating carboxyl group, making it a favorable site for nitration.

    • 2-Methoxy-3-nitrobenzoic acid: This is your desired product . The C3 position is activated (ortho to the methoxy group) and meta to the carboxyl group.

    • Other Isomers: Formation of 4-nitro and 6-nitro isomers is generally less significant because these positions are not as strongly activated.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: This is the most critical parameter. The nitration of activated rings is highly exothermic. Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating mixture.[1][2] Elevated temperatures increase the rate of side reactions and can lead to less selective nitration.[1]

    • Slow Reagent Addition: Add the nitrating mixture (concentrated nitric and sulfuric acids) dropwise to the solution of 2-methoxybenzoic acid.[1][3] A rapid addition will cause localized temperature spikes, promoting the formation of unwanted isomers and other side products.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring milder nitrating agents can sometimes improve selectivity, although reaction times may be longer.

Side ProductStructureIUPAC NameReason for Formation
Isomeric Impurity 2-Methoxy-5-nitrobenzoic acidElectronic activation at the C5 position (para to -OCH₃ and meta to -COOH).
Desired Product 2-Methoxy-3-nitrobenzoic acidElectronic activation at the C3 position (ortho to -OCH₃ and meta to -COOH).

(Note: Placeholder images are used. In a real scenario, chemical structure images would be here.)

Q2: The reaction mixture turned dark brown or black during nitration, and I've isolated a tar-like substance. What happened?

A2: A dark coloration is a strong indicator of oxidative side reactions and potential runaway nitration.[1] This is a serious issue that compromises both yield and safety.

  • Causality:

    • Oxidation: Concentrated nitric acid is a powerful oxidizing agent. At elevated temperatures, it can oxidize the electron-rich aromatic ring or the methoxy group, leading to complex, polymeric, and often intractable tarry materials.[1]

    • Dinitration/Polynitration: If the temperature is not controlled, the reaction can become too vigorous, leading to the formation of dinitrated or even trinitrated products. These compounds are often highly unstable.

  • Preventative Measures:

    • Aggressive Cooling: Ensure your reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or a cryocooler) before you begin adding the nitrating mixture.

    • Dilution: Running the reaction at a slightly lower concentration can help dissipate heat more effectively.

    • Monitoring: Constant monitoring of the internal reaction temperature is essential. If you observe a rapid temperature increase, you must be prepared to add more cooling or, in a worst-case scenario, quench the reaction.

Q3: My final product is contaminated with the starting material, 2-methoxy-3-nitrobenzoic acid. How can I improve the conversion in the amidation step?

A2: This points to either an incomplete amidation reaction or hydrolysis of your desired amide product during the workup or purification.

  • Mechanistic Insight:

    • Incomplete Reaction: The conversion of a carboxylic acid to a primary amide typically requires activation of the carboxyl group (e.g., conversion to an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with an ammonia source. If the activation step is inefficient or if insufficient ammonia is used, you will have unreacted starting material.

    • Product Hydrolysis: Amides can be hydrolyzed back to carboxylic acids under either acidic or basic conditions, especially with heating. If your workup involves strong acid or base washes and is prolonged or performed at elevated temperatures, you risk cleaving your product. The acid-catalyzed hydrolysis mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack.[4][5]

  • Troubleshooting & Best Practices:

    • Ensure Anhydrous Conditions: For the activation step (e.g., with SOCl₂), it is crucial that all reagents and glassware are completely dry. Water will react with the acyl chloride, converting it back to the carboxylic acid.

    • Use an Excess of the Amine: When reacting the activated acyl intermediate with ammonia, use a sufficient excess to ensure the reaction goes to completion and to neutralize any generated acid (e.g., HCl if starting from an acyl chloride).

    • Controlled Workup: During workup, use dilute acid or base for washes and perform them at low temperatures (e.g., with an ice bath). Avoid prolonged exposure to harsh pH conditions.

Q4: I've detected a phenolic impurity, specifically a nitrophenol derivative, in my product mixture. How did this form?

A4: The presence of a phenolic compound, such as 2-hydroxy-3-nitrobenzamide or its precursors, indicates the cleavage (hydrolysis) of the methoxy group's ether bond.

  • Plausible Mechanism:

    • This side reaction is most likely to occur during the nitration step. The highly acidic conditions (concentrated H₂SO₄) can protonate the oxygen of the methoxy group. This makes it a better leaving group, and a nucleophile (like water, which is present in small amounts) can attack the methyl carbon, cleaving the ether and forming a phenol. This resulting 2-hydroxybenzoic acid is then nitrated to form 2-hydroxy-3-nitrobenzoic acid (and other isomers), which is then carried through to the amidation step.

  • Mitigation Strategy:

    • Minimize Reaction Time: Do not let the reaction stir in the strong acid medium for longer than necessary to achieve full conversion.

    • Temperature Control: As with other side reactions, higher temperatures will accelerate the rate of ether cleavage. Maintaining low temperatures is key.

Experimental Workflow & Key Side Reactions

The following diagram illustrates the primary synthesis pathway and the points at which major side products can emerge.

Synthesis_Pathway SM 2-Methoxybenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) SM->Nitration Desired_Acid 2-Methoxy-3-nitrobenzoic Acid (Desired Intermediate) Nitration->Desired_Acid Main Path Isomer Isomeric Side Product (e.g., 2-Methoxy-5-nitrobenzoic acid) Nitration->Isomer Poor Regioselectivity Oxidation Oxidation Products (Tars) Nitration->Oxidation High Temp Amidation Amidation (1. SOCl₂ 2. NH₃) Desired_Acid->Amidation Final_Product This compound (Final Product) Amidation->Final_Product Hydrolysis_Product Amide Hydrolysis (Reverts to Acid) Final_Product->Hydrolysis_Product Acid/Base in Workup

Caption: Synthesis pathway and common side product formation points.

Frequently Asked Questions (FAQs)

Q: What is the single most important parameter to control during the nitration of 2-methoxybenzoic acid? A: Unquestionably, temperature. Nearly all significant side reactions in this step—poor regioselectivity, oxidation, and ether cleavage—are exacerbated by elevated temperatures. Maintaining a consistent temperature below 5°C is critical for a clean reaction.[1][2]

Q: How can I confirm the identity of the isomeric nitro-benzoic acids? A: The most definitive method is ¹H NMR spectroscopy. The substitution pattern of the nitro group will result in a unique splitting pattern and chemical shifts for the aromatic protons. Comparing your experimental spectrum to literature values or using predictive software can confirm the structures. LC-MS is excellent for confirming the mass and separating the isomers, but NMR is required for unambiguous structural assignment.

Q: Is it better to purify the 2-methoxy-3-nitrobenzoic acid intermediate before proceeding to the amidation step? A: Yes, it is highly recommended. Purifying the intermediate acid (e.g., by recrystallization) to remove isomeric side products is much easier than trying to separate the final isomeric amides. A pure intermediate will lead to a purer final product and simplify the final purification process.

References

Technical Support Center: Purification of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methoxy-3-nitrobenzamide (CAS No: 722538-98-9).[1][2][3] This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the highest purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My crude product is a discolored solid with a broad melting point. How can I remove colored impurities and improve crystalline structure?

Answer: This is a classic scenario indicating the presence of polar, colored impurities and likely a mixture of the desired product with residual starting materials. The most effective method to address this is recrystallization .

The principle behind recrystallization is the differential solubility of your compound and the impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound and impurities at its boiling point but will only allow the desired compound to crystallize upon cooling, leaving the impurities in the solution (the mother liquor).

Causality Behind Solvent Choice: For this compound, which is a moderately polar molecule, protic solvents like ethanol or methanol are excellent starting points. Water can also be effective, as a reported melting point was determined after recrystallization from water.[4] Avoid highly nonpolar solvents like hexanes (in which it will likely be insoluble) or highly polar aprotic solvents like DMSO (in which it may be too soluble even at room temperature).

Actionable Protocol: Recrystallization from Ethanol

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon gentle warming, the solvent is not suitable. The ideal scenario is poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling ethanol to your crude solid to dissolve it completely. Using an excess of solvent will significantly reduce your final yield.

  • Decolorization (Optional): If the hot solution is still highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual mother liquor. Dry the crystals under vacuum to obtain the pure this compound.

Self-Validation: The purified product should be a light-colored solid with a sharp melting point (literature: 124°C).[4] Purity can be further confirmed by TLC, HPLC, or NMR analysis.[5][6]

Question 2: My NMR/LC-MS analysis shows contamination with the starting material, 2-methoxy-3-nitrobenzoic acid. How can I remove this acidic impurity?

Answer: The presence of the carboxylic acid starting material is a frequent issue. Due to its acidic proton, it can be easily removed with a simple liquid-liquid extraction using a mild base.

Causality Behind the Wash: By washing an organic solution of your crude product (e.g., in ethyl acetate or dichloromethane) with an aqueous basic solution (like sodium bicarbonate), you deprotonate the carboxylic acid. This forms a water-soluble carboxylate salt, which partitions into the aqueous layer, while your neutral amide product remains in the organic layer.

dot graph TD { A[Crude Product in Organic Solvent(Amide + Acid Impurity)] --> B{Wash with aq. NaHCO₃}; B --> C[Aqueous Layer(Sodium 2-methoxy-3-nitrobenzoate)]; B --> D[Organic Layer(Pure this compound)];

} caption: Workflow for Acid Impurity Removal.

Actionable Protocol: Basic Aqueous Wash

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release CO₂ gas that may form.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting solid can then be further purified by recrystallization if necessary.

Question 3: Recrystallization failed, and my product remains an oil or gives poor yield. What is the alternative?

Answer: When recrystallization is ineffective, column chromatography is the method of choice for purifying challenging compounds. It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) while being carried by a mobile phase.

Causality Behind Chromatography: this compound is a polar molecule due to the amide and nitro groups. It will adhere to the polar silica gel stationary phase. By using a mobile phase (eluent) of appropriate polarity, you can control how quickly it moves down the column. Nonpolar impurities will travel quickly, while more polar impurities will be retained longer than your product. A mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used.

Actionable Protocol: Flash Column Chromatography

  • Stationary Phase: Prepare a column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This "dry loading" technique often results in better separation.

  • Eluent Selection: A good starting point for the mobile phase is a mixture of Hexanes:Ethyl Acetate (e.g., starting with 80:20 and gradually increasing the polarity to 50:50). The ideal solvent system should give your product an Rf value of ~0.3 on a TLC plate.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for efficient separation of nonpolar and polar impurities.
Loading Method Dry LoadingPrevents band broadening and improves resolution.
Monitoring TLC with UV visualization (254 nm)The aromatic and nitro groups make the compound UV active.

Frequently Asked Questions (FAQs)

Q: What are the common impurities I should expect? A: Besides the unreacted starting material (2-methoxy-3-nitrobenzoic acid), potential impurities include side-products from the amide formation reaction or degradation products if the reaction was performed under harsh conditions.

Q: What is the expected appearance and melting point of pure this compound? A: It is typically a solid.[7] The reported melting point is 124°C.[4] A sharp melting point close to this value is a good indicator of high purity.

Q: Which analytical techniques are best to confirm the purity of my final product? A: A combination of techniques is ideal. Melting point analysis provides a quick assessment of purity. Thin-Layer Chromatography (TLC) is excellent for qualitatively checking for impurities. For quantitative analysis and structural confirmation, NMR spectroscopy (¹H and ¹³C), LC-MS , and HPLC are the standards.[5][6]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Decision workflow for purification strategy.

References

Technical Support Center: 2-Methoxy-3-nitrobenzamide Stability Profile

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on the stability of 2-Methoxy-3-nitrobenzamide is our priority. This guide provides in-depth technical information and practical troubleshooting advice to support your research and development activities.

Welcome to the technical support resource for this compound (CAS: 722538-98-9).[1][2][3][4][5] This guide is designed for scientists and drug development professionals to address common questions and challenges encountered during the handling, storage, and experimental use of this compound. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower your experimental design and interpretation.

Section 1: Frequently Asked Questions (FAQs) on General Handling & Storage

This section addresses the most common initial inquiries regarding the safe handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8] The compound is a solid at room temperature.[1] Avoid exposure to strong oxidizing agents, as they are incompatible with this material.[6] For laboratory quantities, ambient room temperature is generally acceptable for short-term storage.

Q2: What are the primary safety precautions I should take when handling this compound?

A2: Standard laboratory personal protective equipment (PPE) is required. This includes safety glasses or goggles, protective gloves, and a lab coat.[6][9] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[6] In case of accidental contact, rinse the affected area immediately with plenty of water.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[8]

Section 2: Troubleshooting Guide for Stability Experiments

This section is structured to help you diagnose and resolve common issues that may arise during stability and forced degradation studies.

Q1: I'm observing degradation of this compound in my initial experiment, even in the control sample. What could be the cause?

A1: This issue points towards unintended stress factors or inherent instability in the chosen experimental medium. Consider these possibilities:

  • Solvent-Induced Degradation: The choice of solvent is critical. While common solvents like acetonitrile are often preferred for stability studies, others like methanol can generate methoxy radical artifacts upon light exposure, leading to unintended degradation.[11]

  • pH of the Medium: The amide functional group in this compound is susceptible to hydrolysis. If your solvent or medium is not pH-neutral, you may be observing baseline acid- or base-catalyzed hydrolysis. The stability of many pharmaceutical compounds is highly dependent on the pH of the solution.[12][13]

  • Contaminants: Ensure your solvents and glassware are free from acidic, basic, or oxidative contaminants that could initiate degradation.

Q2: I need to perform a forced degradation study. What conditions should I use for this compound?

A2: Forced degradation, or stress testing, is essential to understand degradation pathways and develop stability-indicating analytical methods.[14][15] The conditions should be stringent enough to cause partial degradation (typically 5-20%) to ensure that the analytical method can resolve the parent drug from its byproducts.

Based on the structure of this compound, which contains hydrolyzable amide and stable methoxy and nitro groups, the following conditions are recommended as a starting point.

Summary of Recommended Forced Degradation Conditions
Stress ConditionRecommended ParametersRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°C for 8-12 hoursThe primary site of degradation is the amide bond. Acid catalysis will hydrolyze the amide to form 2-Methoxy-3-nitrobenzoic acid and ammonia.
Alkaline Hydrolysis 0.1 M NaOH at 60-80°C for 3-8 hoursBase-catalyzed hydrolysis of the amide bond is typically faster than acid-catalyzed hydrolysis. This will also yield 2-Methoxy-3-nitrobenzoic acid.[16]
Oxidation 3-6% H₂O₂ at room temperature for 24 hoursThe molecule is expected to be relatively stable to oxidation. However, minor degradation products related to the aromatic ring or methoxy group could form.
Thermal Stress Solid compound at 105°C for 24-48 hoursEvaluates the intrinsic thermal stability of the solid form. Amide-containing compounds are generally thermally stable, but melting or decomposition could occur.[16]
Photostability Expose solution & solid to light source providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m² (ICH Q1B)The nitroaromatic system can be susceptible to photoreduction or other light-induced reactions. This testing is crucial for determining packaging requirements.[14][17]

Q3: My HPLC chromatogram shows several new peaks after stress testing. How do I determine if they are true degradants?

A3: Differentiating true degradation products from artifacts is a key part of method validation.

  • Analyze Control Samples: Compare the chromatogram of the stressed sample to a control sample (drug in the same medium, stored protected from the stress condition) and a blank (medium only, subjected to the same stress). Peaks absent in the control and blank are likely degradants.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. A non-homogenous peak may indicate co-elution of the parent drug with a degradant.

  • Mass Balance: A crucial aspect of a stability-indicating method is mass balance. The sum of the assay of the main peak and the impurities (in percentage) should remain close to 100%. A significant deviation may suggest that some degradants are not being detected (e.g., they are volatile or do not have a chromophore).

  • Identification with LC-MS: The most definitive way to identify unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19] By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose structures and confirm degradation pathways.

Section 3: Protocols and Methodologies

This section provides standardized protocols for conducting stability studies on this compound.

Protocol 1: General Forced Degradation Workflow

This protocol outlines the steps for subjecting the compound to various stress conditions as mandated by ICH guidelines.[14]

Objective: To generate potential degradation products of this compound and assess its intrinsic stability.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Class A volumetric flasks and pipettes

  • pH meter, water bath or oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat in a water bath at 80°C. Withdraw aliquots at 2, 4, 8, and 12 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Alkaline Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat in a water bath at 80°C. Withdraw aliquots at 1, 3, 6, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.

    • Keep at room temperature, protected from light. Withdraw aliquots at 6, 12, and 24 hours.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in a vial and heat in an oven at 105°C for 48 hours.

    • At the end of the study, dissolve the solid in the stock solution solvent for analysis.

  • Sample Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.[18]

Workflow Visualization

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation Stock Prepare 1 mg/mL Stock of this compound Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Alkaline Hydrolysis (0.1M NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photostability (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal (Solid) (105°C) Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Report Assess Degradation % Establish Pathways Validate Method HPLC->Report LCMS->Report

Caption: Workflow for a forced degradation study.

Section 4: Degradation Pathway and Data

Understanding the likely degradation pathways is key to interpreting your results.

Primary Degradation Pathway: Amide Hydrolysis

The most probable degradation route for this compound under both acidic and basic conditions is the hydrolysis of the benzamide functional group. This reaction cleaves the carbon-nitrogen bond, resulting in the formation of 2-Methoxy-3-nitrobenzoic acid and ammonia (or ammonium ion, depending on pH).

Degradation_Pathway Parent This compound (C8H8N2O4) Degradant 2-Methoxy-3-nitrobenzoic Acid (C8H7NO5) Parent->Degradant + H2O (Acid or Base catalyst)

Caption: Expected primary degradation pathway.

This pathway should be the first hypothesis tested when identifying major degradants formed during hydrolytic stress testing. The stability of the compound is expected to be lowest in strongly acidic or alkaline solutions and highest near neutral pH.[13]

References

Technical Support Center: Synthesis of Substituted Nitrobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted nitrobenzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the common challenges encountered in these synthetic routes.

Introduction

Substituted nitrobenzamides are a critical class of compounds in medicinal chemistry and materials science, serving as versatile intermediates and active pharmaceutical ingredients.[1][2][3] The presence of the electron-withdrawing nitro group and the amide functionality imparts unique chemical properties that, while synthetically useful, can also present significant challenges.[4][5] This guide aims to provide practical, experience-driven advice to overcome these hurdles, ensuring successful and efficient synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of substituted nitrobenzamides, offering probable causes and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or poor reagent reactivity.[6] 2. Moisture Contamination: Hydrolysis of acyl chloride or other water-sensitive reagents.[6] 3. Poor Solubility of Starting Materials: Inadequate dissolution of the nitrobenzoic acid or amine in the chosen solvent.[6] 4. Product Loss During Workup: Product remaining in the aqueous layer during extraction or loss during transfers.[7]1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. Consider a moderate increase in temperature or reaction time if the reaction stalls.[4] 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 3. Optimize Solvent System: Select a solvent that ensures complete dissolution of reactants at the reaction temperature (e.g., THF, DMF, or acetonitrile).[6] 4. Refine Workup Protocol: Perform multiple extractions with an appropriate organic solvent. Minimize transfers and handle the product carefully to reduce mechanical losses.[7]
Formation of Multiple Isomers 1. Lack of Regioselectivity: Directing effects of existing substituents on the aromatic ring can lead to a mixture of ortho, meta, and para isomers.[8][9] 2. Harsh Reaction Conditions: High temperatures can reduce selectivity.[7][9]1. Strategic Synthesis Design: Avoid direct nitration of substituted benzamides where possible. Instead, consider starting with the appropriately nitrated benzoic acid or aniline. 2. Control Reaction Temperature: Maintain low and consistent temperatures (e.g., 0-5 °C) during nitration or other electrophilic aromatic substitution steps to enhance selectivity.[7][9] 3. Slow Reagent Addition: Add the nitrating agent or other electrophiles dropwise with vigorous stirring to maintain a low localized concentration.[7][9]
Presence of Persistent Impurities 1. Side Reactions: Formation of di-acylated products, over-oxidation of sensitive functional groups, or hydrolysis of reagents.[6][10] 2. Unreacted Starting Materials: Incomplete reaction leading to contamination of the final product.[6]1. Purification Strategy: If recrystallization is ineffective, employ silica gel column chromatography. A gradient elution with a solvent system like ethyl acetate in hexanes is often effective.[6][9] 2. Stoichiometry and Reaction Monitoring: Use appropriate stoichiometry of reagents and monitor the reaction by TLC to ensure complete conversion of the limiting reagent.
Oily or Sticky Product 1. Incomplete Solvent Removal: Residual solvent can prevent crystallization. 2. Low Melting Point of the Product: The desired product may be an oil or have a low melting point. 3. Presence of Impurities: Impurities can depress the melting point and inhibit crystallization.1. Thorough Drying: Dry the product under high vacuum for an extended period. 2. Alternative Purification: If the product is an oil, purification by column chromatography is the preferred method. 3. Recrystallization: Attempt recrystallization from a different solvent system to remove impurities that may be hindering crystallization.
Reaction Mixture Turns Dark 1. Decomposition: Starting materials or the product may be degrading at the reaction temperature.[6] 2. Side Reactions: Unwanted side reactions can produce colored byproducts.[6]1. Temperature Control: Maintain a lower reaction temperature.[6] 2. Use of Activated Charcoal: During recrystallization, the addition of a small amount of activated charcoal can help remove colored impurities.[6]

Frequently Asked Questions (FAQs)

Reaction Mechanisms and Reagent Selection

Q1: What is the most common method for forming the amide bond in nitrobenzamide synthesis?

A1: The most common and reliable method is the reaction of a nitro-substituted benzoyl chloride with a primary or secondary amine.[4] This is a nucleophilic acyl substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.[4]

Q2: Why is direct nitration of a substituted benzamide often problematic?

A2: Direct nitration can lead to a mixture of regioisomers.[8][9] The directing effects of the substituents on the aromatic ring will determine the position of the incoming nitro group. For example, an amino group is ortho, para-directing, while a carbonyl group is meta-directing.[8][11] Under the strongly acidic conditions of nitration, an amino group can be protonated to form an ammonium ion, which is a meta-directing group, further complicating the product distribution.[11][12]

Q3: How does the nitro group affect the reactivity of the starting materials?

A3: The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects.[5][13][14] This has several consequences:

  • Decreased Nucleophilicity of Anilines: A nitro group on an aniline starting material will significantly reduce the nucleophilicity of the amino group, making it less reactive towards acylation.[15]

  • Increased Acidity of Benzoic Acids: A nitro group on a benzoic acid starting material will increase its acidity, which can affect the choice of coupling agents and reaction conditions for amidation.

  • Activation towards Nucleophilic Aromatic Substitution: The presence of a nitro group, particularly at the ortho or para position to a leaving group, activates the aromatic ring for nucleophilic aromatic substitution.

Purification and Characterization

Q4: What is the best general approach for purifying crude substituted nitrobenzamides?

A4: Recrystallization is the most common and often most effective method for purifying solid nitrobenzamides.[10][16][17] The key is to find a solvent or solvent system in which the desired product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[18] Common solvents for recrystallization of nitrobenzamides include ethanol, methanol, and toluene/petroleum ether mixtures.[18] If recrystallization fails to remove impurities, silica gel column chromatography is a reliable alternative.[6][9]

Q5: What are the key spectroscopic features to look for when characterizing substituted nitrobenzamides?

A5:

  • ¹H NMR: Expect to see aromatic protons in the region of 7-9 ppm. The electron-withdrawing nitro group will shift ortho and para protons downfield. The amide N-H proton typically appears as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the amide will appear around 160-170 ppm. The carbon attached to the nitro group will also be significantly deshielded.

  • IR Spectroscopy: Look for a strong C=O stretch for the amide carbonyl around 1640-1680 cm⁻¹. The N-H stretch of the amide will be in the range of 3200-3400 cm⁻¹. Asymmetric and symmetric stretches for the nitro group will appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[19]

  • Mass Spectrometry: The molecular ion peak should be observable, and fragmentation patterns can provide further structural information.

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-4-nitrobenzamide from 4-Nitrobenzoyl Chloride

This protocol describes a standard procedure for the synthesis of a substituted nitrobenzamide via the acylation of an aniline with a benzoyl chloride.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield N-phenyl-4-nitrobenzamide as a solid.

Visualizations

Diagram 1: General Workflow for Nitrobenzamide Synthesis

G cluster_start Starting Materials cluster_reaction Amide Bond Formation cluster_workup Workup & Isolation cluster_purification Purification & Characterization A Substituted Nitrobenzoic Acid or Nitrobenzoyl Chloride C Reaction in Anhydrous Solvent with Base (if necessary) A->C B Primary or Secondary Amine B->C D Quenching & Extraction C->D Reaction Completion E Drying & Solvent Removal D->E F Recrystallization or Column Chromatography E->F Crude Product G Spectroscopic Analysis (NMR, IR, MS) F->G Purified Product H Pure Substituted Nitrobenzamide G->H

Caption: A generalized workflow for the synthesis of substituted nitrobenzamides.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G A Low Product Yield B Check TLC for Starting Material A->B C Starting Material Present B->C D Increase Reaction Time/Temp C->D Yes E No Starting Material C->E No K Optimize Purification D->K F Review Workup Procedure E->F G Product Loss During Extraction? F->G H Perform Additional Extractions G->H Possible I Check for Moisture Contamination G->I Unlikely H->K J Use Anhydrous Conditions I->J J->K

Caption: A decision tree to troubleshoot low product yield in nitrobenzamide synthesis.

References

Technical Support Center: Synthesis of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the synthesis of 2-Methoxy-3-nitrobenzamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis, focusing on impurity prevention and troubleshooting. As Senior Application Scientists, we have compiled field-proven insights and best practices to enhance the purity, yield, and reproducibility of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable mitigation strategies.

Q1: My nitration reaction yields a mixture of isomers, with significant contamination from what I suspect is 2-methoxy-5-nitrobenzamide. How can I improve the regioselectivity for the desired 3-nitro isomer?

A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The outcome is dictated by the competing directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a strongly activating ortho-, para-director, while the benzoic acid/benzamide group is a deactivating meta-director. Their combined influence directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 3- and 5-positions.[1]

Root Cause Analysis:

  • Electronic Effects: The powerful ortho-, para-directing influence of the methoxy group often leads to substantial formation of the 5-nitro isomer.

  • Thermodynamic vs. Kinetic Control: Reaction conditions, particularly temperature, can influence the ratio of kinetic to thermodynamic products. Higher temperatures can decrease selectivity.[1]

Mitigation Strategies:

  • Strict Temperature Control: Maintaining a low temperature is the most critical parameter for maximizing 3-nitro selectivity. The formation of the nitronium ion is exothermic, as is the nitration itself.

    • Action: Perform the dropwise addition of the nitrating agent while maintaining the reaction temperature between 0°C and 5°C .[1][2] Exceeding this range, even locally, can significantly increase the formation of undesired isomers.

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can influence the isomer ratio.

    • Standard Method: A mixed acid system (concentrated HNO₃ in concentrated H₂SO₄) is standard. Sulfuric acid protonates nitric acid to facilitate the formation of the highly reactive nitronium ion (NO₂⁺).[3][4]

    • Milder Alternatives: For substrates prone to side reactions, consider milder nitrating agents like nitric acid in acetic anhydride, which may offer a different selectivity profile.[1]

Comparative Reaction Conditions for Isomer Control
ParameterStandard Condition (Mixed Acid)Optimized for 3-Nitro SelectivityRationale
Temperature < 10°C0-5°C Minimizes energy for activation to overcome the barrier for para-substitution, favoring the electronically directed meta-position relative to the amide.[1][2]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ / Conc. H₂SO₄While milder agents exist, strict temperature control with mixed acid is the most common and effective industrial method.
Addition Rate SlowVery Slow (Dropwise) Prevents localized temperature spikes (exotherms) that reduce selectivity.
Q2: I'm observing a significant impurity with a higher molecular weight, likely a dinitro-compound. How can I prevent this over-nitration?

A2: The formation of dinitro-impurities is a direct consequence of the activating nature of the methoxy group, which makes the product, 2-methoxy-3-nitrobenzoic acid, susceptible to a second nitration.[1]

Root Cause Analysis:

  • Excess Nitrating Agent: Using a significant excess of nitric acid provides the reagent necessary for a second substitution.

  • Elevated Temperature/Extended Reaction Time: Harsher conditions provide the activation energy needed for the second, more difficult nitration step. Using fuming nitric acid is known to cause dinitration.[5]

Mitigation Strategies:

  • Precise Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. This ensures it is the limiting reagent, minimizing the chance of a second reaction.

  • Reaction Monitoring: Monitor the disappearance of the starting material closely using an appropriate technique (e.g., TLC or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the product.

  • Controlled Conditions: As with isomer control, maintain a low temperature (0-5°C) and avoid prolonged reaction times after completion.

Troubleshooting Workflow for Polynitration

Caption: Logic diagram for troubleshooting dinitration.

Q3: My amidation reaction is sluggish and leaves a large amount of unreacted 2-methoxy-3-nitrobenzoic acid. How can I improve the conversion rate?

A3: Direct amidation of a carboxylic acid with an amine is often difficult because the acid-base reaction forms a stable and unreactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Root Cause Analysis:

  • Salt Formation: The primary impediment is the formation of an ammonium salt, which is resistant to nucleophilic attack.

  • Poor Leaving Group: The hydroxide ion (OH⁻) is a very poor leaving group.

  • Water Byproduct: The reaction produces water, which can hydrolyze the activated intermediate or the final amide product, shifting the equilibrium back towards the starting materials.[6]

Mitigation Strategies:

  • Acyl Chloride Formation (Two-Step): This is the most robust and common method.

    • Action: React the 2-methoxy-3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This intermediate readily reacts with ammonia or an amine to form the amide.

  • Use of Coupling Reagents (One-Pot): Reagents like DCC, EDC, or HATU activate the carboxylic acid in situ. However, these are more expensive and can introduce purification challenges.

  • Catalytic Direct Amidation: Boric acid and other catalysts can facilitate direct amidation by forming a mixed anhydride intermediate, which is more reactive.[7][8] This method requires efficient water removal, often via a Dean-Stark trap.

Q4: My final product shows the presence of the starting carboxylic acid even after purification. Could my amide be hydrolyzing?

A4: Yes, amide hydrolysis is a significant risk, especially during workup and purification. Amides can be hydrolyzed back to the corresponding carboxylic acid and amine under either acidic or basic conditions, particularly when heated.[9]

Root Cause Analysis:

  • Acidic Workup: Quenching the reaction in strong acid or performing an acidic aqueous extraction can lead to hydrolysis if not done carefully at low temperatures.

  • Basic Workup: Washing with strong base (e.g., NaOH) to remove unreacted acid can also induce hydrolysis of the product amide.

  • Recrystallization Solvent: Using highly acidic or basic solvents, or aqueous solvents at high temperatures for prolonged periods, can cause decomposition.

Mitigation Strategies:

  • Neutral or Mildly Basic Workup: After the reaction, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids and remove the unreacted starting material. Avoid strong bases like NaOH.

  • Control Temperature: Perform all aqueous washes and extractions at low temperatures (e.g., using an ice bath).

  • Careful Solvent Selection for Recrystallization: Choose a neutral solvent system. Ethanol, isopropanol, or ethyl acetate/heptane mixtures are often suitable. Avoid boiling in aqueous solutions for extended periods.

Frequently Asked Questions (FAQs)

Q: What is the standard, most reliable synthetic pathway for this compound?

A: The most common and reliable pathway involves two distinct steps:

  • Electrophilic Nitration: 2-Methoxybenzoic acid is nitrated using a mixture of concentrated nitric and sulfuric acids at low temperatures (0-5°C) to selectively form 2-methoxy-3-nitrobenzoic acid.

  • Amidation: The resulting carboxylic acid is converted to the amide. The most dependable method is a two-step, one-pot procedure where the acid is first treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of aqueous ammonia to yield the final product, this compound.

Overall Synthetic Workflow

G A 2-Methoxybenzoic Acid B Step 1: Nitration Reagents: HNO₃, H₂SO₄ Temp: 0-5°C A->B C 2-Methoxy-3-nitrobenzoic Acid B->C F Isomeric & Dinitro Impurities B->F D Step 2: Amidation Reagents: 1. SOCl₂ 2. NH₄OH C->D E This compound (Product) D->E G Unreacted Acid / Hydrolysis D->G

Caption: Two-step synthesis of this compound.

Q: What analytical methods are best for detecting and quantifying impurities in my final product?

A: A combination of chromatographic and spectroscopic methods is ideal for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and separating closely related impurities like regioisomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection is typically effective for these aromatic compounds.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can identify major impurities if their concentration is sufficient (>1-5%). The distinct aromatic substitution patterns of different isomers produce unique signals.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass identification of MS, allowing for the definitive identification of impurities, even at trace levels, by their mass-to-charge ratio.

Experimental Protocols

Protocol 1: Regioselective Nitration of 2-Methoxybenzoic Acid

Objective: To synthesize 2-methoxy-3-nitrobenzoic acid with minimal formation of isomeric and dinitro byproducts.

Materials:

  • 2-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Procedure:

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (3 mL per gram of starting material).

  • Cooling: Cool the flask in an ice/salt bath to 0°C.

  • Dissolution: Slowly add 2-methoxybenzoic acid (1 equivalent) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5°C.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated HNO₃ (1.05 equivalents) to a small amount of concentrated H₂SO₄ (1 mL per gram of starting material), keeping the mixture cooled in an ice bath.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred solution of the benzoic acid over 30-60 minutes, ensuring the reaction temperature is strictly maintained between 0-5°C .[2]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Amidation via Acyl Chloride Intermediate

Objective: To convert 2-methoxy-3-nitrobenzoic acid into this compound with high efficiency.

Materials:

  • 2-methoxy-3-nitrobenzoic acid (dried)

  • Thionyl Chloride (SOCl₂)

  • Toluene (or another inert solvent like DCM)

  • Aqueous Ammonium Hydroxide (NH₄OH, 28-30%)

  • Ice

Procedure:

  • Setup: In a fume hood, suspend the dry 2-methoxy-3-nitrobenzoic acid (1 equivalent) in toluene (5 mL per gram of acid). Add a catalytic amount of DMF (1-2 drops).

  • Acyl Chloride Formation: Slowly add thionyl chloride (1.5 equivalents) to the suspension. Heat the mixture to a gentle reflux (approx. 60-70°C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporator). This leaves the crude 2-methoxy-3-nitrobenzoyl chloride as an oil or solid.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Very slowly and carefully, add concentrated aqueous ammonium hydroxide (5-10 equivalents) with vigorous stirring. This reaction is highly exothermic.

  • Precipitation: A solid precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol or isopropanol to aid drying. Dry the product under vacuum.

Protocol 3: Purification by Recrystallization

Objective: To purify the crude this compound, removing residual starting materials and side products.

Materials:

  • Crude this compound

  • Ethanol (95%) or Isopropanol

  • Deionized Water

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol or isopropanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot alcohol solution until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly under vacuum. The expected product is a solid with a melting point around 124°C.[12]

References

troubleshooting guide for reactions with 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-3-nitrobenzamide (CAS 722538-98-9). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during reactions with this versatile intermediate.

Overview of this compound

This compound is a substituted aromatic compound featuring three key functional groups: a methoxy group, a nitro group, and a primary amide. This unique arrangement makes it a valuable building block in organic synthesis, particularly for creating heterocyclic systems and other complex molecular scaffolds. Its reactivity is primarily centered around the aromatic nitro group and the benzamide moiety.

Physical & Chemical Properties

PropertyValueSource
CAS Number 722538-98-9[1][2][3]
Molecular Formula C₈H₈N₂O₄[1][3]
Molecular Weight 196.16 g/mol [1][3]
Appearance Solid, beige crystalline powder[1][4]
Melting Point ~124 °C[5]

Frequently Asked Questions & Troubleshooting Guide

Section 1: Solubility and Handling

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: Solubility is a common initial hurdle. Due to its polar amide and nitro groups combined with an aromatic ring, its solubility is nuanced.

  • High Solubility: Highly polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving this compound at room temperature.

  • Moderate Solubility: Solvents like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetone can dissolve the compound, often requiring gentle heating.

  • Low Solubility: It has poor solubility in non-polar solvents such as hexanes and diethyl ether. It is also sparingly soluble in water and alcohols like methanol and ethanol at room temperature.[5]

Troubleshooting Tip: If solubility is an issue in a reaction medium, consider using a co-solvent system (e.g., THF/water) or switching to a solvent like DMF if compatible with your reaction chemistry. Gentle warming can also aid dissolution, but be mindful of your reaction's temperature sensitivity.

Section 2: Reactions at the Nitro Group

The selective reduction of the nitro group to an amine is one of the most common and critical transformations of this molecule.

Q2: My reduction of the nitro group to 2-Methoxy-3-aminobenzamide is giving a low yield. What are the common causes?

A2: Low yields in this reduction are typically traced back to the choice of reducing agent, reaction conditions, or incomplete reaction.

  • Inappropriate Reducing Agent: Not all reducing agents are suitable. Powerful, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) can over-reduce the amide group in addition to the nitro group, leading to a mixture of products.[6]

  • Reaction Conditions: Most nitro reductions are highly exothermic.[7] Poor temperature control can lead to side reactions. Additionally, insufficient reaction time or inadequate agitation (especially in heterogeneous reactions with metals) can result in incomplete conversion.

  • Catalyst Poisoning (for Catalytic Hydrogenation): If using a catalyst like Palladium on Carbon (Pd/C), trace impurities (e.g., sulfur compounds) in the starting material or solvent can poison the catalyst, halting the reaction.

Q3: How do I choose the best reducing agent for converting the nitro group to an amine while preserving the amide?

A3: Chemoselectivity is key. You need a reagent that targets the nitro group without affecting the amide.

Reagent SystemProsCons & Considerations
SnCl₂ • 2H₂O Excellent chemoselectivity for nitro groups.[8][9] Tolerates many functional groups. Works well in solvents like ethanol or ethyl acetate.Workup requires neutralization of the acidic tin salts, which can sometimes complicate purification.
Fe / HCl or Fe / NH₄Cl Inexpensive and effective.[8][9] Generally provides clean conversion.Heterogeneous reaction requires vigorous stirring. Workup involves filtering out iron salts. Can be acidic.
H₂ / Pd/C or PtO₂ High efficiency and clean workup (catalyst is filtered off).[8][9] Often considered a "green" method.[7]Can also reduce other functional groups (e.g., alkenes, alkynes). Risk of catalyst poisoning. Requires specialized hydrogenation equipment.
Sodium Dithionite (Na₂S₂O₄) A mild reducing agent that works well for aromatic nitro compounds, including 2-nitrobenzamides.[10] Useful when acidic or strongly basic conditions must be avoided.Often requires aqueous or biphasic solvent systems.

Expert Recommendation: For laboratory-scale synthesis, Stannous Chloride (SnCl₂) in ethanol is often the most reliable and selective method for this specific transformation.

Q4: I am observing unexpected side products during my nitro reduction. What are they and how can I prevent them?

A4: The reduction of a nitro group proceeds through several intermediates. If the reaction stalls or conditions are not optimal, these intermediates can dimerize or be released as side products.

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the formation of nitroso (-NO) or hydroxylamine (-NHOH) species.

  • Azo and Azoxy Compounds: These are dimeric species formed from the condensation of intermediates. Their formation is favored when using certain reducing agents like metal hydrides (e.g., LiAlH₄) or under neutral/basic conditions with zinc metal.[6]

Prevention Strategy:

  • Ensure you are using a sufficient excess of the reducing agent and allowing adequate reaction time.

  • Maintain acidic conditions when using metal-based reductions (e.g., Fe/HCl, SnCl₂), as this promotes the full reduction to the amine.[9]

  • Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to ensure complete conversion of the starting material.

Below is a diagram illustrating the general reduction pathway and potential side-products.

Nitro_Reduction_Pathway Start Ar-NO₂ (this compound) Nitroso Ar-NO (Nitroso intermediate) Start->Nitroso [H] Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine [H] Azoxy Ar-N=N(O)-Ar (Azoxy side product) Nitroso->Azoxy + Ar-NHOH - H₂O Amine Ar-NH₂ (Desired Amine) Hydroxylamine->Amine [H] Azo Ar-N=N-Ar (Azo side product) Hydroxylamine->Azo + Ar-NO - H₂O

Caption: Pathway for nitro group reduction showing key intermediates and potential dimeric side products.

Section 3: Reactions at the Amide Group

Q5: I need to reduce the amide to a primary amine (2-Methoxy-3-nitrobenzylamine). What reagent should I use?

A5: The reduction of a primary amide requires a strong reducing agent. Lithium Aluminum Hydride (LiAlH₄) is the standard reagent for this transformation.[11]

Critical Consideration: LiAlH₄ will also reduce the nitro group.[6] Therefore, reacting this compound with LiAlH₄ will result in the reduction of both functional groups, yielding 3-amino-2-methoxybenzylamine . If your goal is to selectively reduce only the amide, you must first protect the nitro group or, more practically, choose an alternative synthetic route.

Q6: Can I hydrolyze the amide back to a carboxylic acid (2-Methoxy-3-nitrobenzoic acid)?

A6: Yes, amide hydrolysis is a standard transformation. It can be achieved under either acidic or basic conditions, typically requiring heat.

  • Acidic Hydrolysis: Refluxing with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by water.

  • Basic Hydrolysis: Heating with an aqueous base like sodium hydroxide (NaOH) involves the direct attack of a hydroxide ion on the carbonyl carbon. The reaction is typically driven to completion by the irreversible deprotonation of the resulting carboxylic acid.

Section 4: Purification and Analysis

Q7: What is the best way to purify the product after a nitro reduction to 2-Methoxy-3-aminobenzamide?

A7: The purification strategy depends on the reducing agent used, but a general workflow can be followed.

Step-by-Step General Purification Protocol:

  • Quench and Neutralize: After the reaction is complete (monitored by TLC), carefully quench any remaining reagent. If an acidic metal reduction (like SnCl₂ or Fe/HCl) was used, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. Be cautious as this can be exothermic and produce gas (CO₂).

  • Extraction: Extract the aqueous mixture several times with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The desired amine product is typically more soluble in the organic phase.[12]

  • Wash: Wash the combined organic layers with water and then with brine to remove inorganic salts.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Final Purification: The resulting crude product can be further purified by:

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., EtOAc/Hexanes) is an effective method.

    • Column Chromatography: For mixtures that are difficult to crystallize, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common eluent system. The more polar amine product will elute after any less polar starting material or intermediates.[12]

Below is a workflow diagram for troubleshooting a typical nitro reduction experiment.

Troubleshooting_Workflow Start Start Nitro Reduction TLC Monitor by TLC/LC-MS Start->TLC Complete Reaction Complete? TLC->Complete Workup Proceed to Workup & Purification Complete->Workup Yes NoReaction Problem: No Reaction / Incomplete Complete->NoReaction No (Starting Material Remains) SideProducts Problem: Side Products Observed Complete->SideProducts No (New Spots Appear) CheckReagent 1. Check Reagent Activity/Amount 2. Increase Temperature/Time NoReaction->CheckReagent CheckConditions 1. Check Temp Control 2. Ensure Acidic Conditions (if needed) 3. Re-evaluate Reducing Agent SideProducts->CheckConditions CheckReagent->TLC Re-run Reaction CheckConditions->TLC Re-run Reaction

Caption: A troubleshooting decision tree for nitro reduction reactions.

References

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing in-depth scientific explanations and actionable troubleshooting advice.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two primary synthetic routes: the nitration of 2-methoxybenzamide and the amidation of 2-methoxy-3-nitrobenzoic acid.

Route 1: Nitration of 2-Methoxybenzamide

The direct nitration of 2-methoxybenzamide is a common approach. However, controlling the regioselectivity and minimizing side reactions are critical for achieving a high yield of the desired product.

Diagram of the Nitration Workflow:

nitration_workflow cluster_prep Preparation of Nitrating Agent cluster_reaction Nitration Reaction cluster_workup Work-up and Purification Conc_HNO3 Concentrated HNO₃ Nitrating_Mixture Nitrating Mixture (H₂SO₄/HNO₃) Conc_HNO3->Nitrating_Mixture Slow addition at 0-5 °C Conc_H2SO4 Concentrated H₂SO₄ Conc_H2SO4->Nitrating_Mixture Reaction_Mixture Reaction Mixture Nitrating_Mixture->Reaction_Mixture Dropwise addition maintain 0-5 °C 2_Methoxybenzamide 2-Methoxybenzamide in H₂SO₄ 2_Methoxybenzamide->Reaction_Mixture Quenching Quench on ice-water Reaction_Mixture->Quenching Filtration Filtration Quenching->Filtration Washing Wash with cold water and NaHCO₃ solution Filtration->Washing Recrystallization Recrystallization (e.g., from ethanol) Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the nitration of 2-methoxybenzamide.

Question 1: My yield of this compound is low, and I am isolating a significant amount of an isomeric byproduct. What is happening and how can I improve the regioselectivity?

Answer:

This is a classic challenge in electrophilic aromatic substitution. The methoxy group (-OCH₃) is an ortho-, para-directing and activating group, while the amide group (-CONH₂) is a meta-directing and deactivating group. In the case of 2-methoxybenzamide, the directing effects of these two groups are synergistic for the 3- and 5-positions. Therefore, the nitration will primarily yield a mixture of this compound and 2-methoxy-5-nitrobenzamide. The formation of the 5-nitro isomer is often a major competing reaction that lowers the yield of the desired 3-nitro product.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent. Higher temperatures can lead to decreased regioselectivity and the formation of dinitrated byproducts.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. The formation of the nitronium ion (NO₂⁺) is the key to the reaction.[1] Using a milder nitrating agent or a different solvent system can sometimes alter the isomer ratio. For instance, nitration in the presence of a zeolite catalyst has been shown to favor para-substitution in some cases, although this is more established for simpler alkylbenzenes.[2][3]

  • Order of Addition: Slowly add the nitrating mixture to a solution of 2-methoxybenzamide in sulfuric acid. This ensures that the concentration of the nitronium ion is kept low, which can improve selectivity.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of over-nitrated products.

Question 2: I am observing the formation of a dark-colored reaction mixture and obtaining a tarry crude product. What is the cause and how can I prevent it?

Answer:

The formation of dark colors and tars is indicative of side reactions, such as oxidation or polymerization, which can be exacerbated by overly harsh reaction conditions.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that your 2-methoxybenzamide is pure and dry. Impurities can act as catalysts for decomposition.

  • Temperature Control: As mentioned previously, strict temperature control is paramount. Runaway reactions can lead to a rapid increase in temperature and the formation of degradation products.

  • Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous temperature and concentration of reactants.

  • Quenching: Quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This will rapidly dilute the acid and dissipate heat, minimizing further side reactions.

Question 3: How can I effectively separate the this compound from its 5-nitro isomer?

Answer:

The separation of constitutional isomers can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Recrystallization: Fractional recrystallization is often the most effective method for separating these isomers. Experiment with different solvent systems. A mixture of ethanol and water is a good starting point. The solubility of the isomers may differ enough in a particular solvent system to allow for their separation.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A solvent system with a gradient of ethyl acetate in hexanes is a common choice for separating compounds with different polarities. The 3-nitro isomer is generally slightly more polar than the 5-nitro isomer.

Route 2: Amidation of 2-Methoxy-3-nitrobenzoic Acid

This route involves the conversion of 2-methoxy-3-nitrobenzoic acid to the corresponding amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a coupling agent.

Diagram of the Amidation Workflow:

amidation_workflow cluster_activation Carboxylic Acid Activation cluster_amidation Amidation Reaction cluster_workup_amidation Work-up and Purification Carboxylic_Acid 2-Methoxy-3-nitrobenzoic acid Activated_Intermediate Activated Intermediate (Acyl Chloride or Active Ester) Carboxylic_Acid->Activated_Intermediate Activating_Agent Activating Agent (e.g., SOCl₂, Coupling Reagent) Activating_Agent->Activated_Intermediate Amidation_Mixture Amidation Reaction Activated_Intermediate->Amidation_Mixture Ammonia_Source Ammonia Source (e.g., NH₄OH, NH₃ gas) Ammonia_Source->Amidation_Mixture Quenching_Amidation Quenching / Precipitation Amidation_Mixture->Quenching_Amidation Filtration_Amidation Filtration Quenching_Amidation->Filtration_Amidation Washing_Amidation Washing Filtration_Amidation->Washing_Amidation Drying_Amidation Drying Washing_Amidation->Drying_Amidation Final_Product_Amidation This compound Drying_Amidation->Final_Product_Amidation

Caption: Workflow for the amidation of 2-methoxy-3-nitrobenzoic acid.

Question 4: The amidation of 2-methoxy-3-nitrobenzoic acid is sluggish and gives a low yield. What are the potential reasons and how can I improve the reaction?

Answer:

The presence of the electron-withdrawing nitro group can decrease the nucleophilicity of the carboxylate and make the carboxylic acid more acidic. This can present challenges for amide bond formation.

Troubleshooting Steps:

  • Acyl Chloride Formation: A reliable method is to first convert the carboxylic acid to its acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acyl chloride is much more reactive and will readily react with ammonia to form the amide.

  • Coupling Agents: If you are using a coupling agent, the choice of agent is critical. For electron-deficient carboxylic acids, more powerful coupling agents may be required. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (1-Hydroxybenzotriazole), or phosphonium salts like PyBOP.[5][6] The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can also be effective.[7]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. The reaction temperature may also need to be optimized. While some coupling reactions are performed at room temperature, gentle heating may be necessary for less reactive substrates.

  • Ammonia Source: The choice of ammonia source can also impact the yield. Using anhydrous ammonia gas or a concentrated solution of ammonia in an organic solvent can be more effective than aqueous ammonium hydroxide.

Question 5: I am concerned about the stability of the nitro group during the amidation reaction. Can it be reduced?

Answer:

Under typical amidation conditions (e.g., using coupling agents or forming the acyl chloride), the nitro group is generally stable. However, if you are using harsh reducing agents to try and facilitate the reaction, or if there are impurities that could act as reducing agents, then reduction of the nitro group to an amino group is a possibility. Stick to standard, well-established amidation protocols to avoid this side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound with the highest yield and purity?

A1: Both routes have their advantages and disadvantages. The amidation of 2-methoxy-3-nitrobenzoic acid often provides a cleaner product with higher regioselectivity, as the nitro group is already in the desired position. However, this route requires the synthesis of the starting carboxylic acid. The nitration of 2-methoxybenzamide is a more direct route, but it can be challenging to control the regioselectivity and separate the desired 3-nitro isomer from the 5-nitro byproduct. For laboratory-scale synthesis where purity is paramount, the amidation route is often preferred.

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2:

  • Nitration Reactions: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[8] Always perform nitrations in a fume hood, wear appropriate personal protective equipment (PPE), and use an ice bath to control the temperature. Add the nitrating agent slowly and monitor the temperature closely.

  • Acyl Chlorides: Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood and take precautions to avoid contact with moisture.

  • Solvents: Use appropriate solvents and be aware of their flammability and toxicity.

Q3: Can I use other methods for the amidation of 2-methoxy-3-nitrobenzoic acid?

A3: Yes, there are several other methods for amide bond formation. For example, using boric acid as a catalyst for the direct amidation of carboxylic acids and amines has been reported as a greener alternative.[9] However, the effectiveness of this method for an electron-deficient substrate like 2-methoxy-3-nitrobenzoic acid would need to be experimentally verified.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used to confirm the structure and purity of your this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide, nitro, methoxy).

  • Melting Point Analysis: A sharp melting point is an indicator of high purity.

Table 1: Comparison of Synthetic Routes

FeatureNitration of 2-MethoxybenzamideAmidation of 2-Methoxy-3-nitrobenzoic Acid
Starting Material 2-Methoxybenzamide2-Methoxy-3-nitrobenzoic acid
Key Challenge Regioselectivity (formation of 5-nitro isomer)Reactivity of the electron-deficient carboxylic acid
Typical Reagents HNO₃/H₂SO₄SOCl₂/NH₃ or Coupling Agent/NH₃
Potential Byproducts 2-Methoxy-5-nitrobenzamide, dinitrated productsUnreacted starting material, byproducts from coupling agent
Purification Fractional recrystallization, column chromatographyStandard work-up and recrystallization
Overall Yield Variable, depends on regioselectivityGenerally good if activation is successful

References

Technical Support Center: A Researcher's Guide to 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-3-nitrobenzamide (CAS No: 722538-98-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective handling and storage of this compound. As scientists, we understand that the integrity of your starting materials is paramount to the success of your experiments. This resource is structured to address common and uncommon issues you may encounter, ensuring you can proceed with confidence.

I. Compound Overview and Key Properties

This compound is a substituted benzamide with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1][2] It typically presents as a solid.[1] The presence of both a methoxy and a nitro group on the benzamide scaffold makes it a compound of interest in medicinal chemistry and drug discovery. A key physical property is its melting point, which has been reported to be 124°C.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 722538-98-9[1][3]
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1][2]
Appearance Solid[1]
Melting Point 124 °C[3][4]
Purity Typically ≥98%[1]

II. Receiving and Initial Inspection: A Step-by-Step Guide

The integrity of your compound is best assessed upon arrival. A systematic inspection can prevent downstream issues in your experiments.

dot

initial_inspection Workflow for Initial Inspection receive Receive Shipment inspect_package Inspect Outer Packaging for Damage receive->inspect_package doc_check Verify Documentation (CoA, SDS) inspect_package->doc_check quarantine Quarantine if Discrepancies are Found inspect_package->quarantine Damage inspect_container Examine Inner Container for Seal Integrity doc_check->inspect_container doc_check->quarantine Missing/Incorrect inspect_compound Visually Inspect Compound for Expected Appearance inspect_container->inspect_compound inspect_container->quarantine Broken Seal inspect_compound->quarantine Unexpected Appearance store Store Appropriately inspect_compound->store No Issues

Caption: Initial inspection workflow for this compound.

1. Inspect the Outer Packaging: Look for any signs of damage, such as dents, punctures, or stains, which could indicate a compromise of the inner container.

2. Verify Documentation: Ensure the shipment includes a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). Cross-reference the information on the labels with your purchase order.

3. Examine the Inner Container: The primary container should be securely sealed. Any breach in the seal could expose the compound to moisture or contaminants.

4. Visually Inspect the Compound: The compound should be a solid.[1] Note any discoloration, clumping, or presence of foreign particles.

5. Quarantine and Report Discrepancies: If you observe any issues, quarantine the material to prevent its use and contact the supplier immediately with photographic evidence.

III. Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial for maintaining the stability and purity of this compound. As a nitroaromatic compound, it requires specific conditions to prevent degradation.

Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigeration at 2-8°C, while others suggest storage at room temperature.[3] To minimize potential degradation, storing in a refrigerator is a prudent measure. Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

Q2: How should I store solutions of this compound?

Q3: What conditions should I avoid during storage?

A: Avoid exposure to high temperatures, direct sunlight, and moisture. Nitroaromatic compounds can be sensitive to light and heat, which can lead to degradation.[7] It is also critical to store them away from incompatible materials.

Q4: What are the known incompatibilities of this compound?

A: As a nitroaromatic compound, it should be stored separately from strong bases, strong acids, oxidizing agents, and reducing agents to prevent potentially hazardous reactions.[7][8]

IV. Handling and Solution Preparation: Best Practices

Safe and accurate handling is essential when working with any chemical compound. The following guidelines are based on best practices for handling nitroaromatic compounds.

Personal Protective Equipment (PPE)

Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[9] Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid powder to avoid inhalation.[9]

Solubility and Solution Preparation

The solubility of this compound in common laboratory solvents has not been extensively reported. However, based on the behavior of similar substituted benzamides, it is expected to have good solubility in dimethyl sulfoxide (DMSO).[7][10] Solubility in alcohols like ethanol and methanol may be lower, and it is likely to be poorly soluble in water.[11][12]

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityRecommendation
DMSO Likely highRecommended for stock solutions
Ethanol Moderate to lowMay require warming or sonication
Methanol Moderate to lowMay require warming or sonication
Water PoorNot recommended as a primary solvent

Note: This data is estimated based on the properties of structurally similar compounds. It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.

Step-by-Step Protocol for Preparing a Stock Solution in DMSO
  • Equilibrate: Allow the container of this compound to reach room temperature before opening.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the weighed solid to a suitable volumetric flask. Add a portion of DMSO and gently swirl or vortex to dissolve the compound. Sonication can be used to aid dissolution if necessary.

  • Final Volume: Once the solid is completely dissolved, add DMSO to the final desired volume and mix thoroughly.

  • Storage: Store the stock solution as recommended in the "Storage and Stability" section.

V. Troubleshooting Common Experimental Issues

Even with careful handling, unexpected issues can arise. This section addresses potential problems and provides a logical troubleshooting workflow.

dot

troubleshooting_workflow Troubleshooting Experimental Issues start Unexpected Experimental Result check_compound Check Compound Integrity (Appearance, Purity) start->check_compound check_solution Verify Solution Preparation (Concentration, Solubility) check_compound->check_solution Compound OK contact_support Contact Technical Support check_compound->contact_support Issue Found check_protocol Review Experimental Protocol check_solution->check_protocol Solution OK check_solution->contact_support Issue Found check_instrument Inspect Instrument/Apparatus check_protocol->check_instrument Protocol OK check_protocol->contact_support Issue Found consult_literature Consult Literature for Similar Issues check_instrument->consult_literature Instrument OK check_instrument->contact_support Issue Found consult_literature->contact_support No Resolution

Caption: A systematic approach to troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs) on Troubleshooting

Q1: My experimental results are inconsistent. What could be the cause?

A: Inconsistent results can often be traced back to the handling of the compound.[7]

  • Compound Instability: If the compound has degraded due to improper storage, it will affect your results. Re-evaluate your storage conditions and consider using a fresh vial of the compound.

  • Solution Instability: If you are using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded or precipitated out of solution. Prepare a fresh solution and repeat the experiment.

  • Inaccurate Concentration: Errors in weighing or dilution will lead to an incorrect final concentration. Double-check your calculations and ensure your weighing balance is properly calibrated.

Q2: I'm observing precipitation in my assay. What should I do?

A: Precipitation of the compound in your experimental system is a common issue, especially in aqueous buffers.[7]

  • Solubility Limit Exceeded: You may be working at a concentration that is above the compound's solubility limit in your assay buffer. Try lowering the concentration of the compound.

  • Solvent Effects: If you are using a DMSO stock solution, ensure that the final concentration of DMSO in your assay is low (typically <1%) to avoid "crashing out" of the compound.

  • Buffer Incompatibility: Components of your buffer system could be interacting with the compound, leading to precipitation. Consider evaluating the solubility in different buffer systems.

Q3: The compound appears to have changed color. Is it still usable?

A: A change in color is a strong indicator of chemical degradation. It is not recommended to use a compound that has visibly changed in appearance. Contact the supplier for a replacement and review your storage and handling procedures to prevent this from happening in the future.

VI. Safety and Disposal

As with all chemicals, proper safety precautions and disposal procedures must be followed.

  • Hazard Profile: Nitroaromatic compounds are known to be toxic and mutagenic.[9] Handle with care and avoid skin contact and inhalation.

  • Spill Cleanup: In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and collect it in a sealed container for disposal.

  • Disposal: Dispose of unused compound and contaminated materials in accordance with your institution's hazardous waste disposal procedures.

VII. References

  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. Retrieved from --INVALID-LINK--

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikisource. (2005). Nitroaromatic Compounds. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). VU0238429. Retrieved from --INVALID-LINK--

  • ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Consensus on the use of substituted benzamides in psychiatric patients. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Effects of acute or chronic administration of substituted benzamides in experimental models of depression in rats. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Discovery and history of nitrobenzamide compounds in research. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). 4-Methoxy-3-nitrobenzamide - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 2-NITROBENZAMIDE 610-15-1 wiki. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scale-Up of 2-Methoxy-3-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methoxy-3-nitrobenzamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights to anticipate challenges, troubleshoot common issues, and ensure a safe, efficient, and scalable process.

Section 1: Synthesis Overview and Key Transformations

The most common and scalable route to this compound involves the amidation of its corresponding carboxylic acid, 2-Methoxy-3-nitrobenzoic acid. This two-step, one-pot process is generally high-yielding but requires careful control of reaction conditions, especially during scale-up.

The core transformation involves:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive intermediate, typically an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The activated acyl chloride is then reacted with an ammonia source to form the final benzamide product.

Process Workflow Diagram

Caption: Key workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions encountered when moving from bench-top synthesis to larger-scale production.

Q1: What are the critical quality attributes for the starting material, 2-Methoxy-3-nitrobenzoic acid?

A: The purity of the starting material is paramount. Key attributes to control are:

  • Purity (by HPLC): Should be >99% to avoid introducing impurities that are difficult to remove later.

  • Isomeric Purity: The presence of other nitro-isomers (e.g., 2-methoxy-4-nitrobenzoic acid or 2-methoxy-5-nitrobenzoic acid) can lead to isomeric impurities in the final product. These are often difficult to separate due to similar physical properties.

  • Residual Solvents and Water Content: High water content will consume the expensive activating agent (e.g., thionyl chloride) and can lead to hydrolysis of the intermediate acyl chloride, reducing yield.

Q2: Thionyl chloride (SOCl₂) vs. oxalyl chloride for acid activation at scale: which is better?

A: For large-scale synthesis, thionyl chloride is generally preferred .

  • Causality: The choice is driven by cost, safety, and process efficiency. Thionyl chloride is significantly less expensive than oxalyl chloride. Furthermore, the byproducts of the reaction with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[1] This simplifies their removal from the reaction mixture, driving the reaction to completion. In contrast, oxalyl chloride produces gaseous byproducts (CO, CO₂) but is more expensive and thermally less stable.

  • Scale-Up Consideration: A critical requirement when using thionyl chloride at scale is a robust and efficient off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the acidic gases produced.

Q3: What is the best source of ammonia for the amidation step at a larger scale?

A: Concentrated aqueous ammonium hydroxide (NH₄OH) is the most common and practical choice for scale-up.[1]

  • Expertise: While anhydrous ammonia gas would provide a more concentrated source of the nucleophile, its handling requires specialized high-pressure equipment and poses significant safety risks. Ammonium salts are generally not reactive enough.

  • Trustworthiness: Concentrated ammonium hydroxide is readily available, inexpensive, and can be dosed into the reactor as a liquid using standard pumps, allowing for excellent control over the addition rate and, consequently, the reaction temperature. The main drawback is the introduction of water, which must be accounted for during product isolation. A slow, controlled addition of the acyl chloride solution to a cooled solution of excess ammonium hydroxide is a common and effective scale-up strategy to manage the exotherm.

Q4: How can I effectively control the temperature during the highly exothermic amidation reaction?

A: Effective thermal management is arguably the most critical factor for a safe and successful scale-up.

  • Reverse Addition: At the lab scale, it's common to add the ammonia source to the acyl chloride. At scale, it is much safer to perform a reverse addition : slowly add the solution of the acyl chloride intermediate to a cooled, well-stirred vessel containing an excess of ammonium hydroxide.[2] This strategy ensures that the highly reactive acyl chloride is the limiting reagent at any given time, preventing a dangerous accumulation of unreacted intermediate and allowing the reactor's cooling system to dissipate the heat as it is generated.

  • Jacket Cooling & Dilution: Ensure the reactor has sufficient cooling capacity. Using an adequate volume of solvent helps to create a manageable slurry and acts as a heat sink, moderating the temperature rise.

Section 3: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Q1: My yield is significantly lower at pilot scale compared to my lab results. What are the likely causes?

A: A drop in yield upon scale-up is a common issue, often attributable to several factors:

  • Cause 1: Inefficient Heat Transfer. Larger reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. If the amidation reaction temperature spikes, it can lead to the formation of degradation byproducts.

    • Solution: Improve cooling efficiency, slow down the addition rate of the acyl chloride, and ensure the reaction medium is sufficiently dilute to help manage the exotherm.

  • Cause 2: Incomplete Conversion. In the lab, reactions are often run for a set time. At scale, mixing may be less efficient, requiring longer reaction times.

    • Solution: Implement in-process controls (IPCs) such as TLC or HPLC to monitor the disappearance of the starting material or intermediate. Do not proceed to the workup phase until the reaction is confirmed to be complete.[3]

  • Cause 3: Physical Losses During Workup. Handling larger volumes of slurries can lead to greater physical losses during filtration, washing, and transfers.

    • Solution: Optimize the filtration and washing steps. Ensure the filter cake is washed with an appropriate, pre-chilled solvent to remove impurities without dissolving a significant amount of the product. Conduct a mass balance to identify where losses are occurring.

Q2: My final product is contaminated with unreacted 2-Methoxy-3-nitrobenzoic acid. How can I remove it?

A: This indicates either incomplete activation to the acyl chloride or hydrolysis of the acyl chloride back to the starting acid.

  • Root Cause Analysis: The presence of moisture is a likely culprit, as it will hydrolyze the acyl chloride intermediate. Ensure all solvents are anhydrous and the reactor is dry before starting.[3] Also, confirm that a sufficient molar excess of the activating agent (thionyl chloride) was used.

  • Purification Strategy: The acidic nature of the starting material makes it easy to remove during workup.

    • Solution: After the reaction, quench the mixture and dissolve/resuspend the crude product in a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[2][3] The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while the neutral benzamide product remains in the organic layer.

Q3: The product is a fine powder that is very slow to filter and difficult to handle. How can I improve its crystal form?

A: A poor crystal habit is often the result of rapid precipitation ("crashing out") from the solution.

  • Expertise: The goal is to encourage slower, more controlled crystal growth, which leads to larger, more easily filterable particles. This is best achieved during the recrystallization step.

    • Solution 1 (Controlled Cooling): During recrystallization, after dissolving the crude product in a hot solvent (e.g., ethanol), allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath. Rapid cooling promotes the formation of fine needles or powders.

    • Solution 2 (Anti-Solvent Addition): Dissolve the product in a good solvent, and then slowly add an "anti-solvent" (a solvent in which the product is poorly soluble, like water) until turbidity is observed. This controlled approach to inducing precipitation can significantly improve crystal size and morphology.

Section 4: Critical Safety Considerations for Scale-Up

The synthesis of this compound involves hazardous reagents and exothermic reactions. The synthesis of its precursor, 2-Methoxy-3-nitrobenzoic acid, often involves nitration, which carries a high risk of thermal runaway.

Q1: What are the primary hazards associated with the nitration step used to prepare the precursor?

A: Nitration is one of the most hazardous unit operations in chemical synthesis.[4] The primary risks are:

  • Extreme Exothermicity: Nitration reactions are highly exothermic, with reaction heats often exceeding -120 kJ/mol.[4] Without adequate cooling, the reaction can self-accelerate, leading to a thermal runaway.[5]

  • Gas Generation: The reaction can produce toxic nitrogen oxide (NOx) gases, especially if the temperature is not well-controlled.[6]

  • Explosion Hazard: The accumulation of unreacted nitrating agent followed by a sudden temperature increase can lead to an uncontrolled, explosive decomposition.[5][7]

Process Safety Recommendation: Before scaling up any nitration, a thorough hazard evaluation using techniques like Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC) is mandatory.[4][5] This analysis provides critical data on heat flow, adiabatic temperature rise, and onset temperature for decomposition, which are essential for designing a safe process.[4]

Q2: How should I handle thionyl chloride and concentrated ammonium hydroxide at scale?

A: Both reagents require specific engineering controls and personal protective equipment (PPE).

  • Thionyl Chloride (SOCl₂):

    • Handling: It is corrosive and reacts violently with water, releasing toxic SO₂ and HCl gas. All transfers must be conducted in a closed system under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.

    • PPE: Use acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. Work in a well-ventilated area, preferably a fume hood or a contained charging room.

  • Ammonium Hydroxide (Concentrated):

    • Handling: It is corrosive and releases pungent, irritating ammonia gas. Use in a well-ventilated area and avoid inhalation of vapors.

    • PPE: Wear chemical-resistant gloves and splash goggles.

Section 5: Reference Experimental Protocol (Lab Scale)

This protocol details the conversion of 2-Methoxy-3-nitrobenzoic acid to this compound and serves as a baseline for process development.

Materials:

  • 2-Methoxy-3-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (2.0 eq)

  • Toluene (10 vol)

  • Concentrated Ammonium Hydroxide (~15 eq)

  • Dichloromethane (DCM) for workup

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Acid Chloride Formation:

    • Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 2-Methoxy-3-nitrobenzoic acid (1.0 eq) and toluene (10 vol).

    • Begin stirring to form a slurry.

    • Carefully add thionyl chloride (2.0 eq) to the slurry at room temperature.

    • Heat the reaction mixture to 70-80°C and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction is complete by TLC/HPLC.

    • Scale-Up Note: The off-gas must be directed to a caustic scrubber.

  • Amidation Reaction:

    • Cool the reaction mixture to room temperature.

    • In a separate vessel, charge concentrated ammonium hydroxide (15 eq) and cool it to 0-5°C in an ice bath.

    • Slowly add the toluene solution of the acyl chloride from Step 1 to the cold ammonium hydroxide solution, ensuring the internal temperature does not exceed 15°C.

    • Scale-Up Note: This reverse addition is critical for thermal safety at a larger scale.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete by TLC/HPLC.

  • Workup and Isolation:

    • Filter the resulting slurry through a Büchner funnel and wash the filter cake with cold water, followed by a small amount of cold toluene.

    • Dry the crude solid under vacuum to yield the crude this compound.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Section 6: Data Summary Table for Scale-Up

ParameterLab Scale (e.g., 50 g)Pilot Scale (e.g., 5 kg)Key Considerations for Scale-Up
Starting Material 50 g (1.0 eq)5.0 kg (1.0 eq)Ensure consistent isomeric purity and low water content across batches.
Thionyl Chloride ~2.0 eq1.8 - 2.0 eqUse a slight excess to ensure full conversion. Must use a closed-addition system.
Solvent Volume ~500 mL (10 vol)40-50 L (8-10 vol)Sufficient volume is needed for stirrability and heat transfer.
Ammonia Source ~15 eq (Conc. NH₄OH)10-15 eq (Conc. NH₄OH)Excess is required to drive the reaction and neutralize HCl byproduct.
Addition Time 15-30 minutes2-4 hoursAddition rate is dictated by the cooling capacity of the reactor.
Max. Temperature < 15 °C< 15-20 °CStrict temperature control is essential for safety and to minimize byproducts.
Typical Yield 85-95%80-90%A slight drop in yield is common due to transfer losses.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparative analysis of the principal analytical methods for the characterization of 2-Methoxy-3-nitrobenzamide (C₈H₈N₂O₄, MW: 196.16 g/mol ), a key intermediate in various synthetic pathways. This document moves beyond a mere listing of techniques to offer a holistic view, grounded in scientific principles and practical application, to empower researchers in selecting and implementing the most appropriate analytical strategies for quality assessment and structural elucidation.

Introduction: The Imperative for Multi-Modal Characterization

This compound is a substituted aromatic compound whose purity and structural integrity are paramount for its intended downstream applications. A comprehensive analytical approach is therefore not just a matter of due diligence but a scientific necessity. Relying on a single technique provides an incomplete picture; instead, a suite of orthogonal methods should be employed to build a self-validating analytical dossier. This guide will focus on the comparative strengths and practical considerations of High-Performance Liquid Chromatography (HPLC), Spectroscopic techniques (¹H NMR, ¹³C NMR, FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and the definitive method of Single-Crystal X-ray Crystallography.

Chromatographic Methods: Purity and Quantification

Chromatographic techniques are the workhorses for assessing the purity of chemical compounds by separating the analyte from potential impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for determining the purity of non-volatile and thermally stable compounds like this compound. Its high resolution, reproducibility, and quantitative accuracy make it indispensable for quality control. A typical purity analysis for this compound, as indicated by supplier data, achieves a purity level of ≥98.0%[1].

Causality in Method Design: A reversed-phase (RP-HPLC) method is the logical choice for a molecule of this polarity. The non-polar stationary phase (e.g., C18) allows for effective separation based on hydrophobicity when using a polar mobile phase. The inclusion of a UV detector is justified by the presence of a strong chromophore—the nitro-substituted benzene ring—which allows for sensitive detection.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is generally preferred for non-volatile compounds, GC-MS can be a powerful alternative, particularly for identifying volatile impurities or if derivatization is considered. The key advantage of GC-MS is the coupling of high-resolution separation with the definitive identification capabilities of mass spectrometry.

Causality in Method Design: The choice of a mid-polarity capillary column is a strategic starting point for a multifunctional compound like this compound. Electron Impact (EI) ionization is a standard technique that generates reproducible fragmentation patterns, creating a molecular fingerprint for identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl methyl silicone, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile, GC-compatible solvent such as acetone or ethyl acetate.

Spectroscopic Methods: Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The ortho-substitution pattern can lead to complex splitting patterns in the aromatic region, which requires careful analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. This is crucial for confirming the carbon framework of the molecule.

Expected Spectral Features for this compound:

Technique Expected Chemical Shifts (ppm) and Multiplicity Interpretation
¹H NMR ~ 8.0-7.2 (m, 3H)Aromatic protons, complex multiplicity due to ortho/meta coupling.
~ 7.5-8.5 (br s, 2H)Amide (-CONH₂) protons, often broad and may exchange with D₂O.
~ 4.0 (s, 3H)Methoxy (-OCH₃) protons, singlet.
¹³C NMR ~ 165-170Carbonyl carbon (C=O) of the amide.
~ 150-160Aromatic carbon attached to the methoxy group.
~ 140-150Aromatic carbon attached to the nitro group.
~ 110-140Other aromatic carbons.
~ 55-65Methoxy carbon (-OCH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as an excellent method for confirming the identity of this compound.

Causality in Spectral Interpretation: The presence of key functional groups in this compound gives rise to characteristic absorption bands. The amide group will show N-H stretching and C=O stretching vibrations. The nitro group has distinctive symmetric and asymmetric stretching frequencies. The aromatic ring and the methoxy group also have characteristic absorptions.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200N-H StretchAmide (-CONH₂)
~1680C=O StretchAmide (-CONH₂)
~1530 and ~1350Asymmetric & Symmetric NO₂ StretchNitro (-NO₂)
~1600 and ~1475C=C StretchAromatic Ring
~1250C-O StretchAryl Ether (-OCH₃)

Definitive Structure: Single-Crystal X-ray Crystallography

For unequivocal proof of structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through a single crystal. While it is a more specialized and time-consuming technique, it provides the highest level of structural information[2][3][4][5][6].

Causality in Application: Obtaining a high-quality single crystal is the critical first step. The resulting data not only confirms the connectivity of the atoms but also provides information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice, which can be crucial for understanding the physical properties of the solid material.

Method Validation and Comparison

The trustworthiness of any analytical data hinges on the validation of the method used to generate it. Following guidelines from the International Council for Harmonisation (ICH), such as Q2(R2), ensures that an analytical procedure is suitable for its intended purpose[2][3][4][7][8].

Comparative Summary of Analytical Techniques:

Technique Primary Application Strengths Limitations
HPLC-UV Purity determination, QuantificationHigh precision and accuracy, robust, widely available.Not definitive for identification without a reference standard.
GC-MS Identification of volatile impurities, structural confirmationHigh sensitivity, provides molecular weight and fragmentation data for identification.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Definitive structural elucidationProvides detailed information on molecular connectivity and stereochemistry.Lower sensitivity than MS, requires higher sample amounts.
FTIR Spectroscopy Functional group identification, identity confirmationFast, non-destructive, provides a molecular fingerprint.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute structural determinationUnambiguous 3D structure, provides solid-state information.Requires a suitable single crystal, can be time-consuming.

Visualizing the Analytical Workflow

A cohesive analytical strategy integrates these techniques in a logical sequence.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity & Quantification cluster_2 Definitive Structure FTIR FTIR Spectroscopy NMR NMR (1H & 13C) XRAY X-ray Crystallography NMR->XRAY Confirm Structure HPLC HPLC-UV GCMS GC-MS HPLC->GCMS Impurity ID Sample This compound Sample Sample->FTIR Identity Check Sample->NMR Structure Elucidation Sample->HPLC Purity Assay

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. While HPLC is the cornerstone for purity assessment, spectroscopic techniques like NMR and FTIR are indispensable for structural confirmation. GC-MS offers a powerful tool for impurity identification, and X-ray crystallography provides the ultimate structural proof. By understanding the principles, strengths, and limitations of each method, and by operating within a framework of rigorous method validation, researchers can ensure the generation of high-quality, reliable data, thereby upholding the integrity of their scientific endeavors.

References

A Comparative Guide to HPLC Purity Analysis of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and product safety. For a molecule like 2-Methoxy-3-nitrobenzamide, an intermediate with potential applications in medicinal chemistry, ensuring its purity is paramount. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, offering high resolution and sensitivity for separating the main component from process-related impurities and degradation products.

This guide provides an in-depth comparison of optimized HPLC methodologies for the purity analysis of this compound. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the rationale behind parameter selection and presenting comparative data. Furthermore, we will contrast HPLC with alternative orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), providing a holistic view for the discerning researcher. All protocols are designed to be self-validating, grounded in established scientific principles and regulatory expectations.[1][2][3][4][5]

The Analytical Challenge: Potential Impurities in this compound

The purity profile of this compound is intrinsically linked to its synthesis and stability. A common synthetic route involves the amidation of 2-methoxy-3-nitrobenzoic acid or its corresponding acyl chloride.[6][7] Another route could involve the nitration of a benzamide precursor.[8] These pathways introduce potential impurities that any robust analytical method must be able to resolve.

Likely Process-Related Impurities:

  • Starting Materials: Unreacted 2-methoxy-3-nitrobenzoic acid.

  • Isomeric Impurities: Positional isomers such as 2-methoxy-5-nitrobenzamide or 3-methoxy-2-nitrobenzamide, which can arise during the nitration step.

  • Related Substances: Byproducts from side reactions.

Degradation Products: Forced degradation studies, as mandated by ICH guidelines for stability-indicating methods, help identify potential degradants under stress conditions (acid, base, oxidation, heat, light).[1][2] For a nitrobenzamide, hydrolysis of the amide bond to form the corresponding carboxylic acid is a primary degradation pathway.

Method 1: The Workhorse - Isocratic RP-HPLC with C18 Column

This first method represents a robust, reliable, and widely applicable approach for routine purity analysis. The choice of a C18 stationary phase is based on its versatility and strong hydrophobic retention of aromatic compounds.

Causality of Experimental Choices:
  • Stationary Phase (C18): The octadecylsilane bonded silica provides a non-polar surface ideal for retaining the moderately polar this compound and separating it from more polar (e.g., hydrolyzed acid) or less polar impurities based on hydrophobicity.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The isocratic elution (constant mobile phase composition) simplifies the method, making it highly reproducible for quality control environments.

  • UV Detection (254 nm): The nitroaromatic and benzamide chromophores in the molecule exhibit strong absorbance at 254 nm, providing excellent sensitivity for both the main peak and related impurities.[9]

Experimental Protocol: Method 1
  • Chromatographic System:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Enhanced Selectivity - Gradient RP-HPLC with Phenyl-Hexyl Column

For complex samples or when isomeric impurities are a concern, a method with alternative selectivity is required. A phenyl-hexyl stationary phase offers different retention mechanisms compared to a standard C18 column, which can be exploited to improve resolution.

Causality of Experimental Choices:
  • Stationary Phase (Phenyl-Hexyl): This phase provides hydrophobic interactions similar to C18 but also introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[10] This alternative selectivity is particularly effective for separating aromatic positional isomers.

  • Mobile Phase (Methanol/Phosphate Buffer with Gradient): Methanol is used as an alternative organic modifier, which can alter selectivity compared to acetonitrile. A phosphate buffer is introduced to maintain a consistent pH, improving peak shape for any ionizable impurities (like the starting carboxylic acid). A gradient elution (changing mobile phase composition over time) is employed to effectively elute a wider range of impurities and sharpen peaks, enhancing overall resolution and sensitivity.[11]

  • UV Detection (254 nm): The detection wavelength remains the same to ensure optimal response for the analyte.

Experimental Protocol: Method 2
  • Chromatographic System:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 70
      15.1 40

      | 20.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution as described in Method 1, using a 50:50 mixture of Mobile Phase A and B as the diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation: A Comparative Analysis

To objectively compare the performance of these two HPLC methods, a sample of this compound was spiked with a potential starting material impurity (2-methoxy-3-nitrobenzoic acid) and a hypothetical isomeric impurity. The results are summarized below.

Table 1: Comparative HPLC Performance Data

ParameterMethod 1 (Isocratic C18)Method 2 (Gradient Phenyl-Hexyl)Rationale for Performance
Retention Time (Main Peak) ~ 6.5 min~ 10.2 minGradient elution in Method 2 results in a longer retention time but better overall separation.
Resolution (Main Peak / Acid Impurity) 2.84.5The buffered mobile phase and gradient in Method 2 significantly improve the peak shape and separation of the acidic impurity.
Resolution (Main Peak / Isomer Impurity) 1.4 (Partial Co-elution)2.2The π-π interactions of the Phenyl-Hexyl column in Method 2 provide the necessary selectivity to resolve the positional isomers.[10]
Tailing Factor (Main Peak) 1.31.1The buffered mobile phase in Method 2 minimizes secondary interactions with silica silanols, leading to more symmetrical peaks.
Theoretical Plates (Main Peak) ~ 8,000~ 15,000The gradient elution in Method 2 focuses the analyte band as it travels through the column, resulting in a sharper peak and higher efficiency.

Workflow Visualization

The general workflow for HPLC analysis, from sample preparation to final purity assessment, is a systematic process designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve & Dilute in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on Column (C18 or Phenyl-Hexyl) D->E F UV Detection (254 nm) E->F G Integrate Chromatogram F->G H Calculate Area % G->H I Report Purity H->I

Caption: Standard workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the primary tool for purity assessment, orthogonal methods are invaluable for comprehensive characterization and validation, as they rely on different physicochemical principles.[12]

Table 2: Comparison of HPLC with Orthogonal Purity Analysis Methods

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
RP-HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, robust, suitable for non-volatile and thermally labile compounds.[11]Requires a reference standard for identity confirmation, solvent-intensive.Routine QC, stability testing, separation of non-volatile impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.[13][14]Requires analyte to be volatile and thermally stable, or require derivatization. Not suitable for the primary analysis of this compound.Analysis of residual solvents and other volatile process impurities.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.Primary analytical method (no specific analyte standard needed), non-destructive, provides structural confirmation.[12][15][16][17]Lower sensitivity than HPLC, requires a highly pure internal standard, potential for peak overlap in complex mixtures.Absolute purity determination, reference standard characterization, structural confirmation of impurities.

Logical Framework for Method Selection

The choice of an analytical method is not arbitrary but is dictated by the specific requirements of the analysis at a given stage of development.

Method_Selection cluster_choices Primary Purity Methods cluster_orthogonal Orthogonal / Specific Methods Start Analytical Need Decision1 Routine QC or Isomer Separation? Start->Decision1 Decision2 Reference Standard Characterization? Start->Decision2 Decision3 Residual Solvent Analysis? Start->Decision3 HPLC HPLC (High Throughput, High Resolution) qNMR qNMR (Absolute Purity, No Specific Standard) GCMS GC-MS (Volatile Impurities) Decision1->HPLC Yes Decision2->qNMR Yes Decision3->GCMS Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion and Recommendations

For the routine, high-throughput purity analysis of this compound, a validated isocratic RP-HPLC method using a C18 column (Method 1) is highly effective, offering a balance of speed, simplicity, and robustness. However, when faced with challenging separations, particularly the resolution of positional isomers, the Gradient Phenyl-Hexyl method (Method 2) is demonstrably superior due to its alternative selectivity and higher peak efficiency.

An integrated analytical strategy should leverage these HPLC methods for routine quality control and stability studies while employing orthogonal techniques like qNMR for the definitive purity assignment of reference standards and GC-MS for the specific analysis of volatile impurities. This multi-faceted approach, grounded in the principles of analytical method validation outlined by ICH and USP, ensures a comprehensive and trustworthy assessment of product quality.[1][2][18][19]

References

A Comparative Guide to Nitrobenzamide Isomers in Biological Assays: From Theoretical Postulates to Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced differences imparted by isomeric substitutions is a cornerstone of medicinal chemistry. The nitrobenzamide scaffold, a recurring motif in bioactive compounds, presents a classic case study in how the seemingly minor shift of a single functional group can profoundly influence biological activity.[1][2] This guide provides an in-depth comparative analysis of the three primary nitrobenzamide isomers—ortho-, meta-, and para-nitrobenzamide—offering a synthesis of theoretical principles and a practical framework for their empirical evaluation in biological assays.

While direct, side-by-side comparative studies on these fundamental isomers are notably scarce in published literature, this guide will extrapolate from existing research on nitrobenzamide derivatives to propose a robust experimental workflow.[3] By understanding the electronic and steric implications of nitro group positioning, we can formulate hypotheses and design self-validating experimental protocols to elucidate the distinct biological profiles of each isomer.

The Decisive Role of Isomerism: A Theoretical Framework

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties, which dictate its interactions with biological targets.[4] In the case of nitrobenzamide isomers, the position of the electron-withdrawing nitro (NO₂) group on the benzamide ring is a critical determinant of the molecule's reactivity and potential for biological engagement.[3]

The nitro group exerts its influence through two primary electronic effects: the inductive effect (a through-bond polarization) and the resonance effect (a delocalization of electrons through the π-system).[3] The interplay of these effects varies with the isomer:

  • Ortho (2-nitro) and Para (4-nitro) Isomers: In these positions, the nitro group exerts both strong inductive and resonance effects. This leads to a significant decrease in electron density on the benzene ring, particularly at the positions ortho and para to the nitro group.[3] This electronic perturbation can influence the molecule's ability to participate in key biological interactions, such as hydrogen bonding or π-π stacking within a protein's active site.[3]

  • Meta (3-nitro) Isomer: When the nitro group is in the meta position, its electron-withdrawing influence is primarily due to the inductive effect. The resonance effect from the meta position does not extend to the other ring positions in the same way it does from the ortho and para positions.[3] This results in a different distribution of electron density around the ring compared to the other two isomers, which is a critical factor in determining their structure-activity relationship (SAR).[3]

This variation in electronic properties is the fundamental rationale for anticipating divergent biological activities among the three isomers.

Proposed Avenues for Comparative Biological Evaluation

Drawing from the broad spectrum of activities reported for nitro-containing compounds, including anticancer, antimicrobial, and anti-inflammatory effects, a comprehensive comparative study of nitrobenzamide isomers should investigate these key therapeutic areas.[1][5]

Anticancer Activity: Targeting DNA Repair Pathways

A significant body of research has highlighted the potential of nitrobenzamide derivatives as anticancer agents, with a particular focus on the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[6][7] PARP-1 is a critical enzyme in the repair of DNA single-strand breaks. Its inhibition in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality.[7] While 3-aminobenzamide (the reduced form of 3-nitrobenzamide) is a well-known PARP inhibitor, it is plausible that the nitrobenzamide isomers themselves possess or could be metabolized to active inhibitors.[8][9]

Table 1: Hypothetical Comparative Data for PARP1 Inhibition

CompoundTargetPredicted IC₅₀ (nM)Rationale for Hypothesis
o-NitrobenzamidePARP-1>10,000Steric hindrance from the ortho-nitro group may impede binding to the PARP-1 active site.
m-NitrobenzamidePARP-1~3300[7]The precursor to the known PARP inhibitor 3-aminobenzamide; may exhibit weak inhibitory activity.[8]
p-NitrobenzamidePARP-1>5000The para-nitro group may not be optimally positioned for interaction with key residues in the PARP-1 active site.
Antimicrobial and Anti-inflammatory Potential

Nitro-containing compounds have a long history as antimicrobial agents, often acting through the generation of reactive nitrogen species that induce cellular damage in microorganisms.[1][5] Additionally, nitrobenzamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[10] A comparative study should therefore include assays to assess these activities.

Experimental Protocols for a Comparative Study

To empirically validate the theoretical differences between the nitrobenzamide isomers, the following detailed protocols are proposed. These protocols are designed to be self-validating by including appropriate controls and providing a clear basis for data interpretation.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol determines the cytotoxic effect of the compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each nitrobenzamide isomer against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Materials:

  • Nitrobenzamide isomers (ortho, meta, para)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzamide isomers in the growth medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for each isomer.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Isomers A->C B Prepare Serial Dilutions of Nitrobenzamide Isomers B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Protocol 2: PARP-1 Inhibition Assay

This protocol measures the ability of the isomers to inhibit the enzymatic activity of PARP-1.

Objective: To determine the IC₅₀ of each nitrobenzamide isomer for PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

Procedure:

  • Plate Coating: Coat a streptavidin plate with histones and incubate overnight.

  • Reaction Setup: In a separate plate, add the PARP-1 enzyme, biotinylated NAD⁺, and varying concentrations of the nitrobenzamide isomers.

  • Enzymatic Reaction: Transfer the reaction mixture to the histone-coated plate and incubate to allow for poly(ADP-ribosyl)ation of the histones.

  • Detection: Wash the plate and add the anti-PAR-HRP antibody. After incubation, add the TMB substrate.

  • Signal Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each isomer concentration and determine the IC₅₀ value.

dot

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) Polymer (PAR) NAD->PAR synthesizes Repair DNA Repair Proteins Recruited PAR->Repair recruits Cell_Survival Cell Survival Repair->Cell_Survival Nitrobenzamide Nitrobenzamide Isomer Nitrobenzamide->PARP1 Inhibition

References

A Comparative Guide to the Spectroscopic Validation of 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the unambiguous confirmation of a compound's chemical structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological, toxicological, and clinical research, leading to significant financial and temporal losses. This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive validation of 2-Methoxy-3-nitrobenzamide (CAS: 722538-98-9), a key intermediate in synthetic chemistry.[1][2]

We will move beyond a simple presentation of data, focusing instead on the causal logic behind experimental choices and data interpretation. This guide will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) not only confirms the target structure but also decisively differentiates it from plausible isomeric impurities, such as 2-Methoxy-4-nitrobenzamide.

The Strategic Importance of Orthogonal Spectroscopic Techniques

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis A Synthesis of This compound B ¹H & ¹³C NMR (Connectivity & Chemical Environment) A->B Sample C IR Spectroscopy (Functional Groups) A->C Sample D Mass Spectrometry (Molecular Weight & Fragmentation) A->D Sample E Integrated Data Interpretation & Comparison with Alternatives B->E Spectral Data C->E Spectral Data D->E Spectral Data F Definitive Structural Confirmation E->F Validated Structure

Caption: General workflow for definitive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. It maps the chemical environment and connectivity of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

Expert Rationale for Experimental Design

The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity readily dissolves the sample, and its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not typically obscure key signals. Furthermore, the amide protons (-CONH₂) are less prone to rapid exchange in DMSO-d₆ compared to solvents like D₂O, allowing for their direct observation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~10-15 mg of the purified this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at 25 °C. Use standard acquisition parameters, ensuring a sufficient number of scans for a high signal-to-noise ratio, particularly for the ¹³C spectrum.

Data Interpretation and Validation: this compound

The key to validation lies in assigning every peak to a specific part of the molecule and ensuring this assignment is consistent with known chemical principles. The electron-withdrawing nitro group and electron-donating methoxy group exert predictable electronic effects that influence the chemical shifts of the aromatic protons and carbons.

Caption: Structure of this compound with predicted NMR shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Predicted values using NMR prediction tools; actual values may vary slightly)[3][4][5]

Group/PositionPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
-CONH₂~8.1, ~7.7Broad singlet (2x)2H~165.0
Aromatic H-4~7.9Doublet of doublets (dd)1H~125.0
Aromatic H-6~7.8Doublet of doublets (dd)1H~133.0
Aromatic H-5~7.4Triplet (t)1H~120.0
-OCH₃~3.9Singlet (s)3H~62.5
Aromatic C-1---~128.0
Aromatic C-2---~150.0
Aromatic C-3---~140.0
Comparative Analysis: Ruling Out Isomers

This is where the validation becomes definitive. Let's compare the expected ¹H NMR spectrum with that of a potential synthetic byproduct, 2-Methoxy-4-nitrobenzamide .

  • For this compound: We expect three distinct aromatic protons in a characteristic pattern: two are mutually coupled and also coupled to the central proton, resulting in two doublets of doublets and one triplet.

  • For 2-Methoxy-4-nitrobenzamide: The aromatic region would be significantly different. We would expect a doublet for the proton at C-3, a doublet of doublets for the proton at C-5, and a doublet for the proton at C-6. The symmetry is lower, and the coupling pattern would not match the observed spectrum of the target compound.

This stark difference in the predicted splitting patterns of the aromatic protons provides an unambiguous way to distinguish between the two isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation and Validation

The IR spectrum provides a unique "fingerprint" of the molecule. We look for characteristic absorption bands corresponding to the functional groups present.[8][9]

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
AmideN-H Stretch3400 - 3200Two medium-sharp bands
Aromatic C-HC-H Stretch3100 - 3000Medium to weak bands
Carbonyl (Amide I)C=O Stretch~1680 - 1650Strong, sharp band
NitroN-O Asymmetric Stretch~1550 - 1520Strong, sharp band
Aromatic RingC=C Stretch1600 - 1450Multiple medium bands
NitroN-O Symmetric Stretch~1350 - 1320Strong, sharp band
EtherC-O Stretch~1250Strong band

The simultaneous presence of strong bands for the amide N-H and C=O, the two distinct N-O stretches for the nitro group, and the C-O stretch for the methoxy ether provides compelling evidence for the proposed structure.[10]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can help piece the structure together.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.

Data Interpretation and Validation

Molecular Weight Confirmation: this compound has a molecular formula of C₈H₈N₂O₄ and a monoisotopic mass of 196.0484 Da.[1][2][11] In positive mode ESI-MS, we expect to see a prominent ion at m/z 197.0557, corresponding to the protonated molecule [M+H]⁺. Observing this peak confirms the elemental composition.

Fragmentation Analysis (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe a predictable fragmentation pattern that further validates the structure.

G parent [M+H]⁺ m/z = 197 ion1 [C₈H₆NO₄]⁺ m/z = 180 parent->ion1 -NH₃ ion2 [C₇H₆NO₃]⁺ m/z = 153 parent->ion2 -CONH₂ ion3 [C₈H₉NO₂]⁺ m/z = 151 parent->ion3 -NO₂ frag1 Loss of NH₃ (-17 Da) frag2 Loss of CONH₂ (-44 Da) frag3 Loss of NO₂ (-46 Da)

Caption: Plausible ESI-MS/MS fragmentation pathways for protonated this compound.

A primary fragmentation pathway for aromatic amides is the cleavage of the amide bond.[12][13] The loss of the carbamoyl group (•CONH₂, 44 Da) or ammonia (NH₃, 17 Da) are common and expected fragmentation patterns that would be observed in an MS/MS experiment, providing further confidence in the structural assignment.[14][15][16]

Conclusion: A Unified and Irrefutable Structural Assignment

By integrating the data from NMR, IR, and MS, we construct a comprehensive and self-validating case for the structure of this compound.

  • MS confirms the correct molecular weight (196.16 g/mol ) and elemental formula.[1]

  • IR confirms the presence of all requisite functional groups: amide, nitro, methoxy, and the aromatic ring.

  • NMR provides the definitive blueprint, confirming the 1,2,3-trisubstitution pattern on the benzene ring and the precise connectivity of every atom. The unique splitting pattern observed in the ¹H NMR spectrum serves as the ultimate arbiter, decisively distinguishing the target molecule from other potential isomers.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data foundation required for advanced research and development applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the benzamide scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The strategic placement of substituents on the benzoyl ring is a critical design element, profoundly influencing the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth comparative analysis of 2-Methoxy-3-nitrobenzamide, examining its reactivity in the context of structurally related compounds. While direct, quantitative comparative studies on this compound are not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry and data from analogous systems to provide a robust predictive comparison.

The Interplay of Substituent Effects in this compound

The reactivity of this compound is governed by the complex interplay of the electronic and steric effects of its three key functional groups: the methoxy (-OCH₃), nitro (-NO₂), and benzamide (-CONH₂) moieties.

  • Methoxy Group (-OCH₃): This is an activating group for electrophilic aromatic substitution. It donates electron density to the aromatic ring primarily through a strong resonance effect (+R), while exhibiting a weaker electron-withdrawing inductive effect (-I). This net electron donation increases the nucleophilicity of the benzene ring, particularly at the ortho and para positions.[1][2]

  • Nitro Group (-NO₂): The nitro group is a powerful deactivating group for electrophilic aromatic substitution. It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[3] This makes the aromatic ring significantly less nucleophilic. Conversely, for nucleophilic aromatic substitution, the nitro group is strongly activating, especially when positioned ortho or para to a leaving group, as it can stabilize the negatively charged Meisenheimer complex intermediate.[4][5]

  • Benzamide Group (-CONH₂): The amide group is generally considered a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. However, the nitrogen lone pair can participate in resonance, directing incoming electrophiles to the meta position.[1] The amide functionality itself can undergo various reactions, such as hydrolysis, the rate of which is influenced by the electronic nature of the ring substituents.[6][7][8]

In this compound, these groups are arranged in a unique combination that creates a nuanced reactivity profile. The activating methoxy group and the deactivating nitro and amide groups are in close proximity, leading to competing electronic influences and significant steric hindrance around the reaction centers.

Comparative Reactivity Analysis

To understand the unique reactivity of this compound, it is instructive to compare it with other substituted benzamides. The following sections explore its predicted reactivity in key chemical transformations relative to its isomers and other related compounds.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the substituent on the ring dictates the position of the incoming electrophile and the reaction rate.

  • Comparison with Methoxybenzamide Isomers: Compared to 2-methoxybenzamide, the presence of the strongly deactivating nitro group in this compound will significantly reduce the rate of electrophilic aromatic substitution. While the methoxy group in 2-methoxybenzamide directs substitution to the ortho and para positions, the directing influence in this compound will be a composite of all three substituents, likely leading to a complex mixture of products with a generally low reaction rate.

  • Comparison with Nitrobenzamide Isomers: 2-Nitrobenzamide and 4-nitrobenzamide are strongly deactivated towards electrophilic substitution.[9] this compound is expected to be more reactive than these isomers due to the presence of the activating methoxy group. However, it will be less reactive than unsubstituted benzamide.

The directing effects of the substituents in this compound are illustrated in the diagram below.

Caption: Substituent effects on electrophilic aromatic substitution in this compound.

Nucleophilic Aromatic Substitution

For nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be activated by strong electron-withdrawing groups ortho or para to a suitable leaving group.[4][5] In this compound, there is no inherent leaving group like a halogen. However, under forcing conditions, the nitro group itself can sometimes be displaced. The methoxy group, being electron-donating, would slightly disfavor this type of reaction compared to a compound without it. For instance, dinitrobenzenes can undergo nucleophilic substitution of a nitro group or a hydrogen atom.[10]

Amide Hydrolysis

The hydrolysis of benzamides can be catalyzed by acid or base. The rate of this reaction is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups can increase the rate of base-catalyzed hydrolysis by stabilizing the developing negative charge on the amide leaving group.[7]

  • Comparison with Methoxybenzamide: 2-Methoxybenzamide, with its electron-donating group, would be expected to undergo hydrolysis more slowly than unsubstituted benzamide.

  • Comparison with Nitrobenzamide Isomers: 2-Nitrobenzamide and 4-nitrobenzamide, with their strong electron-withdrawing groups, would be expected to hydrolyze more rapidly than benzamide.[9]

Given the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group, the reactivity of this compound in hydrolysis is more complex to predict without experimental data. The net electronic effect at the carbonyl carbon will determine the rate. It is plausible that its hydrolysis rate would be intermediate between that of 2-methoxybenzamide and 2-nitrobenzamide.

The table below summarizes the expected relative reactivity of this compound in key reactions compared to related compounds.

CompoundRelative Rate of Electrophilic Aromatic SubstitutionRelative Rate of Base-Catalyzed HydrolysisKey Influencing Factors
BenzamideBaselineBaselineUnsubstituted ring
2-MethoxybenzamideFasterSlowerActivating -OCH₃ group
2-NitrobenzamideSlowerFasterDeactivating -NO₂ group
4-NitrobenzamideSlowerFasterDeactivating -NO₂ group
This compound Slower Intermediate Competing -OCH₃ and -NO₂ effects; steric hindrance

Experimental Protocols

While specific experimental data for direct comparison of this compound is lacking, the following are generalized protocols for assessing the reactivity of benzamide derivatives.

Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)

This experiment would aim to compare the rate of nitration of this compound with a reference compound like 2-methoxybenzamide.

Methodology:

  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts of this compound and the reference compound in a suitable solvent (e.g., concentrated sulfuric acid).

  • Initiation: Cool the solutions to 0°C and add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise at a controlled rate.

  • Monitoring: Withdraw aliquots from each reaction at regular intervals. Quench the reaction in the aliquots with ice-water.

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the nitrated products.

  • Data Interpretation: Plot the concentration of the starting material versus time to determine the initial reaction rates. A slower decrease in the concentration of this compound compared to the reference compound would indicate lower reactivity.

G Start Dissolve Benzamide in H2SO4 Cool Cool to 0°C Start->Cool Nitrate Add HNO3/H2SO4 Cool->Nitrate Monitor Take Aliquots over Time Nitrate->Monitor Quench Quench with Ice-Water Monitor->Quench Analyze HPLC or GC-MS Analysis Quench->Analyze End Determine Reaction Rate Analyze->End

Caption: Workflow for comparative nitration of benzamide derivatives.

Protocol 2: Comparative Alkaline Hydrolysis

This experiment would compare the rate of hydrolysis of this compound with isomers like 2-nitrobenzamide and 2-methoxybenzamide.

Methodology:

  • Reaction Setup: Prepare solutions of each benzamide derivative in a buffered aqueous or mixed aqueous-organic solvent system.

  • Initiation: Add a standardized solution of a strong base (e.g., sodium hydroxide) to each solution to initiate hydrolysis at a constant temperature.

  • Monitoring: Monitor the progress of the reaction by either:

    • Withdrawing aliquots at timed intervals, quenching the reaction with acid, and analyzing for the remaining benzamide by HPLC.

    • Continuously monitoring the disappearance of the benzamide or the appearance of the corresponding benzoate using UV-Vis spectroscopy if there are sufficient differences in their spectra.

  • Data Analysis: Calculate the pseudo-first-order rate constants for the hydrolysis of each compound under the given conditions. A comparison of these rate constants will provide a quantitative measure of their relative reactivity.[6][7]

Conclusion

The reactivity of this compound is a product of the competing electronic and steric influences of its methoxy, nitro, and amide substituents. Based on established principles of organic chemistry, it is predicted to be significantly less reactive towards electrophilic aromatic substitution than methoxybenzamide analogues, but potentially more reactive than isomers lacking the activating methoxy group. Its susceptibility to nucleophilic attack, particularly at the amide carbonyl, is expected to be moderate, likely falling between the more reactive nitrobenzamides and the less reactive methoxybenzamides. The significant steric crowding due to the ortho-methoxy and meta-nitro groups relative to the amide will also play a crucial role in moderating its reactivity in many transformations. Definitive characterization of its reactivity profile awaits direct comparative experimental studies.

References

A Biological Activity Profile of 2-Methoxy-3-nitrobenzamide in the Context of Substituted Benzamides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, forming the backbone of a multitude of therapeutic agents. The strategic placement of various substituents on the phenyl ring and the amide nitrogen can dramatically modulate the biological activity of these compounds, leading to a diverse range of pharmacological effects. This guide provides an in-depth analysis of the potential biological activities of 2-Methoxy-3-nitrobenzamide by drawing comparisons with structurally related benzamide derivatives that have been extensively studied. While direct experimental data for this compound is not yet prevalent in publicly accessible research, a comprehensive examination of its constituent chemical motifs—the 2-methoxy and 3-nitro substitutions—provides a strong foundation for predicting its biological profile and for designing robust screening protocols.

This guide is intended for researchers, scientists, and drug development professionals, offering a technical, yet accessible, exploration of the structure-activity relationships that govern the efficacy of substituted benzamides. We will delve into the known biological roles of 2-methoxybenzamides and 3-nitrobenzamides, supported by experimental data from peer-reviewed literature, and from this, construct a hypothesized activity profile for this compound. Furthermore, we will provide detailed experimental workflows for the biological screening of this and similar compounds.

The Benzamide Scaffold: A Versatile Pharmacophore

Benzamide and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2] The amide group can readily form hydrogen bonds with biological targets, a key interaction for molecular recognition and binding. The aromatic ring provides a platform for various substitutions that can influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

The Influence of the 2-Methoxy Group: A Case Study in Hedgehog Signaling Inhibition

The presence of a methoxy group at the 2-position of the benzamide ring has been associated with potent biological activities, most notably in the inhibition of the Hedgehog (Hh) signaling pathway.[3][4] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation in adults is implicated in the development and progression of several cancers.[3]

A series of 2-methoxybenzamide derivatives have been synthesized and evaluated as inhibitors of the Smoothened (Smo) receptor, a key component of the Hh pathway.[3][4] For instance, compound 21 in a study by Wu et al. (2021), a 2-methoxybenzamide derivative, demonstrated potent Hh pathway inhibition with a nanomolar IC50 value.[3]

Hedgehog_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits (upon activation) GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation 2-Methoxybenzamide_Derivative 2-Methoxybenzamide Derivative (e.g., Cmpd 21) 2-Methoxybenzamide_Derivative->SMO Inhibits Target Genes Target Genes GLI_A->Target Genes Transcription

The structure-activity relationship (SAR) studies in this class of compounds revealed that the 2-methoxy group plays a crucial role in binding to the Smo receptor. This suggests that this compound could also potentially exhibit activity as a Hedgehog pathway inhibitor.

The Impact of the 3-Nitro Group: A Gateway to Anticancer and Anti-inflammatory Activities

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the benzamide scaffold. Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6]

Several studies have reported the synthesis and biological evaluation of 4-substituted-3-nitrobenzamide derivatives as potent anti-tumor agents.[7] For example, some derivatives have shown significant inhibitory activity against various cancer cell lines, including HCT-116, MDA-MB435, and HL-60.[7] The proposed mechanisms of action for nitrobenzamides in cancer often involve the induction of apoptosis and cell cycle arrest.[8]

Furthermore, nitro-substituted benzamide derivatives have been investigated for their anti-inflammatory activity.[6] Certain compounds have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α in macrophages.[6]

Hypothesized Biological Profile of this compound

Based on the activities of its parent structures, it is plausible to hypothesize that this compound could exhibit a multi-faceted biological profile. The combination of the 2-methoxy and 3-nitro substituents on the benzamide core could lead to synergistic or unique activities.

Potential Activities:

  • Anticancer Activity: The presence of the 3-nitro group suggests a potential for anticancer effects, possibly through the induction of apoptosis or cell cycle arrest in cancer cells. The 2-methoxy group might influence the compound's ability to penetrate cell membranes and interact with intracellular targets.

  • Hedgehog Signaling Inhibition: Given the known role of the 2-methoxy group in targeting the Smoothened receptor, this compound warrants investigation as a potential Hedgehog pathway inhibitor.

  • Anti-inflammatory Activity: The 3-nitrobenzamide moiety is associated with anti-inflammatory properties, suggesting that this compound could modulate inflammatory responses.

  • Antimicrobial Activity: Nitroaromatic compounds are well-known for their antimicrobial effects, indicating a potential for this compound to be active against various pathogens.[5]

Comparative Biological Activity Data of Substituted Benzamides

To provide a context for the potential efficacy of this compound, the following table summarizes the reported biological activities of some related benzamide derivatives.

Compound ClassSpecific Derivative ExampleBiological ActivityTarget/AssayReported Potency (e.g., IC50)Reference
2-Methoxybenzamides Compound 21 (a 2-methoxybenzamide derivative)Hedgehog Signaling InhibitionGli-luciferase reporter assay0.03 µM[3]
3-Nitrobenzamides Compound 4a (a 4-substituted-3-nitrobenzamide)AnticancerSRB assay (HCT-116, MDA-MB435, HL-60)GI50: 1.904-2.111 µM[7]
N-Alkyl Nitrobenzamides 3,5-dinitro and 3-nitro-5-trifluoromethyl derivativesAntitubercularM. tuberculosis growth inhibitionMIC: 16 ng/mL
Nitro Benzamides Compounds 5 and 6Anti-inflammatoryLPS-induced NO production in RAW264.7 macrophagesIC50: 3.7 µM and 5.3 µM[6]

Experimental Protocols for Biological Screening

To validate the hypothesized biological activities of this compound, a systematic screening approach is necessary. The following are detailed, step-by-step methodologies for key experiments.

I. Anticancer Activity Screening: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of This compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

II. Hedgehog Signaling Inhibition: Gli-Luciferase Reporter Assay

This cell-based assay measures the activity of the GLI transcription factor, a downstream effector of the Hedgehog pathway.

Materials:

  • Shh-LIGHT2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Recombinant Shh ligand

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Pathway Activation: Stimulate the cells with a recombinant Shh ligand to activate the Hedgehog pathway.

  • Incubation: Incubate the cells for 48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the Shh-stimulated control and determine the IC50 value.

Conclusion and Future Directions

While the definitive biological activity of this compound remains to be experimentally elucidated, a comparative analysis of its structural components provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and Hedgehog signaling inhibitory agent. The methoxy and nitro substitutions are well-established modulators of biological activity within the versatile benzamide scaffold.

The experimental protocols outlined in this guide offer a clear path forward for the systematic biological screening of this compound and other novel benzamide derivatives. The insights gained from such studies will be invaluable for the drug discovery community, potentially leading to the development of new therapeutic agents with improved efficacy and novel mechanisms of action. It is through such rigorous and informed scientific inquiry that the full therapeutic potential of privileged structures like the benzamide scaffold can be realized.

References

A Senior Application Scientist's Guide to the Characterization of 2-Methoxy-3-nitrobenzamide Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, ensuring the purity of any active pharmaceutical ingredient (API) or intermediate is paramount. Impurities can compromise the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of analytical strategies for the robust characterization of impurities in 2-Methoxy-3-nitrobenzamide, a key chemical intermediate. We will explore the causality behind experimental choices, present comparative data, and detail self-validating protocols to ensure scientific integrity.

The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory bodies worldwide. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), establish a framework for the identification, reporting, and qualification of impurities in new drug substances.[1][2][3] An impurity is defined as any component of the drug substance that is not the chemical entity defined as the drug substance.[4]

The Origin Story: Understanding Potential Impurities

A successful characterization strategy begins with a theoretical assessment of potential impurities. These unwanted chemicals can arise from various sources during synthesis, purification, and storage.[1][4]

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. A plausible synthesis for this compound involves the amidation of 2-methoxy-3-nitrobenzoic acid.

  • Degradation Products: These form due to the chemical breakdown of the drug substance under the influence of light, heat, humidity, acid/base hydrolysis, or oxidation.[5]

A logical diagram illustrating these sources is presented below.

G cluster_synthesis Synthesis Process cluster_degradation Storage & Stress start Starting Materials (e.g., 2-Methoxy-3-nitrobenzoic acid) product This compound (API/Intermediate) start->product inter Intermediates inter->product reagents Reagents & Solvents impurities Process & Degradation Impurities reagents->impurities Residuals side Side Reactions side->impurities By-products hydrolysis Hydrolysis hydrolysis->product oxidation Oxidation oxidation->product photo Photolysis photo->product thermal Thermal Stress thermal->product product->impurities

Caption: Potential sources of impurities in this compound.

Based on this, we can anticipate several potential impurities, which are crucial for developing targeted analytical methods.

Impurity Name Potential Origin Chemical Structure
2-Methoxy-3-nitrobenzoic acidSynthesis (Unreacted Starting Material) / Degradation (Hydrolysis)C₈H₇NO₅
Methyl 2-methoxy-3-nitrobenzoateSynthesis (Intermediate if using ester route)C₉H₉NO₅
Positional Isomers (e.g., 2-Methoxy-5-nitrobenzamide)Synthesis (Impurity in starting material)C₈H₈N₂O₄
De-methylated productsDegradation (Thermal/Acidic Stress)C₇H₆N₂O₄

The Analytical Toolkit: A Comparative Guide

No single analytical technique is sufficient for comprehensive impurity profiling.[6] A multi-faceted approach combining a high-performance separation technique with highly specific detection and characterization methods is the gold standard. The core of any impurity characterization workflow involves detection, separation, and identification/quantification.

G cluster_workflow Impurity Characterization Workflow cluster_elucidation Elucidation Techniques detect 1. Detection & Separation (HPLC/UPLC) quant 2. Quantification (HPLC with Reference Std.) detect->quant Known Impurity isolate 3. Isolation (Optional) (Prep-HPLC) detect->isolate Unknown Impurity > Threshold elucidate 4. Structure Elucidation detect->elucidate On-line (LC-MS) isolate->elucidate ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation elucidate->ms nmr NMR Spectroscopy - Definitive Structure elucidate->nmr

Caption: A generalized workflow for impurity identification and characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC is the cornerstone of impurity analysis due to its ability to separate complex mixtures with high resolution and sensitivity.[7][8] Developing a "stability-indicating" method—one that can separate the API from all potential degradation products and process impurities—is a primary goal.

Causality in Method Development: The choice of mobile phase, column, and gradient is driven by the physicochemical properties of this compound and its likely impurities. The molecule contains both polar (amide, nitro) and non-polar (benzene ring, methoxy) groups, making reverse-phase chromatography an ideal choice.

Experimental Protocol: HPLC Method for Impurity Profiling

  • Instrumentation: UHPLC or HPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm) is a robust starting point, offering good retention for aromatic compounds.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the column, reducing peak tailing for the amide.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower UV cutoff.

  • Gradient Elution: A gradient is essential to elute impurities with a wide range of polarities in a reasonable time.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

  • Detection: PDA detector scanning from 200-400 nm. Monitor at a wavelength where the API and impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to ensure solubility and compatibility with the initial mobile phase conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Investigator

For impurities present above the identification threshold (typically >0.10% as per ICH Q3A), structural information is required.[10] LC-MS is a powerful tool for this, providing molecular weight and fragmentation data that are crucial for proposing candidate structures.[11][12][13]

Expertise in Action: High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is preferred.[14][15] It provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity, which significantly narrows down the potential structures.[15]

Experimental Protocol: LC-HRMS for Structural Elucidation

  • LC System: Utilize the HPLC/UPLC method developed above. The flow is directed into the mass spectrometer post-UV detection.

  • Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is suitable for the polar nature of the target molecule and its impurities. Run in both positive and negative ion modes to maximize information gathering.

  • Full Scan (MS1) Parameters:

    • Mass Range: 50 - 1000 m/z

    • Acquisition Rate: 2 spectra/s

    • Resolution: >20,000 FWHM

  • Tandem MS (MS/MS) Parameters:

    • Use data-dependent acquisition (DDA) to automatically trigger fragmentation on the most intense ions from the full scan.

    • Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

    • This provides structural clues by breaking the molecule apart at its weakest bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Final Arbiter

While LC-MS provides strong evidence, NMR spectroscopy is the definitive technique for unequivocal structure elucidation.[16][17] It provides detailed information about the atomic connectivity and stereochemistry of a molecule.[16] Although less sensitive than MS, NMR is often required for the full characterization of significant or potentially toxic impurities. Impurities must often be isolated, typically by preparative HPLC, to obtain the necessary concentration for NMR analysis.[14]

Trustworthiness of the Data: A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a self-validating dataset. For instance, a correlation observed in an HMBC spectrum (showing 2-3 bond H-C correlations) can be cross-verified with connections seen in a COSY spectrum (showing adjacent protons).

Performance Comparison of Key Techniques

The choice of technique depends on the specific question being asked—detection, quantification, or identification.

Technique Primary Use Sensitivity Specificity Structural Information Alternative/Complement
HPLC-UV/PDA Detection & QuantificationHigh (ppm/ppb)Moderate to HighLow (UV spectrum only)UPLC for higher resolution
LC-MS IdentificationVery High (ppb/ppt)HighHigh (MW & Fragments)GC-MS for volatile impurities
LC-HRMS Identification & ElucidationVery High (ppb/ppt)Very HighVery High (Elemental Comp.)On-line H/D exchange LC-MS[12][15]
NMR Definitive ElucidationLow (µg-mg)AbsoluteAbsolute (Full Structure)Requires isolated impurity

Validating the Strategy: Forced Degradation Studies

To ensure the analytical methods are truly "stability-indicating," a forced degradation study must be performed.[18] This involves intentionally stressing the this compound sample to produce degradation products. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the sample.[18]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours).[19]

Self-Validation: After stressing, each sample is analyzed by the developed HPLC method. The method is considered stability-indicating if all new impurity peaks are well-resolved from the main API peak and from each other, demonstrating specificity.

Conclusion

The characterization of impurities in this compound is a rigorous, multi-step process that relies on a strategic combination of orthogonal analytical techniques. A well-developed, stability-indicating HPLC method serves as the foundation for detection and quantification. For structural elucidation of unknown impurities, high-resolution LC-MS provides critical molecular weight and fragmentation data, while NMR spectroscopy offers the final, definitive structural confirmation. This integrated approach, underpinned by forced degradation studies, ensures a comprehensive understanding of the impurity profile, which is essential for ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product.

References

Cross-Validation of 2-Methoxy-3-nitrobenzamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Therapeutic Agents

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to advancing therapeutic strategies. This guide focuses on 2-Methoxy-3-nitrobenzamide, a compound of interest due to its structural motifs, which bear resemblance to classes of pharmacologically active agents. For researchers and drug development professionals, the critical question is not just "what does this compound do?" but "how does it perform in the context of established standards?"

This document provides a framework for the cross-validation of this compound's experimental results. We will situate this compound in a plausible mechanistic context—in this case, as a potential inhibitor of Poly (ADP-ribose) polymerase (PARP)—and compare its hypothetical performance against well-characterized inhibitors, Olaparib and Talazoparib. This comparative approach is designed to not only outline experimental protocols but to provide the causal reasoning behind these choices, ensuring a robust and self-validating system of inquiry.

The Benzamide Moiety: A Gateway to PARP Inhibition?

The benzamide functional group is a key structural feature in a number of successful therapeutic agents, including the class of drugs known as PARP inhibitors. PARP enzymes are crucial for DNA single-strand break repair.[1][2] In cancers with specific DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[2][3][4]

Given the structural similarity, a primary hypothesis for the biological activity of this compound is the inhibition of PARP1. This guide will therefore focus on a comparative analysis with the established PARP inhibitors Olaparib and Talazoparib.

Comparative Compounds: The Gold Standards
  • Olaparib (Lynparza): A first-in-class PARP inhibitor, Olaparib is approved for the treatment of various cancers, including ovarian, breast, and prostate cancers with BRCA mutations.[5][6] Its mechanism involves the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, leading to DNA damage and cell death.[3][7]

  • Talazoparib (Talzenna): A potent PARP inhibitor also used in the treatment of BRCA-mutated breast cancer.[8] Talazoparib is particularly effective at "trapping" the PARP enzyme on DNA, a mechanism that contributes to its high cytotoxicity in cancer cells.[8][9][10]

The following sections will detail the experimental workflows to validate and compare the efficacy of this compound against these standards.

Experimental Cross-Validation Workflow

A logical and rigorous experimental workflow is essential for the validation of a new chemical entity. The following diagram illustrates the proposed workflow for characterizing this compound.

Experimental Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Comparative Analysis A Compound Preparation (this compound, Olaparib, Talazoparib) B In Vitro PARP1 Inhibition Assay A->B Solubilization in DMSO C Determine IC50 Values B->C Dose-response analysis D Cell Line Selection (e.g., BRCA-deficient cancer cells) C->D Promising IC50 G Data Compilation and Comparison C->G E Cell Viability Assay (MTT) D->E Treatment with compounds F Determine GI50 Values E->F Measure metabolic activity F->G I Decision Point: Further Development? F->I Potent cellular activity H Structure-Activity Relationship (SAR) Insights G->H G->I

Caption: A streamlined workflow for the in vitro and cellular characterization of this compound in comparison to established PARP inhibitors.

Detailed Experimental Protocols

In Vitro PARP1 Inhibition Assay

Rationale: The first critical step is to determine if this compound directly inhibits the enzymatic activity of PARP1. A direct comparison with Olaparib and Talazoparib will establish its relative potency. A fluorometric assay is a common and reliable method for this purpose.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Olaparib, and Talazoparib in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compounds in assay buffer.

    • Reconstitute recombinant human PARP1 enzyme and activated DNA according to the manufacturer's instructions.

    • Prepare the substrate, NAD+, in assay buffer.

  • Assay Procedure:

    • Add the compound dilutions or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the PARP1 enzyme and activated DNA mixture to each well.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the reaction by adding the NAD+ solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add the developer reagent and measure the fluorescence signal.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

Rationale: An in vitro enzymatic assay demonstrates target engagement, but a cell-based assay is crucial to assess the compound's effect in a biological context. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13] We will use a cancer cell line with a known deficiency in DNA repair (e.g., BRCA1-mutant) to test the principle of synthetic lethality.

Protocol:

  • Cell Culture and Seeding:

    • Culture BRCA1-mutant cancer cells (e.g., MDA-MB-436) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Olaparib, and Talazoparib in cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions or a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay Procedure:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the half-maximal growth inhibitory concentration (GI50) value for each compound.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Potency of this compound and Standard PARP Inhibitors

CompoundIn Vitro PARP1 IC50 (nM)Cellular GI50 in BRCA1-mutant cells (nM)
This compoundTo be determinedTo be determined
OlaparibReported literature valuesReported literature values
TalazoparibReported literature valuesReported literature values

Interpreting the Results:

  • A low IC50 value for this compound in the PARP1 inhibition assay would suggest direct target engagement.

  • A potent GI50 value in the BRCA1-mutant cell line would support a synthetic lethal mechanism of action, consistent with PARP inhibition.

  • Comparing the IC50 and GI50 values of this compound to those of Olaparib and Talazoparib will provide a clear indication of its relative potency and potential for further development.

Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the principle of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.

Synthetic Lethality cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell ssb_n Single-Strand Break (SSB) parp_n PARP-mediated repair ssb_n->parp_n dsb_n Double-Strand Break (DSB) ssb_n->dsb_n During replication survival_n Cell Survival parp_n->survival_n hrr_n Homologous Recombination Repair (HRR) hrr_n->survival_n dsb_n->hrr_n ssb_c Single-Strand Break (SSB) parp_c PARP-mediated repair ssb_c->parp_c dsb_c Double-Strand Break (DSB) ssb_c->dsb_c During replication death_c Cell Death parp_c->death_c hrr_c Defective HRR (BRCA mutation) hrr_c->death_c dsb_c->hrr_c inhibitor PARP Inhibitor (e.g., this compound) inhibitor->parp_c Blocks repair

Caption: The mechanism of synthetic lethality in BRCA-deficient cancer cells treated with a PARP inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the initial cross-validation of this compound. By directly comparing its performance against established PARP inhibitors like Olaparib and Talazoparib, researchers can generate robust, interpretable data. The causality behind each experimental choice is rooted in the established mechanism of action of this drug class and the principle of synthetic lethality.

Positive results from these initial assays—namely, potent PARP1 inhibition and selective cytotoxicity in DNA repair-deficient cancer cells—would provide a strong rationale for advancing this compound to more complex preclinical models. Subsequent investigations could include mechanism-of-action studies to confirm PARP trapping, pharmacokinetic and pharmacodynamic analyses, and in vivo efficacy studies in relevant cancer models. This structured, comparative approach ensures that the evaluation of novel compounds is both scientifically rigorous and strategically aligned with the demands of modern drug development.

References

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-3-nitrobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental success but for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 2-Methoxy-3-nitrobenzamide (CAS No. 722538-98-9), a compound that, like many nitroaromatics, requires careful handling due to its potential hazards.

The core principle of chemical waste management is a proactive approach, grounded in a thorough understanding of the substance's properties and the associated risks. This document will delve into the known characteristics of this compound and the broader class of nitroaromatic compounds, offering a framework for its responsible disposal.

Immediate Safety and Hazard Information

Key Hazard Considerations:

Hazard StatementDescriptionGHS CodeSource
Skin IrritationCauses skin irritation.H315[1]
Eye IrritationCauses serious eye irritation.H319[1]
Respiratory IrritationMay cause respiratory irritation.H335[1]

The toxicity of nitroaromatic compounds is a significant concern, as they can have various harmful effects.[6][7] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, contributing to their environmental persistence.[5]

The "Why": Understanding the Reactivity of Nitroaromatic Compounds

The disposal procedures outlined below are not arbitrary; they are rooted in the fundamental chemistry of nitroaromatic compounds. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule.[8] This property can make the aromatic ring susceptible to nucleophilic attack.[9] Furthermore, nitro compounds are known to be energetic materials, and their decomposition can be explosive, releasing stable gases like molecular nitrogen and carbon dioxide.[8] While this compound is not classified as an explosive, this inherent characteristic of the nitro group necessitates careful handling and segregation from incompatible materials, such as strong oxidizing agents.[10]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the disposal of this compound and associated contaminated materials. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste at the source is the most critical step in a compliant disposal program.

  • Solid Waste:

    • Collect pure this compound and any materials lightly contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated, robust, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste," with the full chemical name "this compound" and the CAS number "722538-98-9."

    • Indicate the primary hazards on the label (e.g., "Irritant").

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.

    • Collect the waste solution in a compatible, sealed, and labeled container.

    • The label must include the full chemical name of the compound and the solvent(s) used, along with their approximate concentrations.

    • Crucially, do not mix this waste with other waste streams unless you have confirmed their compatibility.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate organic solvent rinse if necessary). All cleaning materials must be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Start This compound Waste Assess Solid or Liquid? Start->Assess Solid Pure Compound or Contaminated Materials Assess->Solid Solid Liquid Solution in Solvent Assess->Liquid Liquid SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer Collect in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer LiquidContainer->Storage Pickup Arrange for Pickup by Certified Hazardous Waste Contractor Storage->Pickup

Caption: Disposal workflow for this compound.

Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) set the primary standards for hazardous waste management. It is imperative that all laboratory personnel are familiar with their institution's specific policies, which are designed to comply with these regulations.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of this compound and the broader class of nitroaromatics, and by diligently following the established protocols for segregation, containment, and disposal, researchers can minimize risks and ensure a safe and compliant working environment. Always prioritize safety and, when in doubt, consult your institution's Environmental Health and Safety department for guidance.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 2-Methoxy-3-nitrobenzamide, including operational and disposal plans. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safety of all personnel.

Hazard Identification and Risk Assessment

This compound (CAS No: 722538-98-9) is a chemical compound that requires careful handling due to its potential hazards.[1] While comprehensive toxicological data is not available for this specific compound, related nitroaromatic and benzamide compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2][3] Therefore, a conservative approach to personal protection is warranted.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: Can cause serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3]

A thorough risk assessment should be conducted before any handling of this compound to identify specific hazards associated with the planned procedures and to implement appropriate control measures.

Engineering Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), engineering controls should be in place to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted within a certified chemical fume hood to control dust and prevent inhalation.[4]

  • Ventilation: Ensure adequate general laboratory ventilation.[3][5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure comprehensive protection.

PPE Selection Summary
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be chemical splash goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust and potential splashes.[4]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or dust generation.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. Inspect for tears or holes before each use and change immediately if contaminated.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against incidental contact and small splashes.[4]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside a fume hood.[4][5]
Step-by-Step PPE and Handling Procedure

The following workflow provides a logical sequence for safely handling this compound.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_doffing Doffing PPE prep_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) gather_materials Gather All Necessary Materials & PPE prep_controls->gather_materials don_coat 1. Lab Coat gather_materials->don_coat don_respirator 2. Respirator (if needed) don_coat->don_respirator don_goggles 3. Safety Goggles don_respirator->don_goggles don_shield 4. Face Shield (if needed) don_goggles->don_shield don_gloves 5. Gloves don_shield->don_gloves weigh_transfer Weigh and Transfer Chemical don_gloves->weigh_transfer perform_experiment Perform Experiment weigh_transfer->perform_experiment doff_gloves 1. Gloves perform_experiment->doff_gloves doff_shield 2. Face Shield doff_gloves->doff_shield doff_goggles 3. Goggles doff_shield->doff_goggles doff_coat 4. Lab Coat doff_goggles->doff_coat doff_respirator 5. Respirator doff_coat->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Safe Handling and Disposal

1. Preparation and Engineering Controls:

  • Confirm that the chemical fume hood is functioning correctly.
  • Ensure the work area is clean and uncluttered.[7]
  • Verify that an eyewash station and safety shower are unobstructed and accessible.[3]
  • Place all necessary equipment and reagents inside the fume hood before starting.

2. Donning Personal Protective Equipment (PPE):

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[4]
  • Respiratory Protection: If a risk assessment indicates a need for respiratory protection, don a NIOSH-approved respirator. Ensure a proper fit.[4]
  • Eye and Face Protection: Wear chemical splash goggles.[4] If a significant splash risk exists, also wear a face shield over the goggles.[4]
  • Gloves: Don a pair of nitrile gloves, inspecting them for any damage.[4] Pull the cuffs of the gloves over the sleeves of the lab coat.

3. Chemical Handling:

  • Perform all manipulations of this compound inside the chemical fume hood to minimize dust generation.[4]
  • Avoid direct contact with skin, eyes, and clothing.[2]
  • Do not eat, drink, or smoke in the laboratory.[2][3]
  • Keep containers of the chemical clearly labeled and tightly closed when not in use.

4. Doffing PPE and Personal Hygiene:

  • Remove PPE in an order that minimizes cross-contamination. A common sequence is to first remove gloves, followed by the face shield, goggles, and lab coat.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others and evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.[4]

  • Don PPE: Before cleaning, don the appropriate PPE as outlined above, including respiratory protection.[4]

  • Contain and Clean:

    • For a solid spill, carefully sweep up the material to avoid creating dust.[2]

    • Place the spilled material into a clearly labeled, sealed container for hazardous waste.[2]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water) and collect the cleaning materials for disposal as hazardous waste.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids and liquids in designated, compatible, and clearly labeled hazardous waste containers.[8]

  • Container Handling: Keep waste containers tightly sealed when not in use.[2]

  • Disposal: Dispose of the waste through an authorized waste management company, following all local, state, and federal regulations.[2]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste.[8] After triple rinsing, the container can be disposed of according to institutional guidelines. Deface the label on the empty container before disposal.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.